15(R)-Iloprost
Description
Structure
3D Structure
Properties
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-GAGQTBDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
15(R)-Iloprost: A Speculative Mechanistic Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a speculative overview of the potential mechanism of action for 15(R)-Iloprost. As of the latest literature review, there is a significant scarcity of direct experimental data on this specific epimer. The following sections are therefore based on the established pharmacology of its parent compound, Iloprost (B1671730) (a mixture of 16(S) and 16(R) diastereomers), and general principles of prostanoid stereochemistry. All quantitative data and experimental protocols pertain to Iloprost or its primary diastereomers, not this compound directly.
Introduction
Iloprost is a synthetic and chemically stable analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2][3] It is utilized in the treatment of pulmonary arterial hypertension (PAH), severe Raynaud's phenomenon, and other conditions characterized by vasoconstriction.[4] Iloprost, as a pharmaceutical product, is a mixture of two diastereoisomers, the 16(S) and 16(R) forms, with the 16(S) isomer being the more biologically active component.
This whitepaper focuses on the This compound epimer, the "unnatural" stereoisomer where the hydroxyl group at the C-15 position is inverted. Such a stereochemical alteration is known to significantly impact the biological activity of prostaglandins (B1171923), often leading to a dramatic attenuation of agonist properties. This document will explore the speculative mechanism of action of this compound by first detailing the known actions of Iloprost and then postulating how the 15(R) configuration might alter these properties.
The Established Mechanism of Action of Iloprost
Iloprost exerts its physiological effects primarily through agonism at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.
Receptor Binding and Second Messenger Activation
The binding of Iloprost to the IP receptor on vascular smooth muscle cells and platelets activates the associated Gs alpha subunit of the G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate Protein Kinase A (PKA).
Iloprost also exhibits affinity for other prostanoid receptors, including the prostaglandin (B15479496) E1 (EP1) receptor, which may contribute to its overall pharmacological profile.
Downstream Physiological Effects
The increase in intracellular cAMP and activation of PKA in different cell types leads to the primary therapeutic actions of Iloprost:
-
Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation. This is particularly effective in the pulmonary vasculature, reducing pulmonary arterial pressure.
-
Inhibition of Platelet Aggregation: In platelets, PKA activation leads to the phosphorylation of several proteins that inhibit platelet activation and aggregation, reducing the risk of thrombosis.
-
Cytoprotection and Anti-inflammatory Effects: Iloprost has been suggested to have cytoprotective properties, potentially by preserving mitochondrial function and reducing oxidative stress. It may also exert anti-inflammatory effects by down-regulating the expression of endothelial cell adhesion molecules, thereby reducing lymphocyte adhesion to the endothelium.
Speculative Mechanism of Action of this compound
The inversion of the hydroxyl group at the C-15 position from the "S" (natural) to the "R" configuration is a critical stereochemical change. For many prostaglandins and their analogues, the 15(S)-hydroxyl group is crucial for potent agonist activity.
Altered Receptor Binding and Affinity
It is highly probable that This compound exhibits significantly lower binding affinity for the IP receptor compared to the 16(S)-Iloprost isomer. The specific orientation of the 15-hydroxyl group is likely a key interaction point within the receptor's binding pocket. An altered orientation could introduce steric hindrance or disrupt crucial hydrogen bonding, thereby weakening the interaction.
This speculation is supported by the general observation that inversion at C-15 in prostaglandins often leads to a substantial loss of biological potency.
Functional Activity at the Receptor
Given the likely reduced binding affinity, several possibilities exist for the functional activity of this compound:
-
Weak Agonist: this compound may still act as an agonist at the IP receptor, but with a significantly higher EC50 value, meaning much higher concentrations would be required to elicit a response compared to 16(S)-Iloprost.
-
Partial Agonist: It is conceivable that this compound could act as a partial agonist. In this scenario, it would bind to the receptor and elicit a submaximal response, even at saturating concentrations. In the presence of a full agonist like 16(S)-Iloprost, it could act as a competitive antagonist.
-
Antagonist: While less common for this type of modification, it is possible that this compound could bind to the IP receptor without activating it, thereby acting as a competitive antagonist to endogenous prostacyclin or other IP receptor agonists.
-
Negligible Activity: The most likely scenario, based on the available literature, is that the biological activity of this compound is attenuated by several orders of magnitude, rendering it largely inactive at physiologically relevant concentrations.
Potential for Altered Receptor Selectivity
The stereochemistry at C-15 could also influence the selectivity of the molecule for different prostanoid receptors. While Iloprost is known to have some activity at the EP1 receptor, it is unknown how the 15(R) configuration would affect its affinity for the broader panel of prostanoid receptors (EP, DP, FP, TP). It is theoretically possible, though entirely speculative, that the 15(R) configuration could alter the selectivity profile, potentially leading to novel, off-target effects not seen with the clinical formulation of Iloprost.
Quantitative Data (for Iloprost Isomers)
The following table summarizes the available quantitative data comparing the 16(S) and 16(R) isomers of Iloprost. No direct quantitative data for this compound has been found in the scientific literature.
| Parameter | 16(S)-Iloprost | 16(R)-Iloprost | Reference |
| Potency in Inhibiting Collagen-Induced Platelet Aggregation | ~20-fold more potent | - | |
| Binding to Platelet Membrane Receptors (Kd) | 13.4 nM | 288 nM | |
| Maximum Binding Capacity (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein | |
| Association Rate (at 15 nM Iloprost) | 0.036 s⁻¹ | 0.001 s⁻¹ |
Experimental Protocols (for Iloprost Isomer Characterization)
The following are generalized methodologies based on the types of experiments cited in the literature for characterizing Iloprost isomers. These protocols would be applicable for the future characterization of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of this compound for the IP receptor.
-
Methodology:
-
Prepare platelet membranes from human blood samples via centrifugation and homogenization.
-
Incubate a fixed concentration of a radiolabeled IP receptor agonist (e.g., [³H]-Iloprost) with varying concentrations of unlabeled this compound and the platelet membrane preparation.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, from which the Ki (an estimate of Kd) can be calculated.
-
cAMP Accumulation Assay
-
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of this compound at the IP receptor.
-
Methodology:
-
Culture cells expressing the human IP receptor (e.g., CHO-K1 or HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax.
-
To test for antagonism, co-incubate varying concentrations of this compound with a fixed concentration of a known IP receptor agonist.
-
Platelet Aggregation Assay
-
Objective: To assess the effect of this compound on platelet function.
-
Methodology:
-
Prepare platelet-rich plasma (PRP) from fresh human blood samples.
-
Pre-incubate the PRP with varying concentrations of this compound or vehicle control.
-
Induce platelet aggregation using an agonist such as collagen, ADP, or thrombin.
-
Measure the change in light transmission through the PRP over time using an aggregometer.
-
Calculate the percentage inhibition of aggregation for each concentration of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Established Iloprost signaling and speculative interaction of this compound.
Conclusion and Future Directions
The mechanism of action of this compound remains speculative due to a lack of direct experimental evidence. Based on the established pharmacology of Iloprost and the principles of prostaglandin stereochemistry, it is highly probable that this compound is a significantly less potent ligand for the IP receptor than its 16(S) counterpart. Its biological activity is likely attenuated to a degree that may render it pharmacologically insignificant, although possibilities of partial agonism or altered receptor selectivity cannot be entirely ruled out without empirical data.
Future research should focus on the direct characterization of this compound using the experimental protocols outlined in this whitepaper. Such studies would definitively elucidate its binding affinity, functional activity, and receptor selectivity profile, thereby filling a critical knowledge gap in the understanding of this "unnatural" epimer and contributing to the broader structure-activity relationship knowledge of prostacyclin analogues.
References
Navigating the Nuances of Prostanoid Receptor Interaction: A Technical Guide to 15(R)-Iloprost Receptor Binding Affinity Studies
For Immediate Release
This technical guide provides an in-depth exploration of the receptor binding characteristics of 15(R)-Iloprost, a stereoisomer of the potent prostacyclin analogue, Iloprost. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available data, outlines detailed experimental protocols, and visualizes key molecular pathways to facilitate a comprehensive understanding of this compound's interaction with prostanoid receptors.
Executive Summary
Iloprost is a well-characterized synthetic analogue of prostacyclin (PGI2) that exerts its potent vasodilatory and anti-platelet aggregation effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Iloprost is known to bind with high affinity to the human IP and prostaglandin (B15479496) E1 (EP1) receptors. This compound is the "unnatural" C-15 epimer of Iloprost. This stereochemical inversion at the C-15 position is a critical modification that is widely expected to significantly attenuate its biological agonist activity, potentially by several orders of magnitude, by altering its receptor binding characteristics. While direct quantitative binding affinity data for this compound is not extensively available in peer-reviewed literature, this guide provides a robust framework for its study by presenting a detailed analysis of Iloprost's binding profile and the established methodologies for its characterization.
Comparative Receptor Binding Affinity of Iloprost
To understand the potential binding characteristics of this compound, it is essential to first examine the well-documented binding affinity of its parent compound, Iloprost. Iloprost has been shown to bind to several prostanoid receptors with varying affinities.
| Ligand | Receptor Subtype | Binding Affinity (Ki) [nM] | Cell Type/System | Reference |
| Iloprost | Human IP Receptor | 11 | Recombinant | [1] |
| Iloprost | Human EP1 Receptor | 11 | Recombinant | [1] |
Note: The Ki value represents the inhibition constant and is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
The Iloprost Signaling Pathway
Upon binding to the IP receptor, Iloprost initiates a well-defined signaling cascade. The IP receptor is coupled to a stimulatory G-protein (Gs). Agonist binding triggers the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.[3]
Experimental Protocols for Receptor Binding Affinity Studies
The determination of binding affinity for compounds like this compound is typically achieved through competitive radioligand binding assays. This section provides a generalized protocol.
Radioligand Binding Assay Protocol
This protocol outlines the steps for a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific receptor (e.g., IP receptor).
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the target prostanoid receptor.
-
Radioligand: A tritiated ligand with high affinity and specificity for the target receptor (e.g., [³H]-Iloprost).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: With glass fiber filters (GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The Impact of 15(R) Stereochemistry on Receptor Binding
The stereochemistry of prostaglandin analogues is a critical determinant of their biological activity. The hydroxyl group at the C-15 position of prostaglandins (B1171923) is crucial for receptor binding and activation. In the naturally occurring and more active (S)-configuration, this hydroxyl group typically forms a key hydrogen bond with the receptor.
The inversion of this stereocenter to the (R)-configuration, as in this compound, is expected to disrupt this critical interaction. This steric hindrance and altered hydrogen bonding capacity are predicted to lead to a significant reduction in binding affinity for the IP receptor and other prostanoid receptors. While the exact magnitude of this reduction for this compound remains to be experimentally determined, studies on other prostaglandin analogues with the 15(R) configuration have shown a substantial decrease in potency.
Future Directions and Conclusion
The study of this compound's receptor binding affinity is a promising area for research. Direct experimental determination of its Ki values for a panel of prostanoid receptors is necessary to fully characterize its pharmacological profile. Such studies will not only elucidate the specific activity of this compound but also contribute to a deeper understanding of the structure-activity relationships of prostacyclin analogues. This knowledge is invaluable for the rational design of novel therapeutics with improved selectivity and efficacy.
This technical guide provides a foundational understanding of the methodologies and theoretical considerations for investigating the receptor binding affinity of this compound. By leveraging the extensive knowledge of its parent compound, Iloprost, researchers are well-equipped to explore the unique properties of this stereoisomer.
References
A Technical Guide to the Synthesis and Purification of 15(R)-Iloprost for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Iloprost (B1671730) is a synthetic, chemically stable analogue of prostacyclin (PGI2) used for its potent vasodilatory and anti-platelet properties in treating conditions like pulmonary arterial hypertension.[1] It consists of a mixture of two diastereomers at the C16 position, 16(S) and 16(R). The molecule also possesses a critical stereocenter at the C15 position of the omega side chain. The 15(S) configuration is generally associated with higher biological activity, while the 15(R)-Iloprost epimer, often termed the "unnatural" isomer, is significantly less potent.[2] The synthesis of Iloprost typically yields a mixture of these C15 epimers, necessitating a robust purification strategy to isolate the desired isomer for specific research purposes.
This technical guide provides a comprehensive overview of a representative synthetic strategy and a detailed purification protocol for isolating this compound.
Mechanism of Action: Iloprost Signaling Pathway
Iloprost exerts its physiological effects by mimicking the action of endogenous prostacyclin. It binds to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) located on the surface of vascular smooth muscle cells and platelets.[1] This binding event activates the Gs alpha subunit of the G protein, which in turn stimulates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which triggers downstream signaling cascades that result in vasodilation and the inhibition of platelet aggregation.[3]
Caption: Iloprost signaling cascade via the IP receptor.
Overall Synthetic Strategy
The total synthesis of Iloprost is a complex, multi-step process. A common strategy involves the convergent synthesis of three key building blocks:
-
The Bicyclic Core: A suitably functionalized bicyclo[3.3.0]octane ketone serves as the foundational scaffold.[4]
-
The Omega (ω) Side Chain: This fragment contains the C15 and C16 stereocenters.
-
The Alpha (α) Side Chain: This is a carboxylic acid-containing chain, typically installed last.
The key step for generating the 15(R) stereocenter is the reduction of a C15-ketone precursor after the coupling of the omega side chain to the bicyclic core. This reduction is often diastereoselective but rarely produces a single epimer, resulting in a mixture of 15(S)- and 15(R)-alcohols. The alpha side chain is then attached, commonly via a Horner-Wadsworth-Emmons (HWE) reaction, to yield the crude Iloprost epimeric mixture.[4][5]
Caption: General synthetic workflow for producing Iloprost.
Experimental Protocols
The following protocols are representative of the key stages in the synthesis of this compound. Disclaimer: These are illustrative protocols based on published methodologies and may require optimization for specific laboratory conditions.
Diastereoselective Reduction of the C15-Ketone
This step is critical for establishing the hydroxyl group at the C15 position. A common method involves an oxazaborolidine-catalyzed reduction, which provides diastereoselectivity, though often results in a mixture.[1]
-
Objective: To reduce the C15-ketone of the bicyclic intermediate to a mixture of 15(R) and 15(S) alcohols.
-
Reagents & Materials:
-
C15-Ketone Intermediate
-
(R)-CBS-oxazaborolidine (1 M in toluene)
-
Catecholborane (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve the C15-ketone intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool the solution to -78 °C.
-
Slowly add the (R)-CBS-oxazaborolidine solution (approx. 2.0 eq) to the cooled mixture.
-
Add catecholborane solution (approx. 2.0 eq) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously for 2 hours until two clear layers form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of 15(R) and 15(S) alcohol epimers, which can be carried forward to the next step.
-
Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a reliable method for forming the C5-C6 double bond and installing the alpha side chain, yielding predominantly the desired E-alkene.[5][6]
-
Objective: To attach the alpha side chain to the bicyclic core.
-
Reagents & Materials:
-
Phosphonate (B1237965) reagent (e.g., methyl 4-(diethylphosphono)butanoate)
-
Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)
-
15(R)/15(S) Alcohol Intermediate (from previous step)
-
Anhydrous solvent (e.g., THF or DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
-
Procedure:
-
Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Add the phosphonate reagent (1.2 eq) dropwise at 0 °C and stir the mixture for 1 hour at room temperature to generate the ylide.
-
Cool the ylide solution to -78 °C.
-
Add a solution of the 15(R)/15(S) alcohol intermediate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product contains the protected Iloprost epimeric mixture. Subsequent deprotection steps (if necessary) would yield the crude 15(R)/15(S)-Iloprost mixture.
-
Purification of this compound
The critical purification step is the separation of the 15(R) and 15(S) epimers. This is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[4][7]
Caption: Workflow for the purification of this compound.
Protocol: Preparative Reversed-Phase HPLC
-
Objective: To isolate this compound from the 15(S) epimer.
-
Instrumentation & Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic acid (optional modifier)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common system is a mixture of acetonitrile and water (e.g., 30-40% acetonitrile in water), often with a small amount of acid (e.g., 0.1% TFA) to improve peak shape.
-
Sample Preparation: Dissolve the crude Iloprost mixture in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatography:
-
Equilibrate the preparative C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the separation under the optimized conditions (see Table 2). The 15(R) and 15(S) epimers will elute at different retention times.
-
-
Fraction Collection: Monitor the column effluent with the UV detector (typically around 200-210 nm). Collect fractions corresponding to the peak of the earlier eluting epimer, which is typically the 15(R) isomer.
-
Post-Processing: Combine the fractions containing the pure this compound. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final product as a solid.
-
Purity Confirmation: Analyze the purity of the isolated this compound using an analytical scale HPLC system to confirm epimeric purity (e.g., >97%).
-
Data Presentation
Table 1: Illustrative Yields for Key Synthetic Stages
Note: These are representative yields for analogous prostaglandin (B15479496) syntheses and can vary significantly based on specific substrates, reagents, and reaction scale.[3]
| Synthetic Stage | Description | Representative Yield (%) |
| C15-Ketone Reduction | Diastereoselective reduction to form the 15(R)/15(S) alcohol mixture. | 55 - 65% (combined diastereomers) |
| HWE Olefination | Attachment of the alpha side chain to the bicyclic ketone. | 60 - 75% |
| Deprotection | Removal of protecting groups to yield crude Iloprost. | 85 - 95% |
| Overall Yield (Pre-Purification) | Calculated yield from the C15-ketone intermediate to crude product. | 28 - 48% |
Table 2: Representative HPLC Purification Parameters
| Parameter | Preparative Method | Analytical Method (Purity Check) |
| Column | Reversed-Phase C18, 250 x 21.2 mm, 5 µm | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (e.g., 35:65 v/v) + 0.1% TFA | Acetonitrile : Water (e.g., 35:65 v/v) + 0.1% TFA |
| Flow Rate | 15 - 20 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Temperature | Ambient | Ambient |
| Expected Elution | 15(R) epimer typically elutes before 15(S) | Baseline separation of epimers |
| Purity Target | >97% | >97% |
References
- 1. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. EP3781544A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
The Role of 15(R)-Iloprost: A Technical Guide to an Epimer of a Potent Prostacyclin Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost (B1671730), a synthetic second-generation prostacyclin (PGI₂) analog, is a potent vasodilator and inhibitor of platelet aggregation, with established therapeutic applications in pulmonary arterial hypertension (PAH) and other vasospastic and ischemic conditions.[1][2] Its biological activity is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the role of 15(R)-Iloprost, the C-15 epimer of Iloprost, providing a comprehensive overview of its relationship to the parent compound, its expected biological activity based on stereochemical principles, and the experimental methodologies required for its characterization. While Iloprost's pharmacology is well-documented, a notable scarcity of published data exists for its 15(R) epimer, highlighting a significant knowledge gap.[3] This guide synthesizes the available information on Iloprost to provide a framework for understanding and investigating this compound.
Introduction to Iloprost and the Significance of Stereochemistry
Iloprost is a chemically stable carbacyclin (B161070) derivative of prostacyclin, exhibiting approximately tenfold greater potency than first-generation analogs.[3] It exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation triggers a signaling cascade that is fundamental to its therapeutic effects.
The molecular structure of Iloprost contains multiple stereogenic centers, making it a chiral molecule.[3][4] Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can exhibit vastly different pharmacological and pharmacokinetic properties.[5][6] This is because biological systems, including receptors and enzymes, are themselves chiral and can differentiate between stereoisomers.[6] Iloprost itself is commercially available as a mixture of two diastereoisomers at the C-16 position, the 16(S) and 16(R) forms, with the 16(S)-isomer being the more potent of the two.[4][7] The focus of this guide, however, is the epimeric relationship at the C-15 position.
This compound: The "Unnatural" Epimer
This compound is the epimer of Iloprost with an inverted stereochemical configuration at the C-15 hydroxyl group.[3] This single change in the three-dimensional arrangement of atoms classifies it as a diastereomer of the pharmacologically active 15(S)-Iloprost. In prostaglandin (B15479496) research, the C-15 hydroxyl group is crucial for receptor binding and agonist activity. The "natural" (S) configuration is generally required for potent biological effects. Consequently, the inversion to the (R) configuration in this compound is expected to dramatically attenuate its agonist activity by several orders of magnitude.[3]
Comparative Biological Activity and Data
While extensive data is available for Iloprost, there is a notable absence of published reports on the specific biological activities of this compound.[3] The following table summarizes the key quantitative data for Iloprost. It is hypothesized that the values for this compound would show significantly lower affinity and potency.
| Parameter | Iloprost | This compound | Receptor/System | Reference |
| Binding Affinity (Ki) | 11 nM | No Data Available | Human recombinant IP and EP₁ receptors | [3][7] |
| Functional Potency (IC₅₀) | 3.5 nM (for 16(S)-Iloprost) | No Data Available | Inhibition of Platelet Aggregation | [7] |
Signaling Pathways
Iloprost Signaling Pathway
Iloprost mediates its primary effects through the canonical prostacyclin receptor (IP) signaling pathway.[2][8] Binding of Iloprost to the IP receptor, a Gs-coupled receptor, activates adenylyl cyclase.[2] This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA phosphorylates downstream targets, resulting in vasodilation in smooth muscle cells and inhibition of platelet activation and aggregation.[9]
Hypothesized Activity of this compound
Based on the principles of stereochemistry in pharmacology, the structural change in this compound is predicted to cause a significant loss of affinity for the IP receptor.[3] This would result in a drastically reduced or complete lack of activation of the adenylyl cyclase pathway, leading to a profound attenuation of biological agonist activity.
Experimental Protocols
To empirically determine the biological activity of this compound and directly compare it to Iloprost, standardized in vitro assays are required. The following sections detail the methodologies for key experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in a binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]-Iloprost).
-
Add increasing concentrations of the unlabeled competitor compound (Iloprost or this compound).
-
To determine non-specific binding, add a high concentration of an unlabeled agonist (e.g., 10 µM Iloprost) to a set of wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency (EC₅₀).
Methodology:
-
Cell Culture:
-
Seed cells expressing the human IP receptor (e.g., HEK293-IP) into 96-well plates and grow to near confluency.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Add varying concentrations of the agonist (Iloprost or this compound) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
Perform the cAMP detection assay. Common formats include competitive immunoassays such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).[9]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve.
-
Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal cAMP response.
-
Conclusion and Future Directions
This compound represents the C-15 epimer of the potent prostacyclin analog, Iloprost. Based on established principles of prostaglandin stereochemistry and activity, it is strongly predicted to have significantly attenuated, if any, agonist activity at the IP receptor compared to its 15(S) counterpart. However, a striking lack of empirical data in the published literature prevents a definitive characterization of its pharmacological profile.
For drug development professionals, this represents a critical knowledge gap. The synthesis and characterization of this compound using the standardized protocols outlined in this guide are essential steps to:
-
Confirm the predicted loss of function.
-
Quantify the magnitude of the reduction in affinity and potency.
-
Fully understand the structure-activity relationship of the Iloprost molecule.
-
Ensure that any potential synthesis of Iloprost minimizes the formation of this less active epimer, thereby maximizing the potency and purity of the final active pharmaceutical ingredient.
Further research is warranted to fill this void and provide a complete picture of the pharmacological landscape of Iloprost and its related stereoisomers.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]
- 5. fda.gov [fda.gov]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Unnatural Prostaglandin Epimers: A Deep Dive into Their Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923), a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes. Their biological effects are mediated through a family of nine distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin (B15479496) D2 (PGD2), four subtypes of the PGE2 receptor (EP1, EP2, EP3, and EP4), the FP receptor for PGF2α, the IP receptor for PGI2 (prostacyclin), and the TP receptor for thromboxane (B8750289) A2. The stereochemistry of the prostaglandin molecule is crucial for its receptor binding and subsequent biological activity. Unnatural prostaglandin epimers, synthetic stereoisomers of natural prostaglandins, offer a unique opportunity to probe the structure-activity relationships of prostanoid receptors and to develop novel therapeutic agents with enhanced selectivity and modified signaling properties. This technical guide provides an in-depth exploration of the pharmacological profile of these fascinating molecules.
Core Concepts: Epimerization and Its Pharmacological Implications
Epimers are diastereomers that differ in the configuration at only one of several stereogenic centers. In the context of prostaglandins, epimerization at key positions, such as C-8, C-11, or C-15, can dramatically alter the three-dimensional shape of the molecule. This, in turn, can lead to:
-
Altered Receptor Binding Affinity: The fit of the ligand into the receptor's binding pocket may be enhanced, diminished, or abolished.
-
Modified Receptor Selectivity: An epimer may gain affinity for a different prostanoid receptor subtype or lose affinity for its natural target.
-
Changes in Functional Activity: The epimer could act as a full agonist, a partial agonist, an antagonist, or even an inverse agonist.
-
Biased Agonism: The epimer might preferentially activate one downstream signaling pathway over another, a phenomenon known as biased agonism. This can lead to a more targeted therapeutic effect with fewer side effects.
Pharmacological Profiles of Key Unnatural Prostaglandin Epimers
The following sections detail the pharmacological characteristics of several well-studied unnatural prostaglandin epimers, with quantitative data summarized in the subsequent tables.
15-epi-Prostaglandins
Epimerization at the C-15 position of the prostaglandin scaffold has been a key area of investigation. The hydroxyl group at this position is critical for the biological activity of many prostaglandins.
-
15(R)-PGF2α (15-epi-PGF2α): This epimer of the naturally occurring PGF2α exhibits significantly reduced affinity for the FP receptor. For instance, its binding affinity to ovine luteal cell FP receptors is only 6.7% of that of PGF2α[1]. This reduced affinity translates to lower biological potency in functions mediated by the FP receptor, such as its antifertility effects in hamsters where it shows only 25% of the potency of PGF2α.
-
ent-11-epi-15-epi-PGE2 methyl ester: This synthetic analog, with epimerization at both C-11 and C-15, displays interesting dual activity. While it can contract guinea pig ileum, acting as a partial agonist compared to PGE2, at higher concentrations, it selectively antagonizes the contractile responses induced by PGE2 and PGF2α, suggesting it acts as a competitive antagonist at the receptors mediating these effects[2].
8-iso-Prostaglandins
Isoprostanes are isomers of prostaglandins formed non-enzymatically via free radical-catalyzed peroxidation of arachidonic acid. While technically not "unnatural" in the sense of being purely synthetic, their formation is not under enzymatic control, leading to a variety of stereoisomers, including epimers at the C-8 position.
-
8-iso-PGE2: This isoprostane is a potent vasoconstrictor. In isolated guinea pig hearts, 8-iso-PGE2 induces concentration-dependent decreases in coronary flow, an effect mediated by thromboxane (TP) receptors[3]. It also inhibits platelet aggregation induced by TP receptor agonists with IC50 values of 0.5 to 5 µM[4].
-
8-iso-PGA2: This isoprostane has been shown to induce calcium influx in HEK293 cells expressing the transient receptor potential ankyrin 1 (TRPA1) channel. It also inhibits VEGF-induced migration and tube formation of human coronary artery endothelial cells, an effect that is reversible by a TP receptor antagonist.
Data Presentation: Quantitative Comparison of Unnatural Prostaglandin Epimers
The following tables summarize the available quantitative data on the receptor binding affinities and functional activities of selected unnatural prostaglandin epimers in comparison to their natural counterparts.
Table 1: Receptor Binding Affinities (Ki/Kd in nM) of Prostaglandin Epimers
| Compound | Receptor | Cell/Tissue Type | Ki/Kd (nM) | Reference |
| PGF2α | FP | Ovine Corpus Luteum | - | [1] |
| 15(R)-PGF2α | FP | Ovine Corpus Luteum | Significantly higher than PGF2α (6.7% relative affinity) | |
| PGE2 | EP1 | Rat Kidney | 6.1 ± 0.5 | |
| PGE2 | EP3 | Bovine Corpus Luteum | 2.76 - 3.39 | |
| PGE2 | EP4 | Human Recombinant (HEK293) | - | |
| 8-iso-PGE2 | TP | Guinea Pig Heart | - (Functional antagonism observed) |
Note: A comprehensive set of Ki/Kd values for direct comparison is not consistently available in the literature. Much of the data is presented as relative affinities or functional potencies.
Table 2: Functional Activities (EC50/IC50 in nM) of Prostaglandin Epimers
| Compound | Assay | Cell/Tissue Type | EC50/IC50 (nM) | Effect | Reference |
| PGE2 | cAMP Accumulation | HEK293 (EP2 expressing) | 415 | Agonist | |
| ent-11-epi-15-epi-PGE2 methyl ester | Guinea Pig Ileum Contraction | Guinea Pig Ileum | >1000 | Partial Agonist/Antagonist | |
| 8-iso-PGE2 | Platelet Aggregation Inhibition | Human Platelets | 500 - 5000 | Antagonist (of TP agonists) | |
| 15R-methyl-PGD2 | Eosinophil Chemotaxis | Human Eosinophils | 1.7 | Agonist (DP2 receptor) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Radioligand Binding Assay for Prostanoid Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of an unnatural prostaglandin epimer for a specific prostanoid receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the prostanoid receptor of interest (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Binding buffer
-
A fixed concentration of the radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors)
-
Increasing concentrations of the unlabeled competitor (the unnatural prostaglandin epimer).
-
Cell membrane preparation.
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of the natural, unlabeled ligand (e.g., 10 µM PGE2).
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the maximal specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Measurement Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure changes in intracellular cyclic AMP (cAMP) levels in response to stimulation of Gs- or Gi-coupled prostanoid receptors (e.g., EP2, EP4, IP, DP1 for Gs; EP3, DP2 for Gi).
Workflow Diagram:
Caption: Workflow for a cAMP HTRF assay.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the prostanoid receptor of interest in a suitable multi-well plate (e.g., 384-well).
-
On the day of the assay, replace the culture medium with a stimulation buffer (e.g., HBSS, 20 mM HEPES) containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Cell Stimulation:
-
For agonist testing, add increasing concentrations of the unnatural prostaglandin epimer to the wells.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the epimer before adding a fixed concentration (e.g., EC80) of a known agonist.
-
Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and add the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 kit). This typically involves adding a solution containing cAMP labeled with d2 (the acceptor) and an anti-cAMP antibody labeled with europium cryptate (the donor).
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the acceptor to donor fluorescence. This ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the logarithm of the agonist/antagonist concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium ([Ca2+]i) in response to stimulation of Gq-coupled prostanoid receptors (e.g., EP1, FP, TP).
Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the Gq-coupled prostanoid receptor of interest in a black-walled, clear-bottom multi-well plate.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES). The loading solution may also contain probenecid (B1678239) to inhibit the extrusion of the dye from the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for de-esterification of the dye within the cells.
-
Wash the cells gently with buffer to remove any extracellular dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation or FLIPR).
-
Measure the baseline fluorescence of each well.
-
Inject increasing concentrations of the unnatural prostaglandin epimer into the wells while continuously monitoring the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the epimer.
-
Plot the peak response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Signaling Pathways of Unnatural Prostaglandin Epimers
The interaction of an unnatural prostaglandin epimer with its receptor can trigger a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.
Canonical G-Protein Signaling Pathways
-
Gs-Coupled Receptors (EP2, EP4, IP, DP1): Activation of these receptors leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
-
Gi-Coupled Receptors (EP3, DP2): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
-
Gq-Coupled Receptors (EP1, FP, TP): Activation of these receptors stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Signaling Pathway Diagram:
Caption: Canonical G-protein signaling pathways for prostanoid receptors.
Biased Agonism and Differential G-Protein Coupling
A particularly exciting area of research is the potential for unnatural prostaglandin epimers to act as biased agonists. A biased agonist stabilizes a specific conformation of the receptor that preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). This can have significant therapeutic implications, as it may be possible to design drugs that elicit a desired therapeutic response while avoiding pathways that lead to adverse effects or receptor desensitization.
For example, an epimer of PGE2 might be developed that is a biased agonist at the EP4 receptor, potently activating the Gs-cAMP pathway (which can have anti-inflammatory effects) while having little to no effect on β-arrestin recruitment (which can be involved in receptor internalization and desensitization). While the field is still emerging, the study of unnatural prostaglandin epimers provides a powerful tool to explore and exploit the phenomenon of biased agonism in the prostanoid receptor family.
Conclusion
Unnatural prostaglandin epimers represent a valuable class of molecules for both basic research and drug discovery. By systematically modifying the stereochemistry of the prostaglandin scaffold, researchers can gain a deeper understanding of the molecular determinants of prostanoid receptor binding and activation. The potential to develop epimers with enhanced receptor selectivity and biased signaling properties opens up new avenues for the design of novel therapeutics with improved efficacy and safety profiles for a wide range of diseases, including inflammation, pain, cardiovascular disease, and cancer. Further investigation into the pharmacological profiles of a broader range of unnatural prostaglandin epimers is warranted to fully unlock their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biological activity and anti-prostaglandin effects of prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay in Summary_ki [bdb99.ucsd.edu]
- 4. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Effects of 15(R)-Iloprost
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloprost (B1671730), a synthetic prostacyclin (PGI2) analog, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH), systemic sclerosis (SSc), and severe frostbite.[1][2][3][4] Iloprost is administered as a stereoisomeric mixture. This guide focuses on a specific, less-studied stereoisomer: 15(R)-Iloprost. It is characterized as the "unnatural" C-15 epimer of iloprost, a stereochemical configuration that is widely reported to significantly attenuate the biological agonist activity of prostaglandin (B15479496) analogs.[5] While direct experimental data on this compound is scarce, this document synthesizes the extensive research on the iloprost mixture to provide a comprehensive overview of its mechanisms of action, therapeutic effects, and the critical role of stereochemistry in its biological activity. By examining the pharmacology of the active iloprost isomers, we can infer the likely attenuated potential of the 15(R) epimer and highlight the necessity of stereospecificity in drug design and development.
Introduction to Iloprost and the Significance of Stereochemistry
Iloprost is a second-generation structural analog of PGI2, modified to enhance chemical stability and prolong its duration of action compared to endogenous prostacyclin.[3] Its therapeutic benefits stem from its ability to mimic PGI2, binding to prostanoid receptors and eliciting a range of physiological responses, including vasodilation, inhibition of platelet aggregation, cytoprotection, and immunomodulation.[2][6]
Like many pharmaceutical agents, iloprost is a chiral molecule, existing as multiple stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[7] This spatial arrangement is critical, as biological targets like receptors and enzymes are themselves chiral, leading to stereoselective interactions.[8] Consequently, different stereoisomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[7][8] Iloprost is typically prepared as a mixture of 16(S) and 16(R) stereoisomers.[9] The specific focus of this guide, this compound, is the epimer at the C-15 position, a modification known to reduce biological potency in prostaglandins.[5]
Core Mechanism of Action: The Prostacyclin Signaling Pathway
The primary mechanism of action for iloprost involves the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[6] Binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates a signaling cascade that mediates its therapeutic effects.[4][6]
-
Receptor Binding and G-Protein Activation: Iloprost binds to the IP receptor, causing a conformational change that activates the associated stimulatory G protein (Gs).[10]
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6]
-
Downstream Physiological Effects: PKA phosphorylates various intracellular targets, leading to:
-
Vasodilation: In vascular smooth muscle cells, PKA inactivates myosin light chain kinase (MLCK), preventing muscle contraction and causing relaxation of the vessel wall.[6]
-
Platelet Inhibition: In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation, reducing the risk of thrombosis.[4][6]
-
Iloprost also demonstrates binding affinity for other prostanoid receptors, such as the prostaglandin E1 (EP1) receptor, which may contribute to its broad pharmacological profile.[5][11]
The Critical Role of Stereochemistry: Comparative Activity of Iloprost Isomers
Direct evidence on this compound is lacking; however, studies comparing other iloprost stereoisomers underscore the importance of the molecule's 3D structure. A study comparing the 16(S) and 16(R) isomers revealed significant differences in their biological activity and receptor binding characteristics. The 16(S) isomer was found to be approximately 20 times more potent than the 16(R) isomer in inhibiting collagen-induced platelet aggregation.[9] This difference in potency is directly correlated with their binding affinity for platelet membrane receptors.
| Isomer | Potency (vs. 16(R)) | Dissociation Constant (Kd) | Max. Binding Sites (Bmax) | Association Rate (k_obs) | Reference |
| 16(S)-Iloprost | ~20x more potent | 13.4 nM | 665 fmol/mg protein | 0.036 s⁻¹ | [9] |
| 16(R)-Iloprost | Baseline | 288 nM | 425 fmol/mg protein | 0.001 s⁻¹ | [9] |
The significantly lower Kd and faster association rate of the 16(S) isomer indicate a much higher affinity and more favorable interaction with the prostacyclin receptor.[9] This data strongly supports the hypothesis that stereochemical configuration is a primary determinant of iloprost's biological function. Given that the 15(R) configuration is consistently described as the "unnatural" epimer that attenuates agonist activity, it is reasonable to extrapolate that this compound would exhibit significantly lower binding affinity and potency compared to the clinically effective isomers present in the therapeutic mixture.[5]
Therapeutic Effects of Iloprost (Stereoisomeric Mixture)
While the therapeutic contribution of this compound is presumed to be minimal, the approved iloprost mixture has demonstrated efficacy across several disease models and clinical applications.
Vasodilation and Hemodynamic Effects
Iloprost is a potent vasodilator in both pulmonary and systemic vascular beds.[1][12] In animal models of pulmonary hypertension, iloprost has been shown to improve cardiac function and exercise capacity, often independent of its effect on pulmonary artery pressure.
| Model | Treatment | Key Hemodynamic Outcomes | Reference |
| Rat (SU5416/Hypoxia) | Inhaled Iloprost (0.1 µg/kg, 3x daily for 2 weeks) | ▲ Significant increase in cardiac output and TAPSE. ▲ Significant improvement in treadmill exercise endurance. ▬ No significant change in mean pulmonary artery pressure. | [13] |
| Rat (Monocrotaline) | IV Iloprost (20 µg/kg) | ▲ Significant increase in RV ejection fraction (48.0% to 52.5%). ▲ Significant increase in RV contractility index (94.11 to 114.5/s). ▲ Significant increase in RV systolic pressure (39.83 mmHg baseline). | [14] |
| Dog (Aortic Cross-clamping) | IV Iloprost (5-25 ng/kg/min) | ▼ Lower proximal mean arterial pressure during occlusion (116 vs 147 mmHg). ▲ Higher distal mean arterial pressure during occlusion (37 vs 19 mmHg). | [15] |
Anti-Fibrotic Effects
Recent studies have highlighted a direct anti-fibrotic role for iloprost, particularly in the context of right ventricular failure secondary to pressure overload. Iloprost has been shown to reverse established fibrosis by inhibiting collagen synthesis and promoting its degradation.
In vitro experiments using human cardiac fibroblasts demonstrated that iloprost reduces TGF-β1-induced expression of CTGF and procollagen mRNA in a PKA-dependent manner.[13] Furthermore, iloprost was found to induce matrix metalloproteinase-9 (MMP-9) and autophagy genes associated with collagen degradation.[13][16]
Anti-inflammatory and Immunomodulatory Effects
Iloprost exhibits significant immunomodulatory properties. In patients with SSc, iloprost infusion has been shown to reduce the production of the pro-inflammatory cytokine TNF-α by T cells, both in vivo and in vitro.[17] It also increases levels of IL-2, a cytokine crucial for T cell development and function.[17] These effects contribute to its therapeutic benefit in autoimmune conditions like SSc.[18]
| Parameter | Effect of 5-day Iloprost Infusion in SSc Patients | Reference |
| TNF-α Production | ▼ Significant reduction | [17] |
| Serum IL-2 | ▲ ~15% increase (persists for 28 days) | [17] |
| Serum RANKL | ▲ Significant increase | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols from key studies investigating the effects of iloprost.
Protocol: SU5416/Hypoxia-Induced PAH in Rats
This model induces severe angio-obliterative PAH and right ventricular failure, closely mimicking the human disease state.
-
Induction: Male Sprague-Dawley rats receive a single subcutaneous injection of the VEGF-receptor blocker SU5416 (20 mg/kg).
-
Hypoxia Exposure: Animals are immediately exposed to chronic hypoxia (10% O₂) in a normobaric environment for 4 weeks.
-
Confirmation of PAH: After 4 weeks, RV dysfunction and PAH are confirmed using transthoracic echocardiography (e.g., measuring TAPSE) and treadmill endurance tests.
-
Randomization and Treatment: Rats meeting inclusion criteria (e.g., TAPSE < 2.5 mm) are randomized to receive either nebulized iloprost (0.1 µg/kg) or a drug-free vehicle, administered three times daily for 2 weeks.
-
Endpoint Analysis: RV function and exercise capacity are re-evaluated post-treatment. Heart tissue is harvested for histological (collagen deposition) and molecular (mRNA expression of fibrotic markers) analysis.[13]
Protocol: Platelet Receptor Binding Assay
This method is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands like iloprost isomers.
-
Membrane Preparation: Platelet-rich plasma is isolated from blood samples, and platelet membranes are prepared through centrifugation and sonication. Protein concentration is determined.
-
Binding Reaction: A fixed amount of platelet membrane protein (e.g., 2 mg/ml) is incubated with varying concentrations of radiolabeled iloprost isomer in a binding buffer at a specified temperature and time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free ligand. The filters are washed quickly to remove non-specifically bound ligand.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding. Scatchard analysis is then used to plot bound/free ligand vs. bound ligand to determine the Kd and Bmax values.[9]
Conclusion and Future Directions
Therefore, while the iloprost stereoisomeric mixture is a valuable therapeutic agent with well-documented vasodilatory, anti-platelet, anti-fibrotic, and immunomodulatory effects, the specific this compound isomer is unlikely to possess significant therapeutic efficacy. It likely represents an inactive or significantly less active component of the total drug substance.
For drug development professionals, this serves as a critical case study on the importance of stereospecific synthesis and characterization. Future research could involve the explicit synthesis and in vitro/in vivo testing of pure this compound to definitively confirm its pharmacological profile. However, based on current knowledge, research and development efforts would be more fruitfully directed towards optimizing the synthesis and delivery of the most potent and therapeutically beneficial stereoisomers of iloprost.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rarediseasesjournal.com [rarediseasesjournal.com]
- 3. grokipedia.com [grokipedia.com]
- 4. What is Iloprost used for? [synapse.patsnap.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. youtube.com [youtube.com]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iloprost protects the spinal cord during aortic cross-clamping in a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iloprost reverses established fibrosis in experimental right ventricular failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Iloprost modulates the immune response in systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Iloprost Attenuates Oxidative Stress-Dependent Activation of Collagen Synthesis Induced by Sera from Scleroderma Patients in Human Pulmonary Microvascular Endothelial Cells [mdpi.com]
The Use of 15(R)-Iloprost as a Negative Control in Prostacyclin Receptor Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of prostacyclin (IP) receptor research, the use of precise controls is paramount to validate experimental findings and ensure the specificity of observed effects. Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent agonist of the IP receptor and is widely used in therapeutic applications for conditions such as pulmonary arterial hypertension.[1][2][3] Iloprost is a chiral molecule, and its biological activity is highly dependent on its stereochemistry. The commercially available form of Iloprost is a mixture of the 4R and 4S diastereoisomers.[2][4] This guide focuses on the "unnatural" C-15 epimer, 15(R)-Iloprost, and its critical role as a negative control in studies investigating the prostacyclin receptor.
The central premise for using this compound as a negative control lies in the principle of stereoselectivity in drug-receptor interactions.[5][6] The specific three-dimensional arrangement of a molecule is often crucial for its ability to bind to and activate its biological target. For many prostaglandin (B15479496) analogs, the configuration at the C-15 hydroxyl group is a key determinant of agonist activity. The inversion of this stereocenter, from the active (S) form to the (R) form, is expected to dramatically attenuate or abolish the biological activity at the IP receptor.[1] While there is a notable absence of comprehensive literature detailing the biological activity of this compound, this predicted inactivity is precisely what makes it an ideal negative control.[1]
This technical guide provides a comprehensive overview of the rationale, experimental protocols, and data presentation for utilizing this compound as a negative control in prostacyclin receptor studies.
Data Presentation: Comparative Activity of Iloprost and this compound
To effectively demonstrate the utility of this compound as a negative control, its binding affinity and functional potency at the prostacyclin receptor should be compared to that of its active counterpart, Iloprost. The following tables summarize the known quantitative data for Iloprost and the expected profile for this compound.
Table 1: Comparative Binding Affinity for the Prostacyclin (IP) Receptor
| Compound | Expected Binding Affinity (Ki) | Rationale |
| Iloprost | ~3.9 nM[7] | High affinity for the human IP receptor. |
| This compound | Significantly higher than Iloprost (expected to be in the high micromolar or millimolar range, or show no specific binding) | The inversion of the stereocenter at C-15 is predicted to disrupt the key interactions required for high-affinity binding to the IP receptor. |
Table 2: Comparative Functional Potency in cAMP Accumulation Assays
| Compound | Expected Functional Potency (EC50) | Rationale |
| Iloprost | ~0.37 nM[7] | Potent agonist of the IP receptor, leading to robust cAMP production. |
| This compound | No significant agonist activity (EC50 not determinable or in a very high, non-physiological range) | The lack of significant binding is expected to translate to an inability to activate the Gs-coupled signaling cascade and stimulate cAMP synthesis. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize and compare the activity of Iloprost and this compound at the prostacyclin receptor.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human prostacyclin (IP) receptor (e.g., HEK293-IP or CHO-IP cells).
-
Radioligand: [³H]-Iloprost.
-
Test Compounds: Iloprost and this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Wash Buffer: Cold Assay Buffer.
-
Non-specific Binding Control: 10 µM unlabeled Iloprost.
-
Scintillation Cocktail.
-
Glass Fiber Filter Mats.
-
Cell Harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture HEK293-IP cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in Assay Buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Assay Buffer (for total binding).
-
50 µL of 10 µM unlabeled Iloprost (for non-specific binding).
-
50 µL of varying concentrations of Iloprost or this compound.
-
-
Add 50 µL of [³H]-Iloprost (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger of the Gs-coupled IP receptor.
Materials:
-
Cell Line: A cell line stably expressing the human IP receptor (e.g., HEK293-IP or CHO-IP cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.
-
Test Compounds: Iloprost and this compound at various concentrations.
-
Lysis Buffer.
-
cAMP Assay Kit: A commercially available kit (e.g., ELISA, HTRF, or fluorescence polarization-based).
-
Microplate Reader.
Procedure:
-
Cell Seeding: Seed the HEK293-IP cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-incubation: The next day, replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 30 minutes at 37°C.
-
Compound Addition: Add varying concentrations of Iloprost or this compound to the wells in triplicate. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration in each well using the chosen cAMP assay kit and a microplate reader.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Emax).
Mandatory Visualizations
Signaling Pathway of the Prostacyclin (IP) Receptor
Caption: Prostacyclin (IP) Receptor Signaling Pathway.
Experimental Workflow for Comparing Iloprost and this compound
Caption: Experimental workflow for comparative analysis.
Logical Framework for Using this compound as a Negative Control
Caption: Logic of using this compound as a negative control.
Conclusion
References
- 1. This compound () for sale [vulcanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Switch: Between Therapeutical Benefit and Marketing Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of the Biological Effects of Iloprost with a Focus on the 15(R) Epimer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iloprost (B1671730) is a stable synthetic analogue of prostacyclin (PGI₂) renowned for its potent vasodilatory and anti-platelet properties. It is clinically utilized in the treatment of pulmonary arterial hypertension (PAH), severe Raynaud's phenomenon, and frostbite. Iloprost exerts its primary effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor, which triggers a cascade of intracellular events culminating in vasodilation and the inhibition of platelet aggregation. Beyond these primary actions, iloprost has demonstrated significant anti-inflammatory, anti-fibrotic, and cytoprotective effects.
This technical guide provides a comprehensive literature review of the biological effects of iloprost. It is important to note that the commercially available and clinically studied form of iloprost is a mixture of the 4S and 4R diastereoisomers. The specific epimer, 15(R)-Iloprost , is the "unnatural" stereoisomer. Literature on the distinct biological activity of this compound is sparse; this transformation is often associated with a significant attenuation of biological agonist activity in prostaglandin (B15479496) analogues. Therefore, this review primarily details the well-documented effects of "iloprost," providing the essential context for any future investigation into the specific activities of the 15(R) epimer. All quantitative data, signaling pathways, and experimental protocols discussed herein pertain to iloprost unless otherwise specified.
Mechanism of Action
Iloprost mimics the action of endogenous prostacyclin by binding to and activating the IP receptor, which is predominantly coupled to the Gs alpha subunit (Gαs) of heterotrimeric G proteins.[1]
Primary Signaling Pathway: Vasodilation and Anti-Platelet Effects
Activation of the IP receptor by iloprost initiates a well-defined signaling cascade:
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1]
-
cAMP Elevation: The resulting increase in intracellular cAMP levels is a critical second messenger in this pathway.[1]
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).[1]
-
Downstream Effects:
-
In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation, vasodilation, and a decrease in vascular resistance.[1]
-
In Platelets: PKA phosphorylates key proteins, such as vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein (B1211001) IIb/IIIa receptors. This action prevents platelets from binding to fibrinogen, thereby inhibiting platelet aggregation.
-
Anti-Fibrotic Effects
Recent studies have elucidated a load-independent, anti-fibrotic role for iloprost, particularly in cardiac tissue. This mechanism involves the inhibition of pro-fibrotic signaling pathways.
-
Inhibition of TGF-β Signaling: Iloprost has been shown to block the induction of Connective Tissue Growth Factor (CTGF) by Transforming Growth Factor-beta (TGF-β). CTGF is a key downstream mediator of the fibrotic effects of TGF-β.
-
PKA-Dependent Mechanism: This inhibitory effect on CTGF is dependent on the PKA pathway.
-
Collagen Synthesis and Degradation: By inhibiting CTGF, iloprost reduces the synthesis of procollagens and prevents the transformation of fibroblasts into migratory, collagen-producing myofibroblasts. Furthermore, iloprost can induce matrix metalloproteinase (MMP)-9 expression, which is involved in the degradation of extracellular matrix components like collagen.
References
In Silico Modeling of 15(R)-Iloprost Receptor Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between 15(R)-Iloprost and its primary target, the human prostacyclin receptor (IP receptor). Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. The 15(R) stereoisomer, being the "unnatural" epimer, exhibits significantly different biological activity compared to its 15(S) counterpart, making the study of its receptor interaction crucial for understanding its pharmacological profile and for the rational design of novel therapeutics.
This guide details the signaling pathways initiated by Iloprost, presents quantitative data on its binding affinity, and provides in-depth experimental and computational protocols for modeling its interaction with the IP receptor, a G-protein coupled receptor (GPCR).
Introduction to this compound and the Prostacyclin Receptor
Iloprost exerts its therapeutic effects by mimicking the action of PGI2. It primarily binds to the IP receptor, a GPCR, which upon activation, stimulates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to vasodilation and the inhibition of platelet aggregation.[1]
The stereochemistry at the C-15 position of Iloprost significantly influences its biological activity. The 16(S) isomer is markedly more potent than the 16(R) isomer in inhibiting platelet aggregation.[2] Understanding the structural basis for this difference in activity is a key objective of in silico modeling.
Quantitative Data on this compound Interaction
The following table summarizes the available quantitative data for Iloprost isomers and their interaction with the platelet receptor. A lower Kd value indicates a higher binding affinity.
| Ligand | Parameter | Value | Species | Assay | Reference |
| This compound | Kd | 288 nM | Human | Equilibrium binding to platelet membrane receptors | [2][3] |
| 16(S)-Iloprost | Kd | 13.4 nM | Human | Equilibrium binding to platelet membrane receptors | |
| Iloprost (isomer mix) | Ki (IP Receptor) | 3.9 nM | Human | Radioligand binding assay | |
| Iloprost (isomer mix) | IC50 (platelet aggregation) | 3.6 nM | Human | Collagen-stimulated platelet-rich plasma |
Signaling Pathway of the Prostacyclin Receptor
The binding of an agonist like Iloprost to the IP receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Experimental Protocols
Radioligand Binding Assay for Kd Determination
This protocol describes a competition binding assay to determine the equilibrium dissociation constant (Kd) of this compound for the IP receptor.
Materials:
-
Human platelet membranes (source of IP receptor)
-
Radiolabeled ligand with known affinity for the IP receptor (e.g., [3H]-Iloprost)
-
Unlabeled this compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from human platelets.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound to wells containing the platelet membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of unlabeled this compound. The IC50 value (concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. If a homologous competition assay is performed (radiolabeled and unlabeled ligand are the same), the IC50 is equivalent to the Kd.
In Silico Modeling Workflow
The following workflow outlines the key steps for building a computational model of the this compound-IP receptor complex and simulating its dynamics. The recently resolved cryo-electron microscopy (cryo-EM) structure of the human IP receptor (PDB ID: 8X79) provides an excellent starting point for this process.
Detailed Methodologies for In Silico Modeling
Receptor Preparation (using PDB: 8X79):
-
Download Structure: Obtain the atomic coordinates of the human IP receptor from the Protein Data Bank (PDB ID: 8X79).
-
Clean the Structure: Remove non-essential components such as the G-protein, nanobodies, and any co-crystallized ligands or molecules not relevant to the this compound interaction.
-
Protonation: Add hydrogen atoms to the protein structure and assign appropriate protonation states to ionizable residues at a physiological pH (e.g., using H++ or PROPKA).
-
Structural Refinement: Perform a short energy minimization to relieve any steric clashes in the initial structure.
Ligand Preparation (this compound):
-
Generate 3D Structure: Create a 3D structure of this compound using a molecular modeling software (e.g., Avogadro, Maestro).
-
Energy Minimization: Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).
-
Charge Calculation: Calculate partial atomic charges for the ligand, which are crucial for accurately modeling electrostatic interactions. This is typically done using quantum mechanical methods (e.g., HF/6-31G*) followed by a restrained electrostatic potential (RESP) fitting procedure.
Molecular docking is used to predict the preferred binding orientation and conformation of this compound within the IP receptor's binding pocket.
Protocol:
-
Define the Binding Site: Identify the putative binding pocket of the IP receptor based on the location of the co-crystallized agonist in the cryo-EM structure (8X79) and information from mutagenesis studies.
-
Docking Software: Use a molecular docking program such as AutoDock Vina, Glide, or Gold.
-
Run Docking: Perform the docking of the prepared this compound structure into the defined binding site of the prepared IP receptor structure.
-
Analyze Poses: Analyze the resulting docking poses based on their predicted binding energies and interactions with key residues in the binding pocket. The most plausible pose will serve as the starting point for molecular dynamics simulations.
MD simulations provide insights into the dynamic behavior of the this compound-IP receptor complex over time, allowing for the study of conformational changes and the stability of interactions.
Protocol:
-
System Setup (using CHARMM-GUI):
-
Use a tool like CHARMM-GUI to embed the docked this compound-IP receptor complex into a realistic lipid bilayer (e.g., POPC).
-
Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M NaCl).
-
-
Force Field Selection:
-
Protein: Use a well-established protein force field such as AMBER or CHARMM.
-
Ligand: Generate force field parameters for this compound that are compatible with the chosen protein force field. The General Amber Force Field (GAFF) is a common choice for drug-like molecules.
-
Lipids and Water: Use compatible force fields for the lipid bilayer and water molecules.
-
-
Simulation Software: Employ a high-performance MD simulation package like GROMACS, AMBER, or NAMD.
-
Equilibration: Perform a series of equilibration steps to gradually relax the system. This typically involves an initial energy minimization followed by short simulations with position restraints on the protein and ligand, which are gradually released.
-
Production Run: Run the production MD simulation without restraints for a duration sufficient to observe the desired molecular events (typically on the order of hundreds of nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to investigate:
-
The stability of the this compound binding pose.
-
Key hydrogen bonds and hydrophobic interactions between the ligand and the receptor.
-
Conformational changes in the receptor upon ligand binding.
-
The role of water molecules in the binding site.
-
Conclusion
The in silico modeling of the this compound-IP receptor interaction, guided by experimental data and high-resolution structural information, offers a powerful approach to elucidate the molecular determinants of its specific pharmacological profile. The methodologies outlined in this guide provide a robust framework for researchers to investigate the structure-activity relationships of Iloprost and its analogs, ultimately aiding in the design of more selective and efficacious therapeutics targeting the prostacyclin receptor. The use of the recently available cryo-EM structure of the IP receptor significantly enhances the potential for generating highly accurate and predictive computational models.
References
- 1. A Beginner’s Guide to Perform Molecular Dynamics Simulation of a Membrane Protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 2. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of platelet encapsulated Iloprost on platelet aggregation and adhesion to collagen and injured blood vessels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dissolving 15(R)-Iloprost in PBS for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Iloprost is the "unnatural" or inverted C-15 epimer of Iloprost, a synthetic analog of prostacyclin (PGI2).[1][2] Iloprost itself is a potent vasodilator and inhibitor of platelet aggregation, binding with high affinity to both the human prostacyclin (IP) and prostaglandin (B15479496) E (EP) receptors.[1] The structural inversion at the C-15 position in this compound is a modification that often significantly reduces the biological agonist activity of prostaglandin analogs.[1][2] While comprehensive reports on the specific biological activities of this compound are limited, its use as a comparative control or in specific screening assays necessitates a standardized protocol for its solubilization and application in cell culture experiments.[1]
This document provides a detailed protocol for the preparation of this compound solutions in Phosphate-Buffered Saline (PBS) suitable for use in a variety of cell-based assays. Adherence to this protocol will help ensure experimental consistency and accuracy.
Data Presentation
The following table summarizes the key quantitative data for this compound and its parent compound, Iloprost.
| Parameter | This compound | Iloprost |
| Molecular Weight | 360.5 g/mol [2] | 360.5 g/mol [3][4] |
| Solubility in PBS (pH 7.2) | ~0.5 mg/mL[1][2] | ~1 mg/mL[3][4][5] |
| Solubility in DMSO | ~25 mg/mL[1][2] | ~25 mg/mL[3][4] |
| Solubility in Ethanol (B145695) | ~30 mg/mL[1][2] | ~25-30 mg/mL[3][4] |
| Recommended Long-Term Storage | -20°C (as supplied)[1] | -20°C (as supplied)[3] |
| Aqueous Solution Stability | Not explicitly stated, but for Iloprost, it is recommended not to store for more than one day.[3] | Not recommended for storage for more than one day.[3][4] |
Experimental Protocols
Materials
-
This compound (typically supplied in methyl acetate)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile, conical, polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, serological pipettes and pipette tips
-
Gentle stream of inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This is the recommended starting point for creating working solutions in PBS.
-
Evaporation of Shipping Solvent: If this compound is supplied in methyl acetate (B1210297), carefully evaporate the solvent under a gentle stream of nitrogen gas in a sterile conical tube. This will leave the neat oil of the compound.
-
Initial Solubilization: Immediately add the desired volume of an appropriate organic solvent such as DMSO or ethanol to the neat oil.[3] For example, to prepare a 10 mg/mL stock solution, add the corresponding volume of solvent.
-
Vortexing: Vortex the tube thoroughly to ensure complete dissolution of the compound.
-
Warming and Sonication (Optional): For enhanced solubility, the sample can be warmed to 37°C and subjected to an ultrasonic bath treatment.[1]
-
Storage: Store the high-concentration stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] For longer-term storage (up to six months), -80°C is recommended.[1]
Protocol 2: Preparation of a Working Solution in PBS from an Organic Stock
This protocol describes the dilution of the organic stock solution into PBS for direct use in cell culture.
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration organic stock solution of this compound at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into sterile PBS (pH 7.2) to achieve the desired final concentration for your experiment.
-
Important: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is insignificant, as it may have physiological effects at low concentrations.[3] Typically, the final DMSO concentration should be kept below 0.1%.
-
-
Vortexing: Gently vortex the diluted solution to ensure homogeneity.
-
Immediate Use: It is highly recommended to use the freshly prepared aqueous solution immediately. Aqueous solutions of the related compound Iloprost are not recommended for storage for more than one day.[3][4]
Protocol 3: Direct Dissolution in PBS (Organic Solvent-Free)
This method can be used if an organic solvent-free solution is required, but it is limited by the lower solubility of this compound in aqueous buffers.
-
Evaporation of Shipping Solvent: As in Protocol 1, evaporate the methyl acetate from the supplied this compound using a gentle stream of nitrogen gas to obtain the neat oil.[3]
-
Direct Addition of PBS: Immediately add the calculated volume of sterile PBS (pH 7.2) directly to the neat oil. The solubility of this compound in PBS (pH 7.2) is approximately 0.5 mg/mL.[1][2]
-
Vortexing and Agitation: Vortex the solution vigorously. Gentle warming to 37°C and sonication may be required to aid dissolution.[1]
-
Sterile Filtration (Recommended): After dissolution, sterile filter the solution using a 0.22 µm syringe filter to ensure sterility before adding to cell cultures.
-
Immediate Use: This aqueous solution should be used immediately and not stored.[3]
Visualization of Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Context
While the specific signaling pathways activated by this compound are not well-documented, its parent compound, Iloprost, is known to act as an agonist at prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[3] Activation of the IP receptor typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which mediates downstream effects such as vasodilation and inhibition of platelet aggregation.[4] The EP1 receptor, on the other hand, is coupled to an increase in intracellular calcium.[4]
Caption: Simplified signaling pathways of Iloprost.
References
Application Notes and Protocols: Recommended Storage and Stability for 15(R)-Iloprost Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (B1671730) is a synthetic analogue of prostacyclin (PGI₂) used for the treatment of pulmonary arterial hypertension, peripheral vascular disease, and other conditions involving vasoconstriction. It is a chemically stable prostacyclin analogue with a longer half-life than the endogenous PGI₂.[1] Iloprost is a mixture of two diastereoisomers, the 16(R) and 16(S) epimers, in an approximate 1:1 ratio. While both epimers contribute to the therapeutic effect, understanding the stability of each is crucial for formulation development and ensuring consistent therapeutic efficacy. This document provides detailed information on the recommended storage and stability of 15(R)-Iloprost solutions, along with protocols for its handling and analysis.
Note: The majority of publicly available stability data pertains to Iloprost as a mixture of its 15(R) and 15(S) epimers. Where data specific to the this compound epimer is not available, information for the Iloprost mixture is provided as a surrogate, and this will be explicitly noted.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 5-[(E)-(1S,5S,6R,7R)-7-hydroxy-6-[(E)-(3S,4RS)-3-hydroxy-4-methyl-1-octen-6-ynyl]-bicyclo[3.3.0]octan-3-ylidene]pentanoic acid |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.49 g/mol |
| Appearance | Oily substance |
| Solubility | Very slightly soluble in water. Soluble in ethanol, methanol, ethyl acetate (B1210297), and acetone. |
Recommended Storage Conditions
The appropriate storage of this compound solutions is critical to maintain its potency and prevent degradation. The recommended conditions vary depending on the formulation and concentration.
| Formulation | Storage Temperature | Storage Duration | Light Protection | Additional Notes |
| Concentrate for Solution for Infusion | Room Temperature | Up to 60 months (unopened) | Not specified, but protection from light is generally recommended for prostaglandins (B1171923). | Does not require special storage conditions before opening. |
| Diluted Solution for Infusion (in 0.9% NaCl or 5% Glucose) | 2-8°C | Up to 24 hours | Protect from light | Should be prepared fresh daily. Some studies indicate stability for up to 33 days at 4°C with less than 10% degradation.[2] |
| Diluted Solution for Infusion (in 0.9% NaCl or 5% Glucose) | 25°C (Room Temperature) | Up to 6 hours | Protect from light | For immediate use. |
| Solution in Methyl Acetate (e.g., 1 mg/mL) | -20°C | ≥ 2 years | Protect from light | Supplied as a stock solution for research purposes. |
| Aqueous Solution (prepared from methyl acetate stock) | 2-8°C | Not recommended for more than one day | Protect from light | Prepare fresh before each experiment. |
| Inhalation Solution | Room Temperature | Up to 36 months | Protect from light | Store in the original carton to protect from light. |
Stability Profile
The stability of this compound is influenced by temperature, pH, light, and the presence of oxidizing agents. As a prostaglandin (B15479496) analogue, it is susceptible to degradation through hydrolysis, oxidation, and epimerization.
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[3][4][5] While specific degradation products for this compound have not been detailed in publicly available literature, the general degradation pathways for prostaglandins include:
-
Hydrolysis: The ester and carboxylic acid functional groups can be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The double bonds and hydroxyl groups in the molecule are potential sites for oxidation. The use of antioxidants in formulations may be necessary.
-
Epimerization: The stereochemistry at chiral centers can be altered under certain conditions, particularly at the C-15 position, which can impact biological activity.
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products.
A logical workflow for investigating degradation pathways is illustrated below.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare accurate standard solutions of this compound for use in analytical assays.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Deionized water
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.
-
Dissolve the standard in a small amount of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with acetonitrile and mix thoroughly.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., a mixture of water and acetonitrile).
-
For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.
-
Prepare fresh working standard solutions daily.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To provide a robust HPLC method for the separation and quantification of this compound from its 15(S) epimer and potential degradation products. This method is based on published procedures for the analysis of Iloprost diastereoisomers and should be fully validated before use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Rx-C8 (or equivalent), 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.02M Potassium Phosphate (pH 3.0) : Acetonitrile : Methanol (46:30:24, v/v/v) |
| Flow Rate | 1.7 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 20 minutes |
System Suitability:
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between 15(R) and 15(S) epimers) | ≥ 1.5 |
| %RSD for replicate injections | ≤ 2.0% |
Validation of the Method:
The stability-indicating nature of the method must be validated according to ICH guidelines. This includes:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathways
Iloprost exerts its biological effects primarily through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). It can also interact with other prostanoid receptors, such as the EP1 receptor.
IP Receptor Signaling Pathway
Activation of the IP receptor by this compound initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
EP1 Receptor Signaling Pathway
Interaction of this compound with the EP1 receptor triggers a distinct signaling pathway involving the Gq protein and an increase in intracellular calcium.
References
- 1. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of the vasodilator response in primary pulmonary hypertension. Comparing prostacyclin and iloprost administered by either infusion or inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 15(R)-Iloprost in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(R)-Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent inhibitor of platelet aggregation.[1][2][3] Its mechanism of action involves binding to the prostacyclin (IP) receptor on the platelet surface, which triggers a signaling cascade that ultimately prevents platelet activation and aggregation.[1][2][3] This makes Iloprost a valuable tool in hematological research and for the development of antiplatelet therapies. These application notes provide detailed protocols and data for the use of this compound in in vitro platelet aggregation assays.
Iloprost's inhibitory effects are mediated through the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various proteins that suppress key platelet activation processes, including intracellular calcium mobilization, P-selectin exposure, and the activation of integrin αIIbβ3.[1][2][3]
Mechanism of Action: Signaling Pathway
The binding of Iloprost to the IP receptor on platelets initiates a Gs protein-coupled signaling cascade. This pathway is characterized by the activation of adenylate cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent activation of PKA leads to the phosphorylation of downstream targets like vasodilator-stimulated phosphoprotein (VASP), which ultimately inhibits platelet aggregation.[3]
Caption: Iloprost signaling pathway in platelets.
Data Presentation
Table 1: Effective Concentrations of this compound for Inhibition of Platelet Aggregation
| Agonist | Iloprost Concentration (nM) | Platelet Preparation | Observed Effect | Reference |
| Thrombin (0.01 U/mL) | 0.5, 2, 5 | Washed Platelets | Concentration-dependent inhibition of aggregation | [1][4] |
| ADP (10 µM) | 0.5, 2, 5 | Platelet-Rich Plasma | Concentration-dependent inhibition of aggregation | [1] |
| Collagen (1 µg/mL) | 0.5, 2, 5 | Washed Platelets | Concentration-dependent inhibition of aggregation | [1] |
| U46619 (0.3 µM) | 0.5, 2, 5 | Washed Platelets | Concentration-dependent inhibition of aggregation | [1] |
| Various Agonists | 0.5 - 8 | Whole Blood | Dose-dependent inhibition of aggregation | [5][6] |
| Collagen (low dose) | 0.5 (with Aspirin) | Platelet-Rich Plasma | Synergistic inhibition (IC50) | [7] |
| Collagen/ADP (flowing blood) | 0.7 (with Aspirin) | Anticoagulated Blood | Synergistic inhibition (IC50) | [7] |
Table 2: Recommended Agonist Concentrations for In Vitro Platelet Aggregation Assays
| Agonist | Typical Concentration Range | Reference |
| Arachidonic Acid (AA) | 400 µM | [5][6] |
| Adenosine 5'-diphosphate (ADP) | 10 µM | [5][6] |
| Thrombin | 0.01 - 0.1 U/mL | [1][5][6] |
| Collagen | 1 - 2.5 µg/mL | [1][5][6][8] |
| Epinephrine | 1.25 - 5 µmol·L−1 | [8] |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Materials:
-
Human whole blood collected in sodium citrate (B86180) vacutainers (3.2% or 3.8%).
-
Centrifuge with a swinging bucket rotor.
-
Sterile plastic tubes.
-
Tyrode's buffer.
Procedure:
-
Blood Collection: Draw whole blood from healthy, consenting donors into sodium citrate vacutainers using a 21-gauge or larger needle to minimize platelet activation.[9] Discard the first tube to avoid tissue factor contamination.[9]
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Carefully aspirate the upper yellowish PRP layer and transfer it to a new sterile plastic tube.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP, and use it as a blank for aggregometry.
-
-
Preparation of Washed Platelets (for specific applications):
-
To the PRP, add a platelet inhibitor like Iloprost (final concentration ~20 nM) or prostacyclin to prevent activation during washing steps.
-
Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer.
-
Repeat the centrifugation and resuspension steps twice to wash the platelets.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration. Allow platelets to rest for at least 30 minutes before use.[9]
-
Protocol 2: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet-Poor Plasma (PPP).
-
This compound stock solution (in an appropriate solvent like DMSO or ethanol, diluted in buffer).
-
Platelet agonists (e.g., ADP, collagen, thrombin).
-
Light Transmission Aggregometer with cuvettes and stir bars.
-
Pipettes.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration:
-
Pipette PRP into an aggregometer cuvette with a stir bar. Place it in the appropriate channel to set the 0% aggregation baseline.
-
Pipette PPP into another cuvette to set the 100% aggregation baseline.
-
-
Iloprost Incubation:
-
Pipette a fresh aliquot of PRP or washed platelets into a new cuvette with a stir bar.
-
Add the desired concentration of this compound (e.g., 0.5, 2, 5 nM) or vehicle control (e.g., 0.1% DMSO) to the platelet suspension.[1]
-
Incubate the mixture for a specified time, typically 5 to 20 minutes, at 37°C with stirring.[1][10]
-
-
Initiation of Aggregation:
-
Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation.
-
-
Data Recording:
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.
-
-
Data Analysis:
-
Determine the maximum platelet aggregation for each condition.
-
Compare the aggregation in the presence of Iloprost to the vehicle control to calculate the percentage of inhibition.
-
Caption: Experimental workflow for in vitro platelet aggregation assay.
Concluding Remarks
This compound is a robust and reliable inhibitor of platelet aggregation for in vitro studies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their experiments. Adherence to proper blood collection and platelet preparation techniques is crucial to obtain reproducible and accurate results. The concentration-dependent inhibitory effects of Iloprost make it an excellent tool for investigating the mechanisms of platelet activation and for screening potential antiplatelet agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of 15(R)-Iloprost in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the therapeutic effects of 15(R)-Iloprost, a stable prostacyclin analog. Iloprost is a potent vasodilator with anti-platelet, anti-inflammatory, and cytoprotective properties, making it a subject of interest in various pathological conditions.[1][2] This document outlines key preclinical models, methodologies, and data presentation strategies to facilitate consistent and reproducible research.
Introduction to this compound
Iloprost is a synthetic analog of prostacyclin (PGI2) that exerts its effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor.[2] This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels mediate a range of downstream effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of inflammatory responses.[2] Preclinical studies in various animal models have been instrumental in elucidating the therapeutic potential of Iloprost across a spectrum of diseases.
Key Animal Models for this compound Efficacy Testing
A variety of animal models have been successfully employed to evaluate the pharmacological effects of this compound. The choice of model depends on the specific therapeutic area and the intended clinical application.
Pulmonary Arterial Hypertension (PAH) Models
PAH is a life-threatening condition characterized by elevated pulmonary artery pressure and vascular remodeling. Iloprost is an approved therapy for PAH, and its efficacy has been extensively studied in preclinical models.
-
Monocrotaline (MCT)-Induced PAH in Rats: A widely used model where a single subcutaneous or intraperitoneal injection of MCT induces progressive PAH, right ventricular hypertrophy, and vascular remodeling over several weeks.
-
SU5416/Hypoxia-Induced PAH in Rats: This model combines the administration of a VEGF receptor antagonist (SU5416) with chronic hypoxia to induce a more severe and angioproliferative form of PAH, closely mimicking the human disease.
-
Pulmonary Artery Banding (PAB) in Rats: A surgical model that creates a mechanical obstruction of the pulmonary artery, leading to increased right ventricular afterload and subsequent right ventricular failure. This model is particularly useful for studying the direct effects of Iloprost on the right ventricle, independent of its pulmonary vasodilator effects.
Ischemia-Reperfusion (I/R) Injury Models
I/R injury is a significant cause of tissue damage in various clinical settings, including organ transplantation, stroke, and myocardial infarction. Iloprost has shown protective effects in several I/R models.
-
Skeletal Muscle I/R Injury: Induced by clamping the infrarenal abdominal aorta in rats or rabbits, this model allows for the investigation of Iloprost's effects on remote organ injury (e.g., lung) and local tissue damage.
-
Renal I/R Injury: In rabbits, renal ischemia is induced by clamping the renal artery, followed by reperfusion. This model is used to assess the protective effects of Iloprost on kidney function and histology.
-
Spinal Cord I/R Injury: A rabbit model where transient occlusion of the aorta leads to spinal cord ischemia, allowing for the evaluation of Iloprost's neuroprotective effects.
-
Hepatic I/R Injury: An extracorporeal pig liver perfusion model is used to study the effects of Iloprost on graft function and injury during cold ischemia and reperfusion, relevant to liver transplantation.
Inflammatory and Proliferative Disease Models
Iloprost's anti-inflammatory and anti-proliferative properties have been investigated in models of chronic inflammatory and proliferative diseases.
-
Chronic Obstructive Pulmonary Disease (COPD) Model: In mice, intranasal administration of lipopolysaccharide (LPS) and elastase is used to induce key features of COPD, including airway inflammation and hyperresponsiveness.
-
Asthma Model: A murine model of ovalbumin-induced allergic asthma is used to study the effects of inhaled Iloprost on airway inflammation, hyperresponsiveness, and dendritic cell function.
-
Lung Carcinogenesis Model: The urethane-induced lung adenoma model in mice is employed to investigate the chemopreventive potential of intranasally delivered Iloprost.
-
Acute Lung Injury (ALI) Model: In pigs, ALI is induced by repeated lung lavage, creating a model to study the effects of intravenous and inhaled Iloprost on gas exchange and hemodynamics.
Data Presentation: Summary of Quantitative Data
Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables summarize key findings from preclinical studies of this compound in various animal models.
Table 1: Effects of Iloprost in Pulmonary Arterial Hypertension (PAH) Animal Models
| Animal Model | Species | Iloprost Dose & Route | Key Findings | Reference |
| Monocrotaline-Induced PAH | Rat | 20 μg/kg, IV | Increased RV ejection fraction and contractility index. | |
| Monocrotaline-Induced PAH | Rat | 6 µg/kg/day, Inhaled | Reversed right ventricular pressure, pulmonary vascular resistance, and vascular remodeling. | |
| SU5416/Hypoxia-Induced PAH | Rat | Inhaled | Improved RV function and exercise capacity; reversed RV fibrosis. | |
| Pulmonary Artery Banding | Rat | Inhaled | Reduced RV collagen deposition and profibrotic gene expression. | |
| U46619-Induced Pulmonary Hypertension | Rabbit | 0.4 µg/kg, Inhaled | Transiently decreased pulmonary artery pressure. |
Table 2: Effects of Iloprost in Ischemia-Reperfusion (I/R) Injury Animal Models
| Animal Model | Species | Iloprost Dose & Route | Key Findings | Reference |
| Skeletal Muscle I/R | Rat | 0.5 ng/kg/min, IV | Reduced lung tissue total oxidant status and iNOS expression. | |
| Skeletal Muscle I/R | Rabbit | Continuous IV infusion | Reduced malondialdehyde levels and edema in gastrocnemius muscle. | |
| Renal I/R | Rabbit | Continuous IV infusion | Reduced malondialdehyde levels and histologic scores of renal injury. | |
| Spinal Cord I/R | Rabbit | 25 ng/kg/min, IV | Improved neurologic function and increased viable motor neurons. | |
| Liver I/R | Pig | 1 µg/kg bolus (donor) | Increased bile production and improved hepatic artery perfusion. |
Table 3: Effects of Iloprost in Other Disease Models
| Animal Model | Species | Iloprost Dose & Route | Key Findings | Reference |
| LPS/Elastase-Induced COPD | Mouse | Intranasal | Reduced systemic inflammation, airway hyperresponsiveness, and BALF neutrophilia. | |
| Ovalbumin-Induced Asthma | Mouse | Inhaled | Suppressed cardinal features of asthma; inhibited dendritic cell function. | |
| Urethane-Induced Lung Adenoma | Mouse | Intranasal | Reduced adenoma multiplicity. | |
| Lung Lavage-Induced ALI | Pig | 80 ng/kg/min IV or 220 ng/kg/min Inhaled | Decreased pulmonary artery pressure. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of experimental findings. The following sections provide methodologies for key experiments cited in the literature.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
Objective: To induce PAH in rats to study the therapeutic effects of Iloprost on hemodynamics, right ventricular hypertrophy, and pulmonary vascular remodeling.
Materials:
-
Male Wistar rats (200-250 g)
-
Monocrotaline (MCT) solution (e.g., 60 mg/kg in sterile saline)
-
Anesthesia (e.g., ketamine/xylazine)
-
Pressure-volume loop catheter
-
Iloprost solution for administration (intravenous or inhaled)
Protocol:
-
Induction of PAH: Administer a single intraperitoneal injection of MCT (60 mg/kg) to the rats. House the animals under standard conditions for 4-6 weeks to allow for the development of PAH.
-
Hemodynamic Assessment (Baseline): After the development of PAH, anesthetize the rats. Insert a pressure-volume catheter into the right ventricle via the right jugular vein to measure baseline hemodynamics, including right ventricular systolic pressure (RVSP), end-systolic pressure-volume relationship (ESPVR), and cardiac output.
-
Iloprost Administration:
-
Intravenous: Infuse a fixed dose of Iloprost (e.g., 20 μg/kg) intravenously over a specified period.
-
Inhaled: Nebulize Iloprost (e.g., 6 µg/kg/day) for a defined duration.
-
-
Post-Treatment Hemodynamic Assessment: Repeat the hemodynamic measurements at specified time points after Iloprost administration (e.g., 10-15 minutes post-IV infusion).
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the heart and lungs.
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them separately to calculate the Fulton index (RV/[LV+S]).
-
Histology: Fix lung tissue in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) or other relevant stains to assess pulmonary artery muscularization and medial wall thickness.
-
Skeletal Muscle Ischemia-Reperfusion (I/R) Injury in Rats
Objective: To induce skeletal muscle I/R and subsequent remote lung injury to evaluate the protective effects of Iloprost.
Materials:
-
Male Wistar Albino rats (250-300 g)
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for laparotomy
-
Vascular clamps
-
Iloprost solution for intravenous infusion (e.g., 0.5 ng/kg/min)
Protocol:
-
Animal Preparation: Anesthetize the rats and perform a midline laparotomy to expose the infrarenal abdominal aorta.
-
Grouping: Randomize the animals into experimental groups (e.g., Sham, I/R, I/R + Iloprost).
-
Ischemia: In the I/R and I/R + Iloprost groups, clamp the infrarenal abdominal aorta for a specified duration (e.g., 120 minutes) to induce ischemia in the lower extremities. The sham group undergoes laparotomy without aortic clamping.
-
Reperfusion and Treatment:
-
After the ischemic period, remove the clamp to initiate reperfusion.
-
In the I/R + Iloprost group, start an intravenous infusion of Iloprost (0.5 ng/kg/min) immediately after the onset of reperfusion and continue for the duration of the reperfusion period.
-
-
Tissue Collection: At the end of the reperfusion period (e.g., 4 hours), euthanize the animals and collect lung and skeletal muscle tissues.
-
Biochemical and Histological Analysis:
-
Oxidative Stress: Measure total oxidant status (TOS) and total antioxidant status (TAS) in lung tissue homogenates.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation and injury, such as inducible nitric oxide synthase (iNOS), in lung tissue sections.
-
Histology: Examine H&E stained sections of lung and muscle tissue for evidence of injury, such as inflammatory cell infiltration and edema.
-
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key signaling pathways and experimental workflows.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for MCT-induced PAH model.
Caption: Experimental workflow for I/R injury model.
References
Application Notes and Protocols for 15(R)-Iloprost Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of 15(R)-Iloprost, a stable prostacyclin analog, in various rodent models. The following sections detail recommended dosages, administration routes, and experimental protocols derived from peer-reviewed literature, alongside visualizations of its key signaling pathways.
Data Presentation: Dosage and Administration Summary
The following tables summarize the quantitative data for this compound administration in mice and rats across different experimental contexts.
Table 1: this compound Dosage and Administration in Mice
| Indication | Strain | Administration Route | Dosage | Vehicle | Frequency & Duration | Reference |
| Lung Cancer Chemoprevention | FVB/N | Intranasal | 5 µ g/mouse in 100 µl | 0.9% Saline | 5 days/week for 5 weeks | [1] |
| Lung Cancer Chemoprevention | FVB/N | Oral (in chow) | 3% Iloprost (B1671730) in chow | Chow | Continuous for 20 weeks | [2] |
| COPD Model | C57BL/6 | Intranasal | Not specified | Saline | Short-term (3 doses) and Long-term (6 weeks) | [3][4] |
Table 2: this compound Dosage and Administration in Rats
| Indication | Strain | Administration Route | Dosage | Vehicle | Frequency & Duration | Reference |
| Pulmonary Hypertension | Sprague-Dawley | Intravenous Infusion | 20 µg/kg (fixed dose) or 10 µg/kg (bolus) | Drug-free vehicle | Single infusion over 5 minutes | [5][6] |
| Pulmonary Hypertension | Sprague-Dawley | Aerosol Inhalation | 2.5 µg/mL (nebulizer solution) | 0.9% NaCl | 3 minutes per administration, repeated at intervals | [7] |
| Pulmonary Hypertension | Wistar | Aerosol Inhalation | 6 µg/kg/day | Not specified | Daily for 2 weeks | [8] |
| Pulmonary Hypertension | Sprague-Dawley | Aerosol Inhalation | 0.1 µg/kg (calculated lung dose) | Drug-free vehicle | 3 times daily for 2 weeks |
Experimental Protocols
Detailed methodologies for key administration routes are provided below. All procedures should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Protocol 1: Intranasal Administration in Mice
This protocol is adapted from studies on lung cancer chemoprevention.[1]
Materials:
-
This compound
-
Sterile 0.9% saline
-
Isoflurane (B1672236) or other suitable anesthetic
-
Anesthesia chamber and nose cone
-
Micropipette (P200) and sterile tips
-
Heating pad for recovery
Procedure:
-
Preparation of Dosing Solution: Prepare a fresh solution of this compound in sterile 0.9% saline to the desired concentration (e.g., 5 µ g/100 µl).
-
Anesthesia: Anesthetize the mouse using isoflurane in an induction chamber. Once anesthetized, transfer the mouse to a surgical plane and maintain anesthesia via a nose cone.
-
Positioning: Gently hold the mouse in a supine or slightly tilted position to prevent the solution from draining out of the nasal cavity.
-
Administration:
-
Using a micropipette, deliver half of the total volume (e.g., 50 µl) as a single drop to one nare.
-
Pause to allow the mouse to inhale the droplet completely.
-
Administer the remaining half of the volume to the other nare and observe for inhalation.[1]
-
-
Recovery: Place the mouse on a heating pad and monitor until it has fully recovered from anesthesia.
-
Frequency: Repeat the procedure as required by the experimental design (e.g., five days a week for five weeks).[1]
Protocol 2: Intravenous Infusion in Rats
This protocol is based on studies investigating the hemodynamic effects of Iloprost in pulmonary hypertension models.[5][6]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline or as specified in the study)
-
Infusion pump
-
Catheterized rat (e.g., jugular vein catheter)
-
Syringes and tubing for the infusion pump
Procedure:
-
Preparation of Infusion Solution: Dilute this compound in the sterile vehicle to the final desired concentration (e.g., 10 µg/mL).[5]
-
Animal Preparation: Ensure the rat is appropriately restrained or anesthetized as per the approved protocol. Connect the indwelling catheter to the infusion pump tubing, ensuring no air bubbles are present in the line.
-
Administration:
-
Fixed-Dose Infusion: Administer the Iloprost solution at a controlled rate to deliver a total dose of, for example, 20 µg/kg over a 5-minute period.[5][6]
-
Dose-Response Assessment: A baseline can be established with a vehicle infusion, followed by incremental bolus injections of Iloprost (e.g., 10 µg/kg), with hemodynamic measurements taken after each dose.[5]
-
-
Monitoring: Continuously monitor the animal's vital signs and any relevant experimental parameters (e.g., blood pressure, heart rate) during and after the infusion.
Protocol 3: Aerosol Inhalation in Rats
This protocol is derived from studies on pulmonary hypertension.
Materials:
-
This compound
-
Sterile 0.9% NaCl or other suitable vehicle
-
Nebulizer and exposure chamber/nose-only inhalation system
-
Compressed air or oxygen source
Procedure:
-
Preparation of Nebulizer Solution: Prepare the Iloprost solution for nebulization at the desired concentration (e.g., 2.5 µg/mL in 0.9% NaCl).[7]
-
Animal Acclimatization: Acclimate the rats to the restraining device or exposure chamber prior to the experiment to minimize stress.
-
Nebulization and Exposure:
-
Place the rat in the nose-only inhalation chamber or use a facemask connected to the nebulizer.
-
Aerosolize the Iloprost solution for the specified duration (e.g., 3 minutes).[7] The frequency of administration can vary from a single exposure to multiple times a day for several weeks.
-
-
Post-Exposure Monitoring: After the inhalation period, return the animal to its cage and monitor for any adverse effects.
Protocol 4: Intraperitoneal Injection in Rodents
This is a general protocol for intraperitoneal administration.
Materials:
-
This compound
-
Sterile vehicle
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[9]
-
70% ethanol (B145695) for disinfection
Procedure:
-
Preparation of Injection Solution: Prepare the Iloprost solution in the desired sterile vehicle.
-
Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, it is often recommended to inject into the lower right quadrant to avoid the cecum.[10][11]
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.[12]
-
Aspirate slightly to ensure a blood vessel or organ has not been punctured.
-
Inject the solution slowly.
-
-
Post-Injection Care: Return the animal to its cage and monitor for any signs of distress.
Signaling Pathways and Experimental Workflow
Signaling Pathways of this compound
This compound primarily exerts its effects through two main signaling pathways: a canonical G-protein coupled receptor pathway leading to cAMP production, and a non-canonical pathway involving PPARγ.
References
- 1. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment with intranasal iloprost reduces disease manifestations in a murine model of previously established COPD [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhaled nitric oxide versus aerosolized iloprost for the treatment of pulmonary hypertension with left heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. uac.arizona.edu [uac.arizona.edu]
Application Notes: Cell-Based Assays for Determining 15(R)-Iloprost Activity
Introduction
15(R)-Iloprost is a stable, synthetic analog of prostacyclin (PGI2) used in the treatment of conditions such as pulmonary arterial hypertension (PAH) and peripheral arterial disease.[1][2] As a prostacyclin mimetic, its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][3] This activation triggers a cascade of intracellular events, leading to vasodilation, inhibition of platelet aggregation, and anti-proliferative effects on vascular smooth muscle cells.[1][4][5] Accurate and reproducible methods for quantifying the biological activity of this compound are crucial for drug development, quality control, and mechanistic studies. This document provides detailed protocols for key cell-based assays designed to measure the potency and efficacy of this compound by assessing its interaction with the IP receptor and its downstream functional consequences.
Mechanism of Action: The IP Receptor Signaling Pathway
This compound exerts its therapeutic effects by activating the IP receptor. This receptor is coupled to the Gs alpha subunit of a heterotrimeric G protein.[1] Upon agonist binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1] PKA then phosphorylates various downstream targets, resulting in the relaxation of vascular smooth muscle, inhibition of platelet activation, and modulation of cell proliferation and inflammation.[1][7]
Receptor Binding Assay
This assay quantifies the binding affinity (Ki) of this compound to the IP receptor through competitive displacement of a radiolabeled ligand.
Principle: Cell membranes expressing the human IP receptor are incubated with a fixed concentration of a radiolabeled IP receptor agonist (e.g., [3H]-Iloprost) and varying concentrations of unlabeled this compound. The amount of radioligand bound to the receptor is measured, which is inversely proportional to the concentration of the competing unlabeled ligand.
Experimental Protocol
Materials:
-
Cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).[8]
-
Radiolabeled ligand (e.g., [3H]-Iloprost).[8]
-
This compound standard.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[8]
-
Wash Buffer: Cold Assay Buffer.
-
96-well filter plates with glass fiber filters.[8]
-
Scintillation cocktail and microplate scintillation counter.[8]
Procedure:
-
Membrane Preparation: Prepare cell membranes from the IP receptor-expressing cell line using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well filter plate, add the following components in order:
-
50 µL Assay Buffer
-
50 µL of this compound dilutions (or vehicle for total binding).
-
50 µL of radiolabeled ligand (e.g., [3H]-Iloprost at a concentration near its Kd).
-
50 µL of prepared cell membranes.
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled Iloprost (e.g., 10 µM).[8]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Transfer the contents to the filter plate and wash rapidly with ice-cold Wash Buffer to separate bound from free radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay determines the potency (EC50) of this compound by measuring its ability to stimulate the production of the second messenger cAMP.
Principle: Cells expressing the IP receptor are treated with varying concentrations of this compound. The activation of the Gs-coupled IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This increase is quantified using a competitive immunoassay, such as ELISA or HTRF.[8][9]
Experimental Protocol
Materials:
-
Cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).[8]
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation.[10]
-
This compound standard.
-
Lysis buffer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate with a PDE inhibitor in buffer for 15-30 minutes at 37°C.[8][10]
-
Stimulation: Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 10-30 minutes) at 37°C.[8][11]
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.[8]
-
cAMP Detection: Perform the cAMP detection assay following the kit’s protocol.
-
Measurement: Read the plate on a suitable microplate reader. The signal is typically inversely proportional to the amount of cAMP produced.
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cAMP response.[8]
Downstream Functional Assays
A. Inhibition of Vascular Smooth Muscle Cell Proliferation
Principle: Iloprost has been shown to inhibit the proliferation of vascular smooth muscle cells, a key event in vascular remodeling.[12][13] This assay measures the anti-proliferative activity of this compound by quantifying DNA synthesis or cell number.
Protocol (using [3H]thymidine incorporation):
-
Cell Culture: Culture human pulmonary artery smooth muscle cells (HPASMC) in 96-well plates.
-
Growth Arrest: Synchronize cells by serum starvation for 24-48 hours.
-
Treatment: Stimulate cells with a mitogen (e.g., 10% FBS or PDGF) in the presence of varying concentrations of this compound for 24 hours.[12][13]
-
Radiolabeling: Add [3H]thymidine to each well and incubate for an additional 4-18 hours to allow incorporation into newly synthesized DNA.
-
Harvesting: Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express results as a percentage of the proliferation observed in the mitogen-stimulated control. Calculate the IC50 value for inhibition of proliferation.
B. Inhibition of Platelet Aggregation
Principle: A primary function of Iloprost is the potent inhibition of platelet aggregation.[3][14] This is measured by light aggregometry, which detects changes in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
PRP Preparation: Prepare platelet-rich plasma from fresh human blood.
-
Assay Setup: Place PRP in an aggregometer cuvette with a stir bar at 37°C.
-
Incubation: Add varying concentrations of this compound or vehicle and incubate for a short period.
-
Aggregation Induction: Add a platelet agonist such as ADP, collagen, or thrombin receptor-activating peptide (TRAP) to induce aggregation.[15][16]
-
Measurement: Record the change in light transmission over time.
-
Data Analysis: Determine the maximal aggregation for each concentration. Express the results as a percentage inhibition relative to the agonist-only control and calculate the IC50.
Quantitative Data Summary
The following tables summarize representative quantitative data for Iloprost activity from published studies.
Table 1: Receptor Binding Affinity and Functional Potency
| Parameter | Receptor | Cell Line | Value | Reference |
|---|---|---|---|---|
| Ki (Binding Affinity) | Human IP | HEK-293 | 3.9 nM | [17] |
| Human EP1 | HEK-293 | 1.1 nM | [17] | |
| EC50 (cAMP Accumulation) | Rat RV Cardiomyocytes | Primary Cells | Dose-dependent increase | [6] |
| EC50 (cAMP Accumulation) | Alveolar Epithelial Cells | Primary Cells | Dose-dependent increase |[11] |
Table 2: Functional Activity in Cell-Based Assays
| Assay | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Inhibition of Proliferation | HPASMC | 30 nM Iloprost | 72.4% inhibition of cell growth | [12][18] |
| Inhibition of Platelet Aggregation | Human Platelets | Inhaled Iloprost | Significant inhibition vs. ADP, collagen | [14][16] |
| Endothelial Barrier Enhancement | SSc Endothelial Cells | Iloprost | Significant decrease in permeability | [7] |
| Inhibition of CTGF Expression | Human Cardiac Fibroblasts | 10 ng/mL Iloprost | ~50% reduction in TGF-β1 induced CTGF |[19] |
References
- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Iloprost used for? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Site-specific delivery of iloprost during experimental angioplasty suppresses smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. Iloprost-induced inhibition of proliferation of coronary artery smooth muscle cells is abolished by homologous desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Low dose Iloprost effect on platelet aggregation in comatose out-of-hospital cardiac arrest patients: A predefined sub-study of the ENDO-RCA randomized -phase 2- trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aerosolized iloprost induces a mild but sustained inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atsjournals.org [atsjournals.org]
- 19. publications.ersnet.org [publications.ersnet.org]
Application of 15(R)-Iloprost in Pulmonary Hypertension Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (B1671730), a stable synthetic analog of prostacyclin (PGI2), is a potent vasodilator with anti-proliferative, anti-thrombotic, and anti-inflammatory properties.[1] These characteristics make it a valuable tool in the research of pulmonary hypertension (PH), a life-threatening disease characterized by elevated pulmonary artery pressure and vascular remodeling.[2] This document provides detailed application notes and protocols for the use of 15(R)-Iloprost in established preclinical models of pulmonary hypertension. The 15(R) isomer is the more potent of the two diastereoisomers of Iloprost.[1]
Mechanism of Action
Iloprost exerts its effects primarily by binding to the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells and platelets. This interaction initiates a signaling cascade that leads to vasodilation and inhibition of smooth muscle cell proliferation, key therapeutic effects in pulmonary hypertension.
The binding of Iloprost to the IP receptor, a G protein-coupled receptor, activates adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation. In addition to its vasodilatory effects, the increase in cAMP also contributes to the anti-proliferative properties of Iloprost on pulmonary artery smooth muscle cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound in preclinical models of pulmonary hypertension.
In Vivo Hemodynamic Effects in a Monocrotaline-Induced PH Rat Model
| Parameter | Control (MCT + Saline) | Iloprost-Treated (MCT + Iloprost) | Reference |
| Right Ventricular Pressure (mmHg) | ~55 | ~30 | |
| Pulmonary Vascular Resistance | Significantly Elevated | Reversed to near normal | |
| Systemic Arterial Pressure | Unaffected | Unaffected | |
| Right Heart Hypertrophy | Present | Regressed | |
| Pulmonary Artery Muscularization | Increased | Regressed |
Treatment regimen: 6 µg/kg/day of inhaled Iloprost for 2 weeks, starting 4 weeks after MCT injection.
In Vitro Anti-proliferative Effects on Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
| Parameter | Value | Cell Type | Stimulus | Reference |
| EC50 | 21.0 nM | HPASMC | Serum |
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used due to its simplicity and reproducibility in inducing PH.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Monocrotaline (MCT)
-
Sterile saline
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a solution of MCT in sterile saline at a concentration of 60 mg/mL.
-
Administer a single subcutaneous injection of MCT (60 mg/kg body weight) to the rats.
-
House the animals under standard conditions with free access to food and water.
-
Monitor the animals for signs of distress.
-
Pulmonary hypertension typically develops over 3-4 weeks, characterized by increased right ventricular pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
SU5416/Hypoxia-Induced Pulmonary Hypertension in Rats
This model is known to induce a more severe form of PH with angio-obliterative lesions, closely mimicking the pathology of human PAH.
Materials:
-
Male Sprague-Dawley rats (150-200 g)
-
SU5416 (Vascular Endothelial Growth Factor Receptor inhibitor)
-
Vehicle for SU5416 (e.g., 0.5% carboxymethyl cellulose)
-
Hypoxia chamber (10% O2)
-
Syringes and needles for subcutaneous injection
Protocol:
-
Prepare a suspension of SU5416 in the vehicle.
-
Administer a single subcutaneous injection of SU5416 (20 mg/kg body weight).
-
Immediately following the injection, place the rats in a hypoxia chamber with 10% O2 for 3 weeks.
-
After 3 weeks of hypoxia, return the rats to normoxic conditions (room air) for an additional 2-4 weeks to allow for the development of severe PH.
Inhalation Protocol for this compound in Rats
Materials:
-
This compound solution
-
Nebulizer suitable for small animals
-
Plexiglas inhalation chamber
Protocol:
-
Acclimatize the rats to the inhalation chamber prior to the start of the experiment.
-
Prepare the Iloprost solution for nebulization according to the desired dose. For example, for a dose of 6 µg/kg/day, the concentration will depend on the nebulizer output and the duration of inhalation.
-
Place the rats in the inhalation chamber.
-
Nebulize the Iloprost solution into the chamber for the calculated duration.
-
Repeat the inhalation procedure as required by the experimental design (e.g., daily for 2 weeks).
In Vitro Pulmonary Artery Smooth Muscle Cell (PASMC) Proliferation Assay
This assay is used to assess the anti-proliferative effects of Iloprost on PASMCs.
Materials:
-
Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
-
Smooth muscle cell growth medium (e.g., SmGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
96-well plates
-
Cell proliferation assay kit (e.g., [3H]thymidine incorporation or CCK-8)
Protocol:
-
Seed HPASMCs in 96-well plates at an appropriate density in growth medium.
-
Once the cells reach a desired confluency, synchronize them by serum starvation (e.g., 0.1% FBS) for 24-48 hours.
-
Induce proliferation by adding a growth stimulus (e.g., 10% FBS or platelet-derived growth factor).
-
Concurrently, treat the cells with varying concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 30 hours for [3H]thymidine incorporation or 48 hours for cell counting assays).
-
Assess cell proliferation using a suitable method. For [3H]thymidine incorporation, pulse the cells with [3H]thymidine for the last few hours of incubation, then harvest the cells and measure radioactivity. For colorimetric assays like CCK-8, follow the manufacturer's instructions.
-
Calculate the EC50 value for the inhibition of proliferation.
Conclusion
This compound is a critical pharmacological tool for investigating the pathophysiology of pulmonary hypertension and for evaluating novel therapeutic strategies. The protocols and data presented here provide a foundation for researchers to effectively utilize Iloprost in relevant preclinical models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, ultimately contributing to a better understanding and treatment of pulmonary hypertension.
References
Application Notes and Protocols for the Use of 15(R)-Iloprost in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant cause of morbidity and mortality in various clinical settings, including myocardial infarction, stroke, and organ transplantation.[1] The pathophysiology of I/R injury involves a cascade of events, including the production of reactive oxygen species (ROS), inflammatory responses, and apoptosis.[1][2]
Iloprost, a stable synthetic analog of prostacyclin (PGI2), has emerged as a promising therapeutic agent for mitigating I/R injury.[3][4] It exerts its protective effects through multiple mechanisms, including vasodilation, inhibition of platelet aggregation, and cytoprotection. These application notes provide detailed protocols and a summary of quantitative data for the use of 15(R)-Iloprost in I/R injury research.
Mechanism of Action
Iloprost mimics the biological actions of prostacyclin by binding to prostacyclin (IP) receptors, which are G-protein coupled receptors. The activation of these receptors triggers a signaling cascade that ultimately leads to the protective effects observed in I/R injury. The proposed signaling pathway of Iloprost in the context of I/R injury is multifaceted and involves:
-
Vasodilation: Iloprost induces vasodilation in both systemic and pulmonary vascular beds, which helps to improve microcirculation and tissue perfusion following an ischemic event.
-
Inhibition of Platelet Aggregation: By inhibiting platelet aggregation, Iloprost helps to prevent the formation of microthrombi that can occlude the microvasculature and worsen tissue damage during reperfusion.
-
Anti-inflammatory Effects: Iloprost has been shown to modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). It also inhibits leukocyte adhesion and infiltration into the injured tissue.
-
Cytoprotection: The cytoprotective effects of Iloprost are not fully elucidated but are thought to involve the preservation of cellular integrity and function.
-
Reduction of Oxidative Stress: Studies have shown that Iloprost can attenuate oxidative stress by reducing the levels of malondialdehyde (MDA) and total oxidant status (TOS), while increasing the total antioxidant status (TAS).
-
Anti-apoptotic Effects: Iloprost has been demonstrated to inhibit apoptosis in I/R injury by downregulating the activity of caspases, including caspase-3, caspase-8, and caspase-9.
Below is a diagram illustrating the proposed signaling pathway of this compound in mitigating ischemia-reperfusion injury.
Caption: Proposed signaling pathway of this compound in ischemia-reperfusion injury.
Experimental Protocols
The following are generalized protocols for in vivo and ex vivo studies of this compound in I/R injury. Researchers should adapt these protocols to their specific experimental needs and animal models.
In Vivo Model: Rat Hindlimb Ischemia-Reperfusion
This protocol describes a model of skeletal muscle I/R injury in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
This compound solution (e.g., Ilomedin®, Schering Co.)
-
Saline solution (0.9% NaCl)
-
Surgical instruments (forceps, scissors, vessel clips)
-
Infusion pump
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Shave and disinfect the surgical area on the hindlimb.
-
Ischemia Induction: Make an incision to expose the femoral artery. Induce ischemia by clamping the femoral artery with a vessel clip for a predetermined period (e.g., 3 hours).
-
Iloprost Administration: Administer Iloprost via intravenous infusion (e.g., through the tail vein). A typical dose is 0.5 ng/kg/min, starting with the onset of reperfusion and continuing for the duration of the reperfusion period. The control group should receive a saline infusion.
-
Reperfusion: After the ischemic period, remove the vessel clip to allow reperfusion for a specified time (e.g., 3 hours).
-
Sample Collection: At the end of the reperfusion period, collect blood samples for biochemical analysis and euthanize the animal. Harvest the skeletal muscle tissue for histological and molecular analysis.
Endpoint Analysis:
-
Biochemical Analysis: Measure serum levels of inflammatory cytokines (TNF-α, IL-1β) and markers of oxidative stress (MDA, TOS, TAS).
-
Histological Analysis: Assess tissue damage, inflammation, and apoptosis using techniques such as H&E staining and TUNEL assay.
-
Molecular Analysis: Evaluate the expression of apoptotic markers (e.g., caspases) using Western blotting or immunohistochemistry.
Ex Vivo Model: Langendorff Perfused Guinea Pig Heart
This protocol describes an ex vivo model of myocardial I/R injury.
Materials:
-
Guinea pigs (300-400g)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound solution
-
Surgical instruments
Procedure:
-
Heart Isolation: Anesthetize the guinea pig and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Stabilization: Allow the heart to stabilize for a period of time (e.g., 20 minutes).
-
Ischemia Induction: Induce global ischemia by stopping the perfusion for a defined period (e.g., 20 minutes).
-
Iloprost Administration: In the experimental group, include Iloprost in the perfusate during the last 10 minutes of the pre-ischemic phase at a concentration of 0.45 µg/kg/hour. The control group receives the standard perfusate.
-
Reperfusion: Reinitiate perfusion for a specified duration (e.g., 30 minutes).
-
Sample Collection: Collect the perfusate for biochemical analysis and harvest the heart tissue for further analysis.
Endpoint Analysis:
-
Functional Assessment: Monitor heart rate, contractility, and aortic pressure throughout the experiment.
-
Biochemical Analysis: Measure levels of MDA, glutathione, and nitric oxide in the perfusate and tissue homogenates.
Below is a diagram illustrating a general experimental workflow for studying the effects of this compound in an ischemia-reperfusion injury model.
Caption: General experimental workflow for I/R injury studies with Iloprost.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on the effects of this compound in different models of ischemia-reperfusion injury.
Skeletal Muscle Ischemia-Reperfusion Injury
| Animal Model | Iloprost Dosage | Ischemia/Reperfusion Time | Key Findings | Reference |
| Rat | 0.5 ng/kg/min IV during reperfusion | 3h / 3h | ↓ Serum TNF-α and IL-1β, ↓ Tissue MDA, ↓ Histological damage and apoptosis scores. | , |
| Rat | 0.5 ng/kg/min IV after 2h ischemia | 2h / reperfusion period | ↓ Lung iNOS expression, ↓ TOS, ↑ TAS. | |
| Dog | 0.45 µg/kg/hr IV infusion + 0.45 µg/kg IV injections | 6h / 1h | ↓ Muscle infarct size from 57.0% to 15.8%. |
Myocardial Ischemia-Reperfusion Injury
| Animal Model | Iloprost Dosage | Ischemia/Reperfusion Time | Key Findings | Reference |
| Guinea Pig (Langendorff) | 0.45 µg/kg/hr in perfusate | 20min / reperfusion | ↑ Myocardial contractility, ↓ Tissue/perfusate MDA, ↑ Tissue glutathione. | , |
| Rat | 100 ng/kg/min IV for 30 min prior to reperfusion | 30min / 24h | ↓ Myocardial edema, ↓ Histological damage grade. | |
| Rat | Not specified | Not specified | ↓ Incidence of ventricular arrhythmia. |
Renal Ischemia-Reperfusion Injury
| Animal Model | Iloprost Dosage | Ischemia/Reperfusion Time | Key Findings | Reference |
| Rat | 2 ng/kg/min IV during ischemia and early reperfusion | 60min / 72h | Trend towards lower BUN and creatinine, and less severe acute tubular necrosis (not statistically significant). | |
| Rabbit | Continuous infusion starting 30 min before reperfusion | 2h / 4h | ↓ Histologic scores of tubular necrosis, atrophy, and degeneration. ↓ MDA levels. | |
| Rat | 10 µg/kg | 4h / 4h | ↓ Caspase-3, -8, and -9 activity. |
Other Ischemia-Reperfusion Injury Models
| Animal Model | Organ | Iloprost Dosage | Ischemia/Reperfusion Time | Key Findings | Reference |
| Pig | Liver | 1 µg/kg bolus (donor), 0.0125 µg/mL in preservation solution, or 2 ng/kg/min during reperfusion | 20h cold ischemia / 8h perfusion | ↑ Bile production, ↑ Hepatic artery perfusion, ↓ Hypoxia staining. | |
| Rat | Lung (remote injury from hindlimb I/R) | Not specified | 60min / 120min | ↓ Lung MDA levels, ↑ Serum TAC, ↑ Lung Na+-K+ ATPase activity. |
Conclusion
This compound has consistently demonstrated protective effects in a variety of preclinical models of ischemia-reperfusion injury. Its multifaceted mechanism of action, targeting vasodilation, platelet aggregation, inflammation, oxidative stress, and apoptosis, makes it a compelling candidate for further investigation and potential clinical application. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting studies in this field. Further research is warranted to fully elucidate its mechanisms and to translate these promising preclinical findings into effective therapies for human diseases characterized by ischemia-reperfusion injury.
References
- 1. 15-lipoxygenase blockade switches off pan-organ ischaemia-reperfusion injury by inhibiting pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iloprost infusion decreases skeletal muscle ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design Using 15(R)-Iloprost as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iloprost (B1671730) is a stable synthetic analog of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension, scleroderma, and other conditions involving vasoconstriction. It is a potent vasodilator and inhibitor of platelet aggregation. Chemically, Iloprost is synthesized as a mixture of two diastereoisomers: the 16(S) and 16(R) isomers (also referred to as 4S and 4R). These isomers exhibit significantly different biological activities. The 16(S) isomer is the pharmacologically active component, while the 16(R) isomer is substantially less potent.
The user's query specifies 15(R)-Iloprost. In the context of prostaglandin (B15479496) analogs, the numbering of carbons in the side chains can sometimes vary. It is understood that this compound refers to the "unnatural" epimer where the stereochemistry at the C-15 hydroxyl group is inverted relative to the active form. This inversion drastically reduces the molecule's biological activity, making This compound an ideal negative control for in vitro and in vivo studies investigating the effects of the active Iloprost isomer.
These application notes provide detailed protocols for utilizing this compound as a negative control in key experimental assays to ensure the specificity of the observed effects of the active Iloprost formulation.
Data Presentation: Comparative Activity of Iloprost Isomers
The following tables summarize the quantitative differences in the biological activity of the Iloprost stereoisomers.
Table 1: Prostacyclin Receptor Binding Affinity
| Isomer | Dissociation Constant (Kd) (nM) | Receptor Binding Capacity (Bmax) (fmol/mg protein) |
| 16(S)-Iloprost | 13.4[1] | 665[1] |
| 16(R)-Iloprost | 288[1] | 425[1] |
Table 2: Inhibition of Platelet Aggregation
| Isomer | Potency vs. 16(R) Isomer |
| 16(S)-Iloprost | 20-fold more potent[1] |
| 16(R)-Iloprost | Baseline |
Signaling Pathway
Iloprost exerts its effects primarily through the prostacyclin receptor (IP receptor), a G-protein coupled receptor. Activation of the IP receptor by the active (S)-isomer of Iloprost initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
Caption: Iloprost signaling pathway.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the biological activity of Iloprost, using this compound as a negative control.
In Vitro Platelet Aggregation Assay
This protocol details how to measure the inhibitory effect of Iloprost isomers on platelet aggregation.
a. Materials
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Collagen (or other platelet agonists like ADP or thrombin).
-
Active Iloprost (16(S)-Iloprost).
-
This compound (negative control).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
b. Experimental Workflow
Caption: Workflow for platelet aggregation assay.
c. Procedure
-
Prepare Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2,500 x g for 20 minutes to obtain PPP, which will be used as a blank for the aggregometer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to approximately 300,000 platelets/µL using PPP.
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C.
-
Add the test compounds to the PRP and incubate for 2-5 minutes:
-
Vehicle control (e.g., PBS).
-
A dose range of active Iloprost (e.g., 0.1 nM to 1 µM).
-
A corresponding dose range of this compound.
-
-
Place the cuvettes in the aggregometer and establish a baseline reading.
-
Add a platelet agonist (e.g., collagen at a final concentration of 2-5 µg/mL) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values (the concentration required to inhibit aggregation by 50%).
-
d. Expected Results
-
Active Iloprost should show a dose-dependent inhibition of platelet aggregation with a low IC50 value.
-
This compound is expected to show significantly less or no inhibition of platelet aggregation at the same concentrations.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures the ability of Iloprost isomers to stimulate the production of intracellular cAMP in cells expressing the prostacyclin (IP) receptor.
a. Materials
-
A cell line stably expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX).
-
Active Iloprost (16(S)-Iloprost).
-
This compound (negative control).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
b. Procedure
-
Cell Culture:
-
Seed the IP receptor-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add a dose range of active Iloprost or this compound to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the assay kit and a microplate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting cAMP concentration against the log of the Iloprost isomer concentration.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response) for each isomer.
-
c. Expected Results
-
Active Iloprost should induce a significant, dose-dependent increase in intracellular cAMP levels.
-
This compound should produce a minimal to no increase in cAMP levels, demonstrating its lack of agonist activity at the IP receptor.
Conclusion
The use of this compound as a negative control is crucial for the rigorous evaluation of the biological effects of the active Iloprost isomer. Its significantly lower binding affinity for the prostacyclin receptor and reduced potency in functional assays make it an excellent tool to differentiate specific receptor-mediated effects from non-specific actions of the compound. The protocols provided here offer a framework for conducting these controlled experiments in a reproducible and reliable manner.
References
Application Notes and Protocols for the Separation of 15(R)-Iloprost Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iloprost (B1671730), a synthetic analogue of prostacyclin, is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular diseases. As a complex prostaglandin (B15479496) analogue, Iloprost exists as a mixture of stereoisomers, with the 15(S) isomer being the pharmacologically active form and the 15(R) isomer considered an impurity. The separation and purification of the desired 15(S)-Iloprost from the 15(R) diastereomer is a critical step in the manufacturing process to ensure the drug's safety and efficacy. This document provides detailed application notes and protocols for the chromatographic separation of 15(R)-Iloprost from a mixture of its isomers, focusing on High-Performance Liquid Chromatography (HPLC) techniques.
Introduction to Iloprost and the Challenge of Isomeric Separation
Iloprost possesses multiple chiral centers, leading to the potential for several stereoisomers. The key challenge in the synthesis of Iloprost is controlling the stereochemistry at the C-15 position, which results in the formation of both the desired 15(S) and the undesired 15(R) diastereomers. Due to their similar physical and chemical properties, the separation of these diastereomers requires highly selective chromatographic techniques.
The primary methods for achieving this separation are based on chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques exploit subtle differences in the interactions of the isomers with a chiral or achiral stationary phase to achieve resolution.
Chromatographic Techniques for this compound Separation
High-Performance Liquid Chromatography is the most widely employed technique for both analytical and preparative separation of Iloprost isomers. Both reversed-phase and normal-phase chromatography, as well as chiral chromatography, can be utilized. Supercritical Fluid Chromatography (SFC) presents a "greener" and often faster alternative, particularly for preparative scale separations.[1][2][3]
Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a powerful technique for the separation of moderately polar to nonpolar compounds like prostaglandin analogues.[4] An analytical method for the complete resolution of Iloprost diastereoisomers has been reported and can be adapted for preparative scale purification.[4]
Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of prostaglandin isomers.[5]
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for preparative chiral separations due to its high efficiency, reduced solvent consumption, and faster run times compared to HPLC.[2][3][6]
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC for this compound Separation (Adapted from Analytical Method)
This protocol is an adaptation of a reported analytical method for the separation of Iloprost diastereomers for preparative purposes.[4]
Sample Preparation:
-
Dissolve the crude Iloprost mixture in the initial mobile phase composition to a concentration suitable for preparative loading (e.g., 1-10 mg/mL).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | Zorbax Rx-C8 (or equivalent), 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | Isocratic: 46% A, 30% B, 24% C |
| Flow Rate | 20 mL/min |
| Temperature | Ambient |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Monitor the separation and collect the fractions corresponding to the 15(R) and 15(S) isomers.
-
Pool the respective fractions and analyze for purity using an analytical HPLC method.
-
Evaporate the solvent from the purified fractions under reduced pressure.
Protocol 2: Preparative Chiral HPLC for this compound Separation
This protocol is based on methods developed for the chiral separation of other prostaglandin analogues and is expected to be effective for Iloprost.[5]
Sample Preparation:
-
Dissolve the crude Iloprost mixture in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.45 µm filter.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | Chiracel OJ-RH (or equivalent polysaccharide-based chiral column), 250 x 20 mm, 5 µm |
| Mobile Phase A | Water, pH adjusted to 4 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient | Isocratic: 67% A, 23% B, 10% C |
| Flow Rate | 18 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 1-3 mL |
Procedure:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate and temperature until a stable baseline is observed.
-
Perform a blank injection to ensure the system is clean.
-
Inject the Iloprost sample.
-
Collect the eluting peaks corresponding to the 15(R) and 15(S) isomers into separate fractions.
-
Analyze the purity of the collected fractions by analytical chiral HPLC.
-
Combine the pure fractions and remove the solvent.
Data Presentation
The following tables summarize representative quantitative data that can be expected from the successful separation of Iloprost isomers using the described protocols.
Table 1: Representative Data for Preparative RP-HPLC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Purity (%) |
| This compound | 18.5 | - | >98% |
| 15(S)-Iloprost | 21.2 | 1.8 | >99% |
Table 2: Representative Data for Preparative Chiral HPLC Separation
| Isomer | Retention Time (min) | Resolution (Rs) | Purity (%) |
| This compound | 15.8 | - | >98% |
| 15(S)-Iloprost | 19.5 | 2.1 | >99.5% |
Visualizations
Caption: Workflow for Preparative HPLC Separation of this compound.
Caption: Logical Relationships in Method Development for Iloprost Isomer Separation.
Conclusion
The separation of this compound from its desired 15(S) isomer is a critical purification step that can be effectively achieved using preparative HPLC. Both reversed-phase and chiral HPLC methods offer viable routes to obtaining high-purity isomers. The choice of method will depend on the specific requirements of the separation, including the scale of purification, the desired purity level, and the available instrumentation. The protocols and data presented in these application notes provide a strong foundation for researchers and drug development professionals to develop and optimize robust methods for the separation of Iloprost isomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. A high performance liquid radiochromatographic assay for the simultaneous analysis of iloprost and misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inhaled 15(R)-Iloprost in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of inhaled 15(R)-Iloprost, a stable prostacyclin analog, in various animal models of pulmonary hypertension. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy, pharmacokinetics, and safety of inhaled iloprost (B1671730).
Introduction
Iloprost is a potent vasodilator with anti-platelet, anti-proliferative, and anti-inflammatory properties.[1] It mimics the effects of prostacyclin (PGI2), a key endogenous mediator of pulmonary vascular tone.[2] The inhaled route of administration offers the advantage of targeted drug delivery to the lungs, thereby maximizing therapeutic effects in the pulmonary vasculature while minimizing systemic side effects.[1][2] Preclinical studies are essential for understanding the therapeutic potential and mechanisms of action of inhaled iloprost before clinical application.
Signaling Pathway of Iloprost
Iloprost exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor on the surface of vascular smooth muscle cells and platelets.[3] This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[3] The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation, vasodilation, and a decrease in pulmonary vascular resistance.[3]
Quantitative Data from Preclinical Models
The following tables summarize the quantitative data on the efficacy and pharmacokinetics of inhaled this compound in various preclinical models.
Efficacy Data
| Animal Model | Disease Induction | Treatment Protocol | Key Efficacy Parameters | Results | Reference |
| Rat | Monocrotaline (B1676716) (MCT) | 6 µg/kg/day inhaled iloprost for 2 weeks, starting 4 weeks after MCT injection. | Right Ventricular Systolic Pressure (RVSP) | MCT + Saline: ~65 mmHgMCT + Iloprost: ~40 mmHg | [2][4] |
| Pulmonary Vascular Resistance (PVR) | Reversed to near control levels with iloprost treatment. | [2][4] | |||
| Medial Wall Thickness of Pulmonary Arteries | Significantly reduced with iloprost treatment compared to MCT + saline. | [2][4] | |||
| Right Heart Hypertrophy | Regressed in response to iloprost treatment. | [2][4] | |||
| Pig | Hypoxia-induced Pulmonary Hypertension | Single inhalation of 50 µg iloprost. | Cardiac Output | Increased by 51% compared to placebo. | [5] |
| Effective Pulmonary Arterial Elastance (Right Ventricular Afterload) | Selectively reduced compared to placebo. | [5] | |||
| Left Ventricular End-Diastolic Volume | Significantly increased, indicating improved left ventricular preload. | [5] |
Pharmacokinetic Data
| Animal Model | Administration Route | Key Pharmacokinetic Parameters | Value | Reference |
| Rabbit (Isolated Perfused Lungs) | Inhaled Aerosol | Bioavailability | ~63% | [6] |
| Time to Peak Concentration (Tmax) in Perfusate | 30 minutes | [6] | ||
| Metabolism | Rapidly metabolized to dinor- and tetranor-iloprost via beta-oxidation. | [6] | ||
| Intravascular Infusion | Half-life of intact iloprost in perfusate | ~3.5 hours | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats
This model is widely used to study pulmonary arterial hypertension and the effects of potential therapies.
Protocol:
-
PAH Induction: A single subcutaneous injection of monocrotaline (MCT) is administered to induce pulmonary hypertension.[2][4]
-
Disease Development: Animals are allowed to develop PAH over a period of four weeks.[2][4]
-
Inhalation Protocol:
-
Rats are placed in a whole-body inhalation chamber.
-
Iloprost is aerosolized using a nebulizer (e.g., ultrasonic nebulizer) connected to the chamber.
-
The daily dose (e.g., 6 µg/kg) is administered over multiple short inhalation sessions (e.g., 12 times a day for 15 minutes each) for two weeks.[3]
-
A control group receives sham nebulization with saline.
-
-
Hemodynamic Assessment:
-
At the end of the treatment period, animals are anesthetized.
-
A catheter is inserted into the right ventricle via the jugular vein to measure right ventricular systolic pressure (RVSP).
-
Cardiac output is measured (e.g., by thermodilution) to calculate pulmonary vascular resistance (PVR).
-
-
Histological Analysis:
-
Lungs and heart are harvested for histological examination.
-
Pulmonary arteries are assessed for medial wall thickness and muscularization.
-
The ratio of the right ventricular weight to the left ventricular plus septal weight (Fulton's index) is determined to assess right ventricular hypertrophy.
-
Hypoxia-Induced Pulmonary Hypertension in Pigs
This model is useful for studying the acute hemodynamic effects of inhaled vasodilators in a larger animal model.
Protocol:
-
Animal Model: Domestic pigs are instrumented for hemodynamic monitoring.[5]
-
Induction of Pulmonary Hypertension: Acute pulmonary hypertension is induced by breathing a hypoxic gas mixture.[5]
-
Inhalation Protocol:
-
A single dose of iloprost (e.g., 50 µg) is administered via a nebulizer connected to the endotracheal tube.[5]
-
The control group receives a placebo inhalation.
-
-
Hemodynamic Monitoring:
-
Biventricular conductance catheters, a pulmonary artery flow probe, and a high-fidelity pulmonary artery pressure catheter are used for continuous monitoring of cardiac output, pulmonary and systemic arterial pressures, and ventricular volumes.[5]
-
Intranasal Delivery in Mice
While not a model of pulmonary hypertension, this protocol provides a method for respiratory tract delivery in mice.
Protocol:
-
Animal Model: Female FVB/N mice are used.[7]
-
Anesthesia: Mice are anesthetized with isoflurane.[7]
-
Intranasal Administration:
Safety and Tolerability
In preclinical studies, inhaled iloprost is generally well-tolerated. The primary adverse effects observed are related to its vasodilatory properties and can include transient flushing and headache.[8] Systemic hypotension is a potential risk, but the targeted delivery to the lungs minimizes this compared to systemic administration.[2] In a phase Ib trial in former smokers, inhaled iloprost was well tolerated with no adverse events greater than grade 2.[9]
Summary and Conclusion
Inhaled this compound has demonstrated significant efficacy in various preclinical models of pulmonary hypertension, leading to improvements in hemodynamics and reversal of vascular remodeling. The targeted delivery to the pulmonary vasculature makes it a promising therapeutic approach with a favorable safety profile. The protocols and data presented in these application notes provide a valuable resource for researchers working on the preclinical development of inhaled therapies for pulmonary hypertension.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhaled iloprost reverses vascular remodeling in chronic experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled iloprost suppresses the cardinal features of asthma via inhibition of airway dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of inhaled iloprost on right ventricular contractility, right ventriculo-vascular coupling and ventricular interdependence: a randomized placebo-controlled trial in an experimental model of acute pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhaled iloprost induces long‐term beneficial hemodynamic changes in patients with pulmonary arterial hypertension receiving combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intranasal iloprost prevents tumors in a murine lung carcinogenesis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term treatment of pulmonary hypertension with aerosolized iloprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase Ib trial of inhaled iloprost for the prevention of lung cancer with predictive and response biomarker assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 15(R)-Iloprost Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iloprost, a stable prostacyclin analog, in in vitro experiments. The information provided is intended to facilitate experimental design, execution, and troubleshooting. While the user specified 15(R)-Iloprost, the vast majority of published research refers to "Iloprost," a mixture of 16(R/S) diastereomers which is the pharmacologically active agent. This guide will, therefore, focus on Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Iloprost in vitro?
A1: Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cascade of cellular responses including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[1]
Q2: What is the stability of Iloprost in cell culture media?
A2: Iloprost is an unstable substance, particularly in aqueous solutions.[2] It is sensitive to temperature, light, and acidic conditions.[2] Aqueous solutions of Iloprost are not recommended to be stored for more than one day. For in vitro experiments, it is crucial to prepare fresh dilutions of Iloprost from a stock solution for each experiment to ensure consistent activity.
Q3: How should I prepare and store a stock solution of Iloprost?
A3: Iloprost is often supplied as a solution in methyl acetate (B1210297). To prepare a stock solution, the methyl acetate can be evaporated under a gentle stream of nitrogen, and the Iloprost can then be dissolved in a solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF). The solubility is approximately 30 mg/mL in ethanol and DMF, and 25 mg/mL in DMSO. Stock solutions should be stored at -20°C and are generally stable for at least two years under these conditions. For aqueous solutions, it is recommended to prepare them fresh for each use.
Q4: Are there known off-target effects of Iloprost?
A4: While Iloprost primarily targets the IP receptor, it has been shown to bind to and activate other prostanoid receptors, particularly the prostaglandin (B15479496) E2 (PGE2) receptor subtypes EP1 and EP3. This can lead to cellular responses that are independent of IP receptor activation. To confirm that the observed effects are mediated by the IP receptor, it is advisable to use a selective IP receptor antagonist in control experiments.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro experiments with Iloprost.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no cellular response to Iloprost | Iloprost degradation: Iloprost is unstable in aqueous solutions. | Prepare fresh dilutions of Iloprost from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect concentration: The concentration of Iloprost may be too low or too high for the specific cell type and assay. | Refer to the data table below for recommended concentration ranges. Perform a dose-response curve to determine the optimal concentration for your experimental setup. | |
| Cell health and confluency: Poor cell health or inconsistent cell density can affect responsiveness. | Ensure cells are healthy, within a low passage number, and at a consistent confluency for all experiments. | |
| Solvent effects: The solvent used to dissolve Iloprost (e.g., DMSO, ethanol) may have cytotoxic or other effects on the cells. | Include a vehicle control (cell culture medium with the same concentration of the solvent) in all experiments. The final solvent concentration should typically be below 0.5%. | |
| High background or artifacts in assays | Compound interference: Iloprost or its solvent may interfere with the assay reagents (e.g., reducing MTT reagent in a viability assay). | Run cell-free controls with Iloprost and the solvent to check for direct interference with the assay components. |
| Precipitation of Iloprost: At higher concentrations, Iloprost may precipitate out of the cell culture medium. | Visually inspect the culture medium for any signs of precipitation after adding Iloprost. If precipitation occurs, use a lower concentration. | |
| Unexpected cell morphology changes | Off-target effects: Iloprost may be activating other receptors on the cell surface, leading to unexpected morphological changes. | Use a selective IP receptor antagonist to confirm that the observed effects are mediated through the intended pathway. |
| Cytotoxicity at high concentrations: Although generally cytoprotective, very high concentrations of Iloprost may induce toxicity in some cell lines. | Perform a cytotoxicity assay (e.g., MTT or LDH release) to determine the toxic concentration range for your specific cells. |
Data Presentation: Recommended Iloprost Concentrations for In Vitro Experiments
The optimal concentration of Iloprost can vary significantly depending on the cell type, the specific assay being performed, and the desired endpoint. The following table summarizes concentrations reported in the literature for various applications. It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
| Cell Type | Assay Type | Iloprost Concentration Range | Observed Effect | Reference |
| Platelets (Human) | Platelet Aggregation | 0.24 - 1.07 nM (IC50) | Inhibition of ADP, thrombin, and collagen-induced aggregation | |
| Platelet Apoptosis | < 2 nM | Inhibition of apoptosis without affecting function | ||
| Endothelial Cells (Human) | Adhesion Molecule Expression | Not specified, but effective | Down-regulation of IL-1 stimulated ICAM-1 and ELAM-1 | |
| Barrier Function | 150 nM | Reduced permeability and increased VE-cadherin clustering | ||
| Smooth Muscle Cells (Coronary Artery) | Proliferation | 100 nM | Inhibition of PDGF-induced proliferation | |
| Neutrophils (Canine) | Superoxide Production | 0.1 - 100 µM | Concentration-dependent inhibition | |
| Ovarian Cancer Cells (A2780, SKOV3) | Migration and Invasion | Dose-dependent | Significant inhibition | |
| Human Dental Pulp Stem Cells | Anti-inflammatory | 10⁻⁶ M | Downregulation of IL-6 and IL-12 mRNA | |
| Cardiac Fibroblasts (Human) | Anti-fibrotic | 1 - 10 ng/mL | Reduction in TGF-β1-induced connective tissue growth factor expression | |
| Bronchial Epithelial Cells | In vitro differentiation | 1 µM | Maintained mucociliary epithelium in responder cultures |
Experimental Protocols
Below are detailed methodologies for key in vitro experiments commonly performed with Iloprost.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Iloprost on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Iloprost stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Iloprost in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of the solvent used for the Iloprost stock.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of Iloprost or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines a method to assess the effect of Iloprost on collective cell migration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Iloprost stock solution
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a uniform cell-free gap.
-
Gently wash the wells with PBS to remove any detached cells.
-
Replace the PBS with fresh cell culture medium containing the desired concentration of Iloprost or a vehicle control.
-
Capture images of the wound at time 0 using a microscope. Mark the location of the image acquisition for subsequent time points.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours) until the wound in the control wells is nearly closed.
-
The rate of cell migration can be quantified by measuring the change in the width or area of the wound over time using image analysis software.
Cyclic AMP (cAMP) Measurement Assay (ELISA)
This protocol provides a general framework for quantifying changes in intracellular cAMP levels in response to Iloprost treatment.
Materials:
-
Cells of interest
-
Cell culture plates
-
Iloprost stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Stimulate the cells with various concentrations of Iloprost or a vehicle control for a predetermined time (e.g., 10-30 minutes).
-
Aspirate the medium and lyse the cells using the lysis buffer provided in the cAMP ELISA kit.
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the following steps:
-
Adding cell lysates and standards to the antibody-coated plate.
-
Adding a cAMP-HRP conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
Calculate the cAMP concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Iloprost Signaling Pathway
Caption: Iloprost signaling pathway.
Experimental Workflow for Optimizing Iloprost Concentration
Caption: Workflow for optimizing Iloprost concentration.
References
Troubleshooting low solubility of 15(R)-Iloprost in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 15(R)-Iloprost in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Iloprost?
This compound is the "unnatural" or inverted C-15 epimer of iloprost.[1][2] Iloprost is a synthetic analog of prostacyclin (PGI2), which is a potent vasodilator and inhibitor of platelet aggregation.[2][3][4] The structural difference at the C-15 position in this compound can significantly alter its biological activity compared to the more active iloprost.[1][2]
Q2: What is the expected solubility of this compound in aqueous buffers?
This compound is sparingly soluble in aqueous buffers. Its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[2][5] For comparison, the parent compound, Iloprost, has a solubility of about 1 mg/mL in PBS (pH 7.2).[4][6]
Q3: My this compound, supplied in methyl acetate, is not dissolving in my aqueous buffer. What should I do?
This is a common issue. This compound is typically supplied in an organic solvent like methyl acetate.[2][5] To prepare an aqueous solution, the organic solvent should first be evaporated.
Troubleshooting Guide: Low Solubility of this compound
Issue 1: Precipitation Observed When Preparing Aqueous Solutions
If you observe precipitation when trying to dissolve this compound in an aqueous buffer, consider the following troubleshooting steps.
Experimental Protocol: Preparation of an Aqueous Solution from an Organic Solvent
-
Under a gentle stream of inert gas (e.g., nitrogen), evaporate the organic solvent (e.g., methyl acetate) from the vial containing this compound.
-
Once the solvent is completely evaporated, a thin film or neat oil of the compound will remain.
-
Immediately add your pre-warmed aqueous buffer of choice to the vial.
-
Vortex or sonicate the solution gently to aid dissolution.
Issue 2: Low Solubility in Standard Aqueous Buffers
If this compound still exhibits low solubility after following the correct preparation protocol, several techniques can be employed to enhance its solubility.
1. pH Adjustment
The solubility of acidic compounds like this compound (which contains a carboxylic acid group) can often be increased by raising the pH of the buffer.[7][8]
Experimental Protocol: pH Adjustment for Improved Solubility
-
Prepare a stock solution of this compound in a small amount of a water-miscible organic solvent like ethanol (B145695) or DMSO.
-
Prepare a series of aqueous buffers with increasing pH values (e.g., pH 7.2, 7.5, 8.0, 8.5).
-
Add small aliquots of the this compound stock solution to each buffer, observing for any precipitation.
-
Determine the lowest pH at which the desired concentration of this compound remains in solution.
2. Use of Co-solvents
Adding a small percentage of a water-miscible organic solvent (co-solvent) to the aqueous buffer can significantly improve the solubility of hydrophobic compounds.[8]
Experimental Protocol: Co-solvent Method for Solubility Enhancement
-
Prepare your primary aqueous buffer.
-
Create a series of buffer solutions containing varying percentages of a co-solvent (e.g., 1%, 5%, 10% ethanol or DMSO).
-
Prepare a concentrated stock of this compound in the pure co-solvent.
-
Add small, precise volumes of the stock solution to the co-solvent/buffer mixtures to reach the target concentration.
-
Observe the clarity of the solutions to determine the minimum co-solvent percentage needed.
Quantitative Data: Solubility of Iloprost and this compound
| Compound | Solvent | Solubility |
| This compound | PBS (pH 7.2) | ~0.5 mg/mL[2][5] |
| Ethanol | ~30 mg/mL[2][5] | |
| DMSO | ~25 mg/mL[2][5] | |
| DMF | ~25 mg/mL[2][5] | |
| Iloprost | PBS (pH 7.2) | ~1 mg/mL[4][6] |
| Ethanol | ~30 mg/mL[6] | |
| DMSO | ~25 mg/mL[6] | |
| DMF | ~30 mg/mL[6] |
Signaling Pathway of the Parent Compound, Iloprost
Iloprost, the parent compound of this compound, is a prostacyclin (PGI2) analog that exerts its effects by binding to prostacyclin (IP) and prostaglandin (B15479496) E (EP) receptors.[1][6] Activation of the IP receptor, a G-protein coupled receptor, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and subsequent downstream signaling that results in vasodilation and inhibition of platelet aggregation.
General Recommendations for Handling this compound
-
Storage: For long-term storage, it is recommended to store this compound as supplied at -20°C.[4]
-
Aqueous Solution Stability: Aqueous solutions of Iloprost are not recommended to be stored for more than one day.[4][6] It is advisable to prepare fresh solutions for each experiment.
-
Avoid Repeated Freeze-Thaw Cycles: To maintain the integrity of the compound, avoid repeated freezing and thawing of stock solutions. Aliquot stock solutions into single-use vials if necessary.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound | CAS 85026-51-3 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Long-Term Storage and Handling of 15(R)-Iloprost
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 15(R)-Iloprost during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: For long-term stability, this compound should be stored at -20°C as supplied, typically in an organic solvent like methyl acetate.[1][2] Under these conditions, it is expected to be stable for at least one to two years.[1][2] Aqueous solutions of Iloprost are not recommended for storage for more than one day.[1] For diluted solutions intended for infusion, storage should not exceed 24 hours at 2-8°C unless prepared under controlled and validated aseptic conditions.
Q2: My Iloprost solution appears cloudy or has visible particulates. What could be the cause and how should I proceed?
A2: Cloudiness or particulate formation in an Iloprost solution can indicate precipitation or degradation. This may be caused by improper storage temperature, pH shifts, or incompatibility with the diluent. Do not use the solution if it is cloudy, discolored, or contains particulates. It is recommended to prepare a fresh solution following the recommended dilution procedures.
Q3: I suspect my stock solution of Iloprost has degraded. What are the common degradation pathways?
A3: Iloprost is susceptible to degradation under various conditions. The primary degradation pathways include:
-
Acid-catalyzed degradation: Iloprost is sensitive to acidic conditions, which can lead to the formation of degradation products.
-
Temperature-induced degradation: Elevated temperatures can significantly accelerate the degradation of Iloprost.
-
Photodegradation: Exposure to light can also lead to the degradation of Iloprost.
-
Ester formation: In the presence of alcohols, there is a potential for the formation of Iloprost esters, especially with prolonged storage.
Q4: What is the role of the excipients in the commercial formulation of Iloprost?
A4: The excipients in Iloprost formulations are crucial for maintaining its stability and ensuring its suitability for administration.
-
Tromethamine: Acts as a buffer to maintain the pH of the solution, which is critical for the stability of Iloprost.
-
Ethanol: Can act as a co-solvent to ensure the solubility of Iloprost.
-
Sodium Chloride: Used to adjust the tonicity of the solution to be compatible with physiological conditions.
-
Hydrochloric Acid: Used for pH adjustment during manufacturing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Altered Biological Activity | Chemical degradation of Iloprost due to improper storage (temperature, light exposure), incorrect pH of the solution, or prolonged storage of aqueous solutions. | 1. Verify storage conditions of the stock solution (-20°C for organic stocks). 2. Prepare fresh aqueous solutions daily. 3. Ensure the pH of the buffer used for dilution is within the stable range for Iloprost (generally around neutral to slightly alkaline). 4. Perform a stability-indicating analysis (e.g., HPLC-UV) to assess the purity of the Iloprost stock. |
| Inconsistent Experimental Results | Variability in the concentration of active Iloprost due to degradation. Incomplete solubilization of Iloprost during solution preparation. | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Ensure complete dissolution of Iloprost in the chosen solvent before further dilution. Evaporate the storage solvent (e.g., methyl acetate) under a gentle stream of nitrogen before dissolving in the desired solvent for the experiment. 3. Use a validated analytical method to confirm the concentration of the working solutions. |
| Precipitation in Aqueous Solution | Poor solubility of Iloprost in the aqueous buffer. Exceeding the solubility limit. | 1. The solubility of Iloprost in PBS (pH 7.2) is approximately 1 mg/mL. Do not exceed this concentration. 2. For higher concentrations, consider using solvents like ethanol, DMSO, or dimethylformamide, where the solubility is significantly higher (approx. 25-30 mg/mL). Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Objective: To evaluate the stability of this compound under various stress conditions.
2. Materials:
-
This compound stock solution (1 mg/mL in methanol (B129727) or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with UV detector
3. Methodology:
-
Acid Hydrolysis: Mix equal volumes of Iloprost stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of Iloprost stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of Iloprost stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the Iloprost stock solution in a temperature-controlled oven at 60°C for 48 hours.
-
Photodegradation: Expose the Iloprost stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Control Sample: Store the Iloprost stock solution under recommended conditions (-20°C).
4. Analysis:
-
Analyze all samples (stressed and control) using a stability-indicating HPLC-UV method (see Protocol 2).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Iloprost peak.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound (General Template)
This is a general template for a reversed-phase HPLC method. Specific parameters may need to be optimized for your system and specific degradation products.
1. Objective: To quantify this compound and separate it from its potential degradation products.
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Example Gradient: Start with 70% A and 30% B, linearly increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate Iloprost from its degradation products and any excipients.
-
Linearity: Analyze a series of Iloprost standards over a defined concentration range to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of Iloprost.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Iloprost that can be reliably detected and quantified.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Significant degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Degradation expected. |
| Oxidation | 3% H₂O₂, Room Temp, 24h | Potential for degradation. |
| Thermal | 60°C, 48h | Degradation is likely. |
| Photolytic | UV and visible light exposure | Degradation is possible. |
Note: The extent of degradation will depend on the specific experimental conditions.
Visualizations
Signaling Pathway of Iloprost
Caption: Signaling pathway of Iloprost leading to vasodilation and inhibition of platelet aggregation.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a forced degradation study of this compound.
Logical Relationship for Troubleshooting Degradation
References
Technical Support Center: Addressing Unexpected Off-target Effects of 15(R)-Iloprost
Welcome to the technical support center for 15(R)-Iloprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting strategies for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Iloprost?
This compound is the "unnatural" or inverted C-15 epimer of Iloprost.[1][2][3] Iloprost is a synthetic analog of prostacyclin (PGI2) and is a potent vasodilator and inhibitor of platelet aggregation.[4] The key structural difference is the stereochemistry at the C-15 position.[5] This inversion in this compound is a critical modification that is expected to dramatically alter its biological activity.[1][5]
Q2: What are the known on-target effects of the parent compound, Iloprost?
Iloprost primarily acts as an agonist at the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR).[4] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] This signaling cascade results in vasodilation and inhibition of platelet aggregation.[4]
Q3: Are there any known off-target effects of this compound?
Currently, there are no comprehensive reports in the scientific literature detailing the specific biological activities or off-target effects of this compound.[1][2] Based on established patterns in prostanoid research, the C-15 epimerization typically leads to a significant reduction in agonist activity at the primary target, often by several orders of magnitude.[1][5] However, this does not preclude the possibility of new, unexpected off-target interactions.
Q4: What are the potential off-target effects I should be aware of, based on the parent compound, Iloprost?
While Iloprost is a potent IP receptor agonist, it also exhibits binding affinity for other prostanoid receptors, particularly the EP1 receptor.[4][7] This cross-reactivity can lead to different physiological responses, as EP1 receptor activation is coupled to a different signaling pathway (Gq/PLC) that increases intracellular calcium.[1][8] Additionally, some studies suggest that Iloprost's effects may involve the activation of potassium channels.[9] Researchers should be aware that this compound, while likely having attenuated activity at the IP receptor, could have an altered or novel off-target binding profile.
Q5: What are the initial signs in my experiment that might suggest off-target effects of this compound?
Unexpected or paradoxical effects, such as vasoconstriction instead of vasodilation, or cellular responses that are inconsistent with IP receptor activation, could indicate off-target activity. Other signs include:
-
A disconnect between the expected potency (based on Iloprost) and the observed biological effect.
-
Responses that are not reproducible with other, more selective IP receptor agonists.
-
Unexplained cell toxicity or morphological changes.
Troubleshooting Guides
Issue: My experimental results with this compound are inconsistent or unexpected.
Possible Cause: This could be due to off-target effects, altered potency compared to Iloprost, or degradation of the compound.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that your this compound stock solution is properly prepared and stored to prevent degradation. It is recommended to prepare fresh dilutions for each experiment.
-
Dose-Response Curve: Perform a wide-range dose-response experiment to determine the EC50 or IC50 of this compound for your observed effect. This will help to understand its potency in your system.
-
Use a Selective Antagonist: If you hypothesize that the observed effect is mediated by a specific off-target receptor (e.g., EP1), use a selective antagonist for that receptor to see if the effect is blocked.
-
Orthogonal Approach: Use a structurally different compound with a known mechanism of action (e.g., a different class of vasodilator) to see if it produces a similar or different phenotype. This can help to confirm if the observed effect is specific to the signaling pathway you are investigating.
-
Target Engagement Assay: If possible, perform a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is interacting with its intended or a potential off-target protein in your cellular model.
Issue: I am observing cellular toxicity at concentrations where I expect to see a specific biological effect.
Possible Cause: The observed toxicity may be an off-target effect of this compound.
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find a "therapeutic window" where you observe the desired biological effect without significant cytotoxicity.
-
Cell Viability Assays: Run parallel cell viability assays (e.g., MTT, trypan blue exclusion) at all concentrations of this compound used in your primary experiments.
-
Investigate Apoptosis/Necrosis Markers: Use assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis to understand the mechanism of cell death.
-
In Silico Prediction: Utilize computational tools to predict potential off-target binding sites of this compound that could be linked to cytotoxicity.
Quantitative Data
Due to the limited availability of data for this compound, the following tables summarize the binding affinities (Ki) and functional activities (EC50) of the parent compound, Iloprost , for various human prostanoid receptors. This data can serve as a benchmark for researchers investigating the activity of this compound.
Table 1: Binding Affinities (Ki, nM) of Iloprost for Human Prostanoid Receptors
| Receptor | Ki (nM) | Reference |
| IP | 3.9 | [7] |
| EP1 | 1.1 | [7] |
| EP2 | >1000 | [7] |
| EP3 | Low Affinity | [7] |
| EP4 | Low Affinity | [7] |
| DP1 | >1000 | [7] |
| FP | Low Affinity | [7] |
| TP | >1000 | [7] |
Table 2: Functional Activity (EC50, nM) of Iloprost at Human Prostanoid Receptors
| Receptor | Functional Assay | EC50 (nM) | Reference |
| IP | cAMP Elevation | 0.37 | [7] |
| EP1 | Calcium Influx | 0.3 | [7] |
| EP2 | cAMP Elevation | Low Activity | [7] |
| DP1 | cAMP Elevation | Low Activity | [7] |
Experimental Protocols
Given the absence of specific data for this compound, a systematic approach to characterizing its potential off-target effects is crucial. The following are detailed methodologies for key experiments to investigate the on- and off-target profile of this compound.
Protocol 1: In Vitro GPCR Off-Target Screening
Objective: To determine the binding profile of this compound across a panel of G-protein coupled receptors.
Methodology:
-
Receptor Panel Selection: Utilize a commercially available GPCR binding assay panel. The panel should ideally include all prostanoid receptors (IP, EP1, EP2, EP3, EP4, DP, FP, TP) and a broad range of other GPCRs from different families.
-
Radioligand Binding Assay:
-
Prepare membranes from cells expressing the recombinant human GPCR of interest.
-
Incubate the membranes with a specific radioligand for the receptor in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value for this compound at each receptor, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
-
Data Analysis: Compare the Ki values of this compound across the GPCR panel. High-affinity binding to receptors other than the IP receptor would indicate potential off-target interactions.
Protocol 2: Cellular Functional Assays for On- and Off-Target Effects
Objective: To assess the functional activity of this compound at its predicted on- and off-target receptors in a cellular context.
Methodology:
-
Cell Line Selection: Use cell lines endogenously expressing the target receptors or cell lines stably transfected with the human recombinant receptors of interest (e.g., IP, EP1).
-
cAMP Assay (for Gs and Gi-coupled receptors):
-
Plate the cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of this compound for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve and calculate the EC50 for cAMP production.
-
-
Calcium Flux Assay (for Gq-coupled receptors):
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Stimulate the cells with a range of concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Generate a dose-response curve and calculate the EC50 for calcium mobilization.
-
-
β-Arrestin Recruitment Assay:
-
Use a cell line engineered to express a β-arrestin fusion protein (e.g., β-arrestin-GFP) and the receptor of interest.
-
Stimulate the cells with this compound.
-
Monitor the translocation of β-arrestin from the cytoplasm to the receptor at the cell membrane using high-content imaging or a bioluminescence resonance energy transfer (BRET) assay.
-
Quantify the recruitment and determine the EC50.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of this compound binding to a target protein within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of Iloprost via the IP receptor.
Caption: Potential off-target signaling of Iloprost via the EP1 receptor.
Caption: A logical workflow for identifying and validating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound () for sale [vulcanchem.com]
- 6. cusabio.com [cusabio.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new GPCR ligands to illuminate new biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 15(R)-Iloprost Purity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of a 15(R)-Iloprost sample. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical aspects of confirming the purity of a this compound sample?
A1: Confirming the purity of this compound, a synthetic prostacyclin analog, requires a multi-faceted analytical approach. The two primary goals are to quantify the main compound and to detect and identify any impurities. Key considerations include:
-
Chemical Purity: Assessing the presence of related substances, such as isomers, degradation products, and process-related impurities.
-
Stereochemical Purity: Specifically, quantifying the amount of the desired 15(R)-epimer versus its 15(S)-epimer and other potential diastereomers. Iloprost itself is a mixture of two diastereomers.[1]
-
Residual Solvents and Elemental Impurities: Ensuring that any solvents used during synthesis or purification and any elemental impurities are below the acceptable limits defined by regulatory guidelines like ICH Q3C and Q3D.
Q2: Which analytical techniques are most suitable for this compound purity analysis?
A2: A combination of chromatographic techniques is essential for a comprehensive purity assessment.[2][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or Mass Spectrometry (MS) detection is the workhorse for determining chemical purity and quantifying related substances.[4][5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC) is crucial for separating and quantifying stereoisomers, particularly the 15(S)-epimer of Iloprost.
-
Gas Chromatography (GC) with headspace analysis is the standard method for identifying and quantifying residual solvents.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect and quantify elemental impurities.
Q3: What are the common impurities associated with Iloprost?
A3: Impurities in an Iloprost sample can originate from the manufacturing process, degradation, or storage. Common impurities may include:
-
Stereoisomers: The 15(S)-epimer is a critical stereoisomeric impurity.
-
Geometric Isomers: Cis/trans isomers related to the double bonds in the molecule.
-
Degradation Products: Resulting from hydrolysis, oxidation, or exposure to light and heat.
-
Process-Related Impurities: Intermediates or by-products from the synthetic route.
Experimental Protocols & Data
A critical step in purity confirmation is the use of validated analytical methods. Below are detailed methodologies for the key chromatographic experiments.
Protocol 1: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from its potential degradation products and process-related impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL. |
Protocol 2: Stereochemical Purity by Chiral HPLC
This method is essential for separating the 15(R) and 15(S) epimers of Iloprost.
| Parameter | Specification |
| Column | Polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose based) |
| Mobile Phase | Isocratic mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a concentration of 0.5 mg/mL. |
Quantitative Data Summary
The following table provides representative data for the analysis of a this compound sample. Actual results may vary based on the specific instrumentation and sample.
| Analyte | RP-HPLC Retention Time (min) | Chiral HPLC Retention Time (min) | Acceptance Criteria (% Area) |
| This compound | 12.5 | 15.2 | ≥ 99.0% |
| 15(S)-Iloprost | 12.5 | 18.1 | ≤ 0.5% |
| Any single unknown impurity | Varies | Varies | ≤ 0.1% |
| Total Impurities | Varies | Varies | ≤ 1.0% |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC
-
Possible Causes:
-
Column degradation or contamination.
-
Interaction of the analyte with active sites on the silica (B1680970) backbone.
-
Sample overload.
-
Inappropriate mobile phase pH.
-
-
Solutions:
-
Flush the column with a strong solvent or replace it if necessary.
-
Ensure the mobile phase pH is appropriate for Iloprost, which is an acidic compound.
-
Reduce the sample concentration or injection volume.
-
Use a mobile phase with a different buffer or additive.
-
Issue 2: No Separation of Enantiomers in Chiral HPLC
-
Possible Causes:
-
Incorrect chiral stationary phase for the analyte.
-
Inappropriate mobile phase composition.
-
Column temperature is not optimal.
-
-
Solutions:
-
Screen different types of chiral columns (e.g., cellulose-based vs. amylose-based).
-
Adjust the ratio of the organic modifiers in the mobile phase.
-
Vary the column temperature to see if it improves resolution.
-
Issue 3: Ghost Peaks in the Chromatogram
-
Possible Causes:
-
Contamination in the mobile phase, sample, or HPLC system.
-
Carryover from a previous injection.
-
-
Solutions:
-
Use fresh, high-purity solvents for the mobile phase.
-
Ensure proper cleaning of sample vials and the injection port.
-
Run blank injections with a strong solvent to wash the system.
-
Issue 4: Baseline Noise or Drift
-
Possible Causes:
-
Air bubbles in the pump or detector.
-
Contaminated mobile phase or detector cell.
-
Fluctuations in column temperature.
-
Detector lamp nearing the end of its life.
-
-
Solutions:
-
Degas the mobile phase thoroughly.
-
Flush the system and clean the detector cell.
-
Use a column oven to ensure a stable temperature.
-
Replace the detector lamp if necessary.
-
Visualizations
Experimental Workflow for Purity Confirmation
References
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of 15(R)-Iloprost
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo delivery and bioavailability of 15(R)-Iloprost. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering this compound in vivo?
The primary challenges associated with the in vivo delivery of this compound stem from its short biological half-life (approximately 20-30 minutes), rapid metabolism, and the need for frequent administration to maintain therapeutic levels.[1] Conventional intravenous and inhaled delivery methods often lead to fluctuating plasma concentrations and systemic side effects. Oral administration is further complicated by poor bioavailability.[2][3][4]
2. What are the most promising strategies to improve the bioavailability of this compound?
Novel drug delivery systems are at the forefront of efforts to enhance the bioavailability and therapeutic efficacy of this compound. These include:
-
Liposomal Formulations: Encapsulating Iloprost in liposomes can protect it from rapid degradation, prolong its circulation time, and potentially enhance its therapeutic effect. Cationic liposomes, in particular, have shown high encapsulation efficiency for Iloprost.[5]
-
Solid Lipid Nanoparticles (SLNs): SLNs are biocompatible lipid-based carriers that can improve the oral bioavailability of poorly soluble drugs and offer controlled release profiles.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility and stability, which may improve oral absorption.[6]
3. What are the known side effects of Iloprost in animal models and how can they be managed?
Common side effects observed in animal studies include hypotension (a drop in blood pressure) and flushing.[7][8] These are often dose-dependent. To manage these effects, it is crucial to:
-
Start with a low dose: Gradually escalate the dose to determine the maximum tolerated dose in your animal model.
-
Monitor blood pressure: Continuously or frequently monitor blood pressure during and after administration.
-
Consider co-administration: In some cases, co-administration of agents to counteract the hypotensive effects may be explored, though this should be done with careful consideration of potential drug interactions.
4. How can I assess the stability of my this compound formulation?
Stability testing is critical to ensure the integrity of your Iloprost formulation. This involves subjecting the formulation to various stress conditions, such as:
-
Forced Degradation Studies: Exposing the formulation to acidic, basic, oxidative, thermal, and photolytic stress can help identify potential degradation products and pathways.[1]
-
Long-term and Accelerated Stability Studies: Storing the formulation at different temperatures and humidity levels over time and analyzing for drug content and degradation products is essential to determine shelf-life.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound formulations.
Inhalation Delivery (Nebulization)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent aerosol delivery/particle size | Nebulizer type and settings are not optimized for the formulation. | - Ensure the nebulizer is compatible with your formulation (e.g., liposomal stability can be affected by certain nebulizer types).[9] - Optimize nebulizer settings (e.g., flow rate, pressure) for your specific formulation. |
| Low drug deposition in the lungs | Inefficient aerosolization or rapid clearance from the lungs. | - Use an appropriate animal model and administration technique for inhalation studies. - Consider formulations designed for enhanced lung retention. |
| Bronchoconstriction in animal models | Iloprost can induce bronchospasm, especially in sensitive models.[10] | - Pre-treat with a bronchodilator. - Start with a very low dose and monitor respiratory function closely. |
| Formulation instability during nebulization | Shear stress from the nebulizer can disrupt nanoparticle formulations. | - Select a nebulizer with low shear stress (e.g., vibrating mesh nebulizers for liposomes).[9] - Assess the stability of your formulation before and after nebulization (e.g., particle size, encapsulation efficiency). |
Intravenous Administration
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Infusion reaction (e.g., rapid drop in blood pressure) | Rapid infusion of a vasoactive substance or complement activation by nanoparticles.[1] | - Infuse the formulation slowly over a longer period. - Monitor blood pressure continuously during infusion. - Consider pre-treatment with antihistamines if a pseudoallergic reaction is suspected. |
| Particle aggregation in solution | Formulation instability in the infusion medium. | - Ensure the formulation is stable in the chosen vehicle (e.g., saline, PBS). - Characterize particle size and distribution before and after dilution in the infusion medium. |
| Low circulating plasma concentration | Rapid clearance of the formulation by the reticuloendothelial system (RES). | - For nanoparticle formulations, consider surface modification with PEG (PEGylation) to increase circulation time. |
| Bleeding at the injection site | Iloprost inhibits platelet aggregation.[11] | - Apply gentle pressure to the injection site after administration. - Use the smallest effective dose. |
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies on different this compound delivery systems.
Table 1: Pharmacokinetic Parameters of Different Iloprost Formulations in Rats
| Formulation | Route of Administration | Peak Plasma Concentration (Cmax) | Time to Peak Concentration (Tmax) | Area Under the Curve (AUC) |
| Free Iloprost | Intravenous | 135 ± 24 pg/mL | - | - |
| Free Iloprost | Oral | 251 ± 32 pg/mL | 10 ± 6 min | - |
| Liposomal Iloprost | Inhalation | Not specified, but detectable up to 8 hours | - | Extended compared to free Iloprost |
Data for Free Iloprost from a study in human volunteers, included for reference. Data for Liposomal Iloprost from a study in rats.
Table 2: In Vitro Characterization of Iloprost Formulations
| Formulation | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| Cationic Liposomes | > 50% | ~150-250 | Not specified |
| Solid Lipid Nanoparticles (General) | Varies (can be >70%) | ~100-500 | < 0.3 (desirable) |
Experimental Protocols
Protocol 1: Preparation of Iloprost-Loaded Liposomes via Thin-Film Hydration
This protocol describes a common method for encapsulating Iloprost into liposomes.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform and Methanol (analytical grade)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Add the desired amount of this compound to the lipid solution.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C) to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature. Repeat the extrusion process 10-15 times.
-
-
Purification:
-
Remove unencapsulated Iloprost by methods such as dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of Iloprost in the liposomes compared to the initial amount used. This can be done by disrupting the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug content using a validated analytical method like HPLC.
-
Encapsulation Efficiency (%) = (Amount of drug in liposomes / Total amount of drug used) x 100
-
-
In Vitro Release: Assess the release of Iloprost from the liposomes over time in a relevant buffer system using a dialysis method.[12][13][14]
Protocol 2: Preparation of Iloprost-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization
This protocol outlines the preparation of SLNs for potential oral or parenteral delivery of Iloprost.
Materials:
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
This compound
-
Purified water
Procedure:
-
Preparation of Lipid and Aqueous Phases:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the purified water containing the surfactant to the same temperature.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH). The homogenization pressure and number of cycles will need to be optimized for the specific formulation (e.g., 500-1500 bar for 3-5 cycles).[2]
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Analyze using DLS.
-
Entrapment Efficiency: Determine by separating the SLNs from the aqueous phase (e.g., by ultracentrifugation) and quantifying the amount of unencapsulated Iloprost in the supernatant.
-
Entrapment Efficiency (%) = ((Total drug - Free drug in supernatant) / Total drug) x 100
-
-
In Vitro Release: Evaluate the release profile of Iloprost from the SLNs using a dialysis bag method in a suitable release medium.[12][13][14]
Visualizations
Iloprost Signaling Pathway
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for Preclinical Evaluation of Novel Iloprost Delivery Systems
References
- 1. Engineering Intravenously Administered Nanoparticles to Reduce Infusion Reaction and Stop Bleeding in a Large Animal Model of Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. ntno.org [ntno.org]
- 5. dovepress.com [dovepress.com]
- 6. Comparative studies of the enhancing effects of cyclodextrins on the solubility and oral bioavailability of tacrolimus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypotension in response to iloprost, a prostacyclin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nebulization and In Vitro Upper Airway Deposition of Liposomal Carrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing variability in experiments with 15(R)-Iloprost
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize variability in experiments involving 15(R)-Iloprost.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Iloprost?
A1: this compound is the "unnatural" or inverted C-15 epimer of Iloprost.[1] Iloprost is a stable synthetic analog of prostacyclin (PGI2) and is a potent vasodilator and inhibitor of platelet aggregation.[2][3] It is a mixture of two diastereoisomers, 16(R)-Iloprost and 16(S)-Iloprost. The structural variation at the C-15 position in this compound can significantly alter its biological activity, often leading to a reduction in agonist properties compared to the parent Iloprost molecule.[1]
Q2: What is the mechanism of action of Iloprost?
A2: Iloprost mimics the action of prostacyclin by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[4][5] This binding activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] The increased intracellular cAMP levels activate Protein Kinase A (PKA), leading to downstream effects such as vasodilation and inhibition of platelet aggregation.[4][5]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound, typically supplied in an organic solvent like methyl acetate, should be stored at -20°C, where it is stable for at least two years.[6] It is recommended to avoid repeated freeze-thaw cycles. For experimental use, fresh dilutions should be prepared. Aqueous solutions of Iloprost are not recommended for storage for more than one day.[7]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL, 25 mg/mL, and 25 mg/mL, respectively.[6] It is sparingly soluble in aqueous buffers; for example, its solubility in PBS (pH 7.2) is approximately 0.5 mg/ml.[6] To prepare aqueous solutions, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of Iloprost
| Receptor | Ki (nM) | Cell Line/System |
| IP | 3.9 | Human recombinant |
| EP1 | 1.1 | Human recombinant |
| EP2 | >1000 | Human recombinant |
| EP3 | >1000 | Human recombinant |
| EP4 | >1000 | Human recombinant |
| DP1 | >1000 | Human recombinant |
| FP | >1000 | Human recombinant |
| TP | >1000 | Human recombinant |
| Data synthesized from studies on Iloprost, the parent compound of this compound.[8] |
Table 2: Functional Potency (EC50) of Iloprost
| Assay | EC50 (nM) | Cell Line/System |
| cAMP Elevation (IP Receptor) | 0.37 | Cells expressing human IP receptor |
| Calcium Influx (EP1 Receptor) | 0.3 | Cells expressing EP1 receptors |
| Data synthesized from studies on Iloprost, the parent compound of this compound.[8] |
Table 3: Stability of Iloprost in Aqueous Solution
| pH | Temperature (°C) | Stability | Reference |
| 7.4 | Room Temperature | Stable | [9] |
| 7.0 | Not Specified | Stable in elastomeric pumps for 8 days | [10] |
| Acidic (e.g., pH < 5) | 25 | Undergoes acid-catalyzed hydration | [3] |
| Alkaline (e.g., pH > 8) | 37 | Gradual increase in stability from pH 7.3 to 9.1 | [11] |
| This table summarizes the stability of prostacyclin analogs under various conditions. Specific degradation kinetics for this compound are not widely available, but these data for related compounds provide general guidance. |
Experimental Protocols & Troubleshooting
cAMP Accumulation Assay
Objective: To quantify the increase in intracellular cyclic AMP (cAMP) in response to this compound stimulation, providing a measure of its agonist activity at the IP receptor.
Detailed Methodology:
-
Cell Culture:
-
Culture cells expressing the prostacyclin (IP) receptor (e.g., HEK293-IP, CHO-K1-IP, or primary smooth muscle cells) in appropriate media.
-
Seed cells in 96-well or 384-well plates at an optimized density and allow them to adhere overnight.[12]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, prepare serial dilutions of this compound in an appropriate assay buffer.
-
-
Assay Procedure:
-
Wash the cells once with a serum-free medium or assay buffer.
-
Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the assay buffer to prevent cAMP degradation.[13]
-
Pre-incubate the cells with the PDE inhibitor for a short period (e.g., 10-30 minutes) at 37°C.[8]
-
Add the this compound dilutions to the cells and incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.[14]
-
Lyse the cells using the lysis buffer provided with the cAMP assay kit.[4]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal | - Constitutive receptor activity in overexpressing cell lines.- High PDE activity. | - Use a cell line with lower receptor expression.- Optimize the concentration of the PDE inhibitor. |
| Low signal-to-noise ratio | - Suboptimal agonist concentration or stimulation time.- Low receptor expression.- Degraded agonist. | - Perform a dose-response and time-course experiment to optimize conditions.- Verify receptor expression via qPCR or Western blot.- Prepare fresh agonist dilutions for each experiment. |
| High well-to-well variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for cell seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Receptor Desensitization | - Prolonged exposure to the agonist can lead to receptor phosphorylation and internalization, reducing the response.[1][8] | - Minimize pre-incubation times with the agonist.- Perform time-course experiments to identify the peak response time before significant desensitization occurs. |
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Detailed Methodology:
-
Sample Preparation:
-
Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to serve as a blank.
-
Adjust the platelet count of the PRP if necessary.
-
-
Compound Incubation:
-
Pre-warm the PRP to 37°C.
-
Add different concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Aggregation Measurement:
-
Place the cuvette with the PRP and this compound/vehicle into a light transmission aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%.
-
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Spontaneous platelet aggregation | - Poor venipuncture technique.- Inappropriate anticoagulant or concentration.- Agitation or temperature changes during sample handling. | - Use a clean venipuncture with a larger gauge needle.- Ensure the correct blood-to-anticoagulant ratio.- Handle samples gently and maintain them at room temperature. |
| Low response to agonists | - Donor variability (e.g., medication use).- Platelet activation during sample preparation.- Degraded agonists. | - Screen donors for medications that affect platelet function.- Follow a standardized and gentle protocol for PRP preparation.- Prepare fresh agonist solutions. |
| High variability between replicates | - Inconsistent timing of reagent addition.- Variations in stirring speed.- Donor-to-donor variability.[7] | - Use a consistent and timed procedure for adding reagents.- Ensure the aggregometer's stir bar speed is calibrated and consistent.- If possible, use PRP from the same donor for a set of experiments. |
| Thrombocytopenia | - In some clinical settings, prostacyclin analogs have been associated with a decrease in platelet count.[15] | - While more of a clinical observation, be aware of this potential effect if using in vivo models. Monitor platelet counts. |
Mandatory Visualizations
Signaling Pathway of Iloprost
Caption: Iloprost signaling pathway via the IP receptor.
Experimental Workflow for In Vitro Screening
Caption: General experimental workflow for in vitro screening.
References
- 1. Desensitization of adenylate cyclase responses following exposure to IP prostanoid receptor agonists. Homologous and heterologous desensitization exhibit the same time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trends in application of advancing computational approaches in GPCR ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long Term Stability Evaluation of Prostacyclin Released from Biomedical Device through Turbiscan Lab Expert - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips on managing infused prostacyclin therapies | Vera Moulton Wall Center for Pulmonary Vascular Disease | Stanford Medicine [med.stanford.edu]
- 10. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? | Rogula | Cardiology Journal [journals.viamedica.pl]
- 11. Iloprost- and isoproterenol-induced increases in cAMP are regulated by different phosphodiesterases in erythrocytes of both rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Thrombocytopenia During Prostacyclin Analogue Therapies of Pulmonary Arterial Hypertension-Possible Pathomechanisms and Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for the low activity of 15(R)-Iloprost
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 15(R)-Iloprost, particularly addressing challenges related to its low biological activity.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or no activity with this compound in our experiments. Is this expected?
A1: Yes, it is highly likely that the low activity you are observing is an inherent characteristic of this compound. This compound is the "unnatural" or inverted C-15 epimer of Iloprost. This specific stereochemical configuration significantly attenuates the biological agonist activity compared to the 15(S) epimer, which is the active component in the more commonly used Iloprost mixture.[1][2] In many prostaglandin (B15479496) analogs, this inversion at the C-15 position can reduce biological activity by several orders of magnitude.[1] There are very few, if any, literature reports detailing the biological activity of this compound, which further suggests its low potency.[1]
Q2: What is the primary mechanism of action for Iloprost, and how might this differ for the 15(R) epimer?
A2: Iloprost is a synthetic analog of prostacyclin (PGI2) and exerts its effects primarily by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR).[3] This binding activates adenylate cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. The rise in cAMP leads to the activation of Protein Kinase A (PKA), resulting in vasodilation and inhibition of platelet aggregation. While this compound is expected to interact with the same receptor, its different stereochemistry likely results in a much lower binding affinity and/or reduced ability to induce the conformational changes required for efficient receptor activation, thus leading to a significantly diminished downstream signal.
Q3: How should I store and handle this compound to ensure maximum potency?
A3: Proper storage and handling are critical, especially for a low-potency compound. This compound should be stored at -20°C as supplied. It is typically stable for at least two years under these conditions. For preparing experimental solutions, it is often supplied in an organic solvent like methyl acetate. To prepare solutions for biological experiments, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can then be dissolved in a solvent of choice such as ethanol, DMSO, or dimethylformamide. Aqueous solutions should be prepared fresh and used the same day, as storing them for more than a day is not recommended.
Q4: What are the solubility characteristics of this compound?
A4: The solubility of this compound is a key consideration for preparing stock solutions and experimental dilutions. The table below summarizes its approximate solubility in various solvents.
| Solvent | Approximate Solubility |
| DMF | 25 mg/mL |
| DMSO | 25 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 0.5 mg/mL |
Data sourced from Cayman Chemical product information for this compound.
Troubleshooting Guide: Low Activity of this compound
This guide is designed to help you determine if the low activity you are observing is due to the inherent nature of the compound or other experimental factors.
Issue: Lower than expected or no biological response.
| Potential Cause | Troubleshooting Steps |
| Inherent Low Potency | Acknowledge that this compound is a low-activity epimer. Consider if the expected effect size is realistic for this molecule. If possible, include the more active Iloprost (15(S) mixture) as a positive control in your experiments to confirm that your assay system is responsive to prostacyclin analogs. |
| Suboptimal Compound Concentration | Due to its low potency, significantly higher concentrations of this compound may be required compared to Iloprost. Perform a wide-range dose-response curve to determine if any activity can be observed at higher concentrations. Be mindful of solubility limits and potential off-target effects at very high concentrations. |
| Incorrect Compound Preparation | Ensure that the compound has been correctly dissolved. After evaporating the storage solvent (if applicable), ensure the chosen solvent for your experiment is appropriate and that the compound has fully dissolved. For aqueous buffers, prepare the solution fresh before each experiment. |
| Degradation of the Compound | Verify that the compound has been stored correctly at -20°C. If the compound has been stored in a solution for an extended period, especially at room temperature or in an aqueous buffer, it may have degraded. Use a fresh aliquot or a newly prepared solution. |
| Cell Line/Tissue Responsiveness | Confirm that your experimental model (cell line, primary cells, or tissue) expresses the prostacyclin (IP) receptor. You can verify this through techniques like qPCR, Western blot, or flow cytometry. The density of IP receptors can vary significantly between cell types, which will impact the magnitude of the response. |
| Assay Sensitivity | The assay you are using may not be sensitive enough to detect the weak signal generated by this compound. Consider using a more sensitive downstream readout. For example, instead of a functional assay, you could use a more proximal and amplified signal, such as a cAMP accumulation assay. |
| Receptor Desensitization | Prolonged exposure to even a weak agonist can sometimes lead to receptor desensitization or tachyphylaxis, where the cellular response diminishes over time. Consider the duration of your experiment and whether pre-incubation or continuous exposure could be contributing to a lack of response. |
Visualizing Experimental Workflows and Signaling Pathways
Iloprost Signaling Pathway
The following diagram illustrates the canonical signaling pathway for prostacyclin analogs like Iloprost. This compound is expected to act through the same pathway but with much lower efficiency.
Caption: Signaling pathway of this compound.
Troubleshooting Workflow for Low Activity
This workflow provides a logical sequence of steps to investigate the low activity of this compound.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Method Refinement for Achieving Consistent Results with 15(R)-Iloprost
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 15(R)-Iloprost and its parent compound, Iloprost (B1671730), effectively. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Iloprost?
A1: Iloprost is a synthetic analog of prostacyclin (PGI2). Its primary mechanism of action involves binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in vasodilation and inhibition of platelet aggregation.[1]
Q2: What is the difference in biological activity between this compound and 15(S)-Iloprost?
A2: Iloprost is typically a mixture of two diastereoisomers, 16(S) and 16(R). The 16(S) isomer is significantly more potent than the 16(R) isomer. In studies comparing their effects on collagen-induced platelet aggregation, the 16(S) isomer was found to be approximately 20 times more potent than the 16(R) isomer.[2] This difference in activity is attributed to a much higher binding affinity of the 16(S) isomer for the platelet receptor.[2]
Q3: How should I prepare and store Iloprost solutions?
A3: For long-term storage, Iloprost supplied in methyl acetate (B1210297) should be kept at -20°C, where it is stable for at least two years. To prepare a working solution, the organic solvent can be evaporated under a gentle stream of nitrogen, and the compound can be dissolved in an appropriate solvent like ethanol, DMSO, or dimethylformamide (DMF). For aqueous solutions, it is recommended to make fresh dilutions in your experimental buffer (e.g., PBS pH 7.2) immediately before use and not to store the aqueous solution for more than one day to minimize degradation.[3]
Q4: Can Iloprost cause receptor desensitization?
A4: Yes, prolonged exposure to Iloprost can lead to the desensitization of the IP receptor. This is a well-documented phenomenon that can result in a diminished biological response over time. The mechanism is thought to involve phosphorylation of the IP receptor by protein kinase C (PKC), leading to receptor uncoupling from its G-protein and subsequent internalization.[4]
Q5: Is it possible for Iloprost to cause paradoxical vasoconstriction?
A5: While Iloprost is primarily a vasodilator, paradoxical vasoconstriction has been observed in some experimental and clinical settings. This may be due to Iloprost's ability to also bind to and activate other prostanoid receptors, such as the EP1 receptor, which can mediate vasoconstriction.[5] The balance of expression and sensitivity of different prostanoid receptors in a particular tissue can influence the overall response.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Platelet Aggregation
| Potential Cause | Recommended Action |
| Degradation of Iloprost in aqueous solution. | Prepare fresh dilutions of Iloprost in your assay buffer immediately before each experiment. Avoid using aqueous solutions that have been stored for more than a day. |
| Use of the less active this compound isomer. | Confirm the isomeric composition of your Iloprost. Be aware that the 15(R) isomer is significantly less potent than the 15(S) isomer.[2] Higher concentrations of the 15(R) isomer or the racemic mixture may be required to achieve the desired effect compared to the pure 15(S) isomer. |
| Receptor desensitization due to prolonged pre-incubation. | Minimize the pre-incubation time of platelets with Iloprost. If a pre-incubation is necessary, optimize the duration to be as short as possible while still allowing for receptor binding. |
| Suboptimal platelet preparation. | Ensure that platelet-rich plasma (PRP) is prepared and handled carefully to avoid premature activation. Use appropriate anticoagulants and maintain the correct temperature (room temperature) during preparation and storage. |
| Variability between platelet donors. | Acknowledge the inherent biological variability between donors. If possible, use platelets from the same donor for a set of comparative experiments. |
Issue 2: Reduced or Absent cAMP Response in Cell-Based Assays
| Potential Cause | Recommended Action |
| IP receptor desensitization. | If cells have been pre-treated with Iloprost or another IP receptor agonist, allow for a washout period to permit receptor resensitization. Studies have shown that receptor function can be restored after removal of the agonist. |
| Low IP receptor expression in the cell line. | Confirm the expression of the IP receptor in your chosen cell line using techniques such as qPCR or western blotting. Consider using a cell line known to express high levels of the IP receptor or a recombinant cell line overexpressing the receptor. |
| Phosphodiesterase (PDE) activity. | The intracellular levels of cAMP are regulated by both its synthesis by adenylyl cyclase and its degradation by PDEs. Include a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent the rapid degradation of newly synthesized cAMP. |
| Cell culture media components interfering with the assay. | Some components of cell culture media can interfere with cAMP assays. It is advisable to perform the final stimulation in a simpler buffer, such as HBSS supplemented with a PDE inhibitor. |
| Incorrect assay timing. | The cAMP response to Iloprost is typically rapid and transient. Perform a time-course experiment to determine the optimal time point for measuring cAMP accumulation after Iloprost stimulation. |
Issue 3: Unexpected Vasoconstriction or Other Paradoxical Effects
| Potential Cause | Recommended Action |
| Activation of contractile prostanoid receptors. | Iloprost can bind to other prostanoid receptors besides the IP receptor, such as the EP1 receptor, which can mediate vasoconstriction.[5] Consider using a more selective IP receptor agonist if available, or use specific antagonists for other prostanoid receptors to dissect the observed effect. |
| Tissue-specific receptor expression. | The relative expression levels of different prostanoid receptors can vary significantly between different tissues and cell types. Characterize the prostanoid receptor expression profile of your experimental system. |
| Experimental artifacts. | Ensure that the observed effect is not due to issues with the experimental setup, such as problems with buffer composition or pH. Run appropriate vehicle controls to rule out non-specific effects. |
Quantitative Data
Table 1: Comparison of this compound and 15(S)-Iloprost Biological Activity
| Parameter | 15(S)-Iloprost | This compound | Reference |
| Potency in inhibiting collagen-induced platelet aggregation | ~20-fold more potent | Less potent | [2] |
| Receptor Binding Affinity (Kd) for platelet receptors | 13.4 nM | 288 nM | [2] |
| Maximal Binding Capacity (Bmax) on platelet receptors | 665 fmol/mg protein | 425 fmol/mg protein | [2] |
Table 2: Solubility of Iloprost
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | |
| DMSO | ~25 mg/mL | |
| Dimethylformamide (DMF) | ~25 mg/mL | |
| PBS (pH 7.2) | ~1 mg/mL |
Table 3: Stability of Iloprost
| Condition | Stability | Reference |
| In methyl acetate at -20°C | ≥ 1 year | |
| Aqueous solution (e.g., in PBS) | Recommended to be used within one day | |
| Inhalation solution (pH ~8.1) at room temperature | 36 months | [6] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C in the aggregometer cuvettes with a magnetic stir bar.
-
Set the baseline for 0% aggregation using the PRP and 100% aggregation using the PPP.
-
Add the desired concentration of this compound or a vehicle control to the PRP and incubate for a short, optimized period (e.g., 1-5 minutes).
-
Induce platelet aggregation by adding an agonist such as ADP (e.g., 5-10 µM) or collagen (e.g., 1-5 µg/mL).
-
Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.
-
Protocol 2: Adenylyl Cyclase Activation Assay (cAMP Accumulation)
-
Cell Culture:
-
Culture cells expressing the IP receptor (e.g., HEK293 cells stably expressing the human IP receptor) in appropriate growth medium.
-
Seed the cells into 96-well plates and grow to a confluent monolayer.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed assay buffer (e.g., HBSS or serum-free medium).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Incubate for the optimal stimulation time (determined from a time-course experiment, typically 10-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or fluorescence polarization-based kits) according to the manufacturer's instructions.
-
Visualizations
Caption: Iloprost Signaling Pathway
Caption: Platelet Aggregation Workflow
Caption: Troubleshooting Decision Tree
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Overcoming challenges in synthesizing chiral-specific Iloprost analogs
Technical Support Center: Chiral-Specific Iloprost Analog Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of chiral-specific Iloprost analogs. This resource provides practical troubleshooting guidance and detailed methodologies to address the complex challenges associated with stereoselective synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of Iloprost and its analogs.
Q1: My Wittig reaction for the α-chain introduction is resulting in a low yield and poor E/Z selectivity. What can I do?
A1: Low yield and poor stereoselectivity in the Wittig reaction are common hurdles. Here are several factors to investigate:
-
Ylide Stability: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) tend to react under kinetic control, favoring the Z-alkene, especially in salt-free, aprotic conditions. Stabilized ylides (e.g., with adjacent ester or ketone groups) often favor the E-alkene under thermodynamic control. For Iloprost synthesis, where an E-alkene is typically desired for the α-chain, a stabilized ylide or a Horner-Wadsworth-Emmons (HWE) modification is often preferred.
-
Base and Solvent Choice: The choice of base for generating the ylide is critical. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are common. The presence of lithium salts can influence the stereochemical outcome by affecting the stability of the intermediate oxaphosphetane.[1] Switching to a potassium-based base in a solvent like THF can sometimes improve Z-selectivity for non-stabilized ylides, while HWE reactions often use bases like NaH in THF or DME.
-
Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the kinetically controlled pathway.
-
Aldehyde Purity: The lactol (hemiacetal) precursor to the Corey aldehyde must be pure. Impurities can consume the ylide and reduce yields. Ensure complete and clean oxidation of the lactol to the aldehyde immediately before the Wittig reaction.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Low Yield | Ylide decomposition by water/air | Ensure strictly anhydrous and inert (N₂ or Ar) conditions. |
| Steric hindrance | For sterically hindered aldehydes, consider the more reactive HWE reagent. | |
| Impure aldehyde starting material | Purify the Corey aldehyde intermediate prior to use. | |
| Poor E/Z Selectivity | Non-stabilized ylide | Use a stabilized ylide or switch to the HWE reaction for higher E-selectivity. |
| | Reaction conditions | Perform the reaction at low temperatures (-78 °C). Avoid Li⁺ salts if Z-isomer is desired. |
Q2: I am struggling to achieve high diastereoselectivity in the C15-ketone reduction. What are the best practices?
A2: The reduction of the C15-ketone to the (15S)-alcohol is a critical stereochemical step.
-
Choice of Reducing Agent: Simple reducing agents like sodium borohydride (B1222165) often yield a mixture of epimers.[2] For high selectivity, sterically hindered reducing agents or catalyst-controlled reductions are necessary.
-
Chiral Catalysts: A highly effective method is the use of a chiral oxazaborolidine catalyst, such as (R)-Corey-Bakshi-Shibata (CBS) catalyst, with a borane (B79455) source like catecholborane.[3][4] This approach consistently delivers high diastereoselectivity for the desired (15S)-alcohol.
-
Substrate Control: The stereochemistry of existing chiral centers in the molecule can influence the outcome. Protecting groups on nearby alcohols (e.g., C11) can provide steric bulk to direct the hydride attack from the less hindered face.[2]
A study on the synthesis of 16S-Iloprost noted that using 2 equivalents of the oxazaborolidine catalyst was crucial for obtaining high diastereoselectivity, whereas substoichiometric amounts gave irreproducible results.
Q3: How can I efficiently separate the final 16(R) and 16(S) diastereomers of my Iloprost analog?
A3: Separating closely related diastereomers or epimers requires specialized chromatographic techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. Success depends heavily on the choice of the chiral stationary phase (CSP) and the mobile phase.
-
Columns: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Lux® series) are often successful for prostaglandin (B15479496) separations.
-
Mobile Phase: A mixture of acetonitrile, methanol, and water (often with a pH modifier like formic or acetic acid) is a good starting point. The ratio of these solvents must be carefully optimized.
-
Temperature: Column temperature can significantly impact resolution. For some prostaglandin separations, increasing the temperature to 40°C has been shown to improve peak separation.
-
Starting Conditions for Chiral HPLC Method Development
| Parameter | Starting Recommendation | Notes |
|---|---|---|
| Column | Chiralcel OJ-RH or Phenomenex Lux Amylose-2 | Proven effective for prostaglandin enantiomers. |
| Mobile Phase | Acetonitrile:Methanol:Water (pH 4) in various ratios | Start with a 30:10:60 ratio and adjust based on results. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 25 °C, with option to increase to 40 °C | Temperature can be a critical parameter for resolution. |
| Detection | UV at 200-210 nm | Prostaglandins typically lack strong chromophores. |
Q4: What is the most reliable way to confirm the absolute configuration of my final chiral molecule?
A4: Unambiguously determining the absolute configuration is essential. While process control can provide confidence, direct analytical proof is often required.
-
X-ray Crystallography: This is the gold standard for determining absolute configuration, provided you can grow a suitable single crystal of your compound or a derivative.
-
Vibrational Circular Dichroism (VCD): VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the S-isomer), the absolute configuration can be determined without crystallization. This method is particularly useful for molecules that are difficult to crystallize.
-
Nuclear Magnetic Resonance (NMR): Using chiral derivatizing agents (e.g., Mosher's acid) or chiral shift reagents can help determine the configuration of a specific stereocenter by analyzing the chemical shifts of the resulting diastereomeric derivatives.
Experimental Protocols
Protocol 1: Stereoselective Reduction of C15-Ketone using CBS Catalyst
This protocol describes a general procedure for the highly diastereoselective reduction of a C15-ketone intermediate to the desired (15S)-alcohol.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the C15-ketone intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -20 °C in a suitable cooling bath.
-
Catalyst Addition: Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (2.0 eq, as a 1 M solution in toluene) dropwise to the stirred solution.
-
Borane Addition: After stirring for 15 minutes, add catecholborane (1.5 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding methanol, followed by 1 M HCl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting (15S)-alcohol by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of a common fully stereocontrolled access to the medicinally important and promising prostacyclin analogues iloprost, 3-oxa-iloprost and cicaprost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Ensuring stability of 15(R)-Iloprost in complex biological media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of 15(R)-Iloprost in complex biological media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological media a concern?
A1: this compound is a synthetic analog of prostacyclin PGI2. It is utilized in research and clinical settings for its potent vasodilatory and anti-platelet aggregating properties.[1] Ensuring its stability in biological media such as plasma, serum, and cell culture media is critical for obtaining accurate and reproducible experimental results. Degradation of Iloprost can lead to a loss of biological activity and the formation of confounding degradation products.[2]
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of prostacyclin analogs.
-
pH: Iloprost is more stable at a neutral pH.[3] Extreme pH values can lead to hydrolysis.[2]
-
Enzymatic Degradation: Biological media contain various enzymes that can potentially metabolize Iloprost.
-
Oxidation: As a lipid-based molecule, Iloprost may be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Protein Binding: The extent to which Iloprost binds to plasma proteins can influence its free concentration and susceptibility to degradation.
Q3: How can I minimize the degradation of this compound during sample collection and handling?
A3: To minimize degradation, it is recommended to:
-
Collect samples on ice.
-
Process samples as quickly as possible.
-
Use appropriate anticoagulants (e.g., EDTA) for plasma collection.
-
Store samples at -80°C for long-term storage.
-
Minimize freeze-thaw cycles.
Q4: What are the common degradation products of Iloprost?
A4: While specific degradation pathways in all biological matrices are not fully elucidated, potential degradation can occur through oxidation, hydrolysis, or enzymatic metabolism. Several impurities and related compounds of Iloprost have been identified, which can be used as reference standards in degradation studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of Iloprost from plasma samples. | 1. Inefficient protein precipitation. 2. Adsorption to plasticware. 3. Degradation during extraction. | 1. Optimize the protein precipitation step by testing different solvents (e.g., acetonitrile (B52724), methanol) and ratios. Ensure thorough vortexing and centrifugation at low temperatures. 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Perform all extraction steps on ice and minimize the time samples are at room temperature. |
| High variability in replicate measurements. | 1. Inconsistent sample handling. 2. Matrix effects in LC-MS/MS analysis. 3. Instability in processed samples. | 1. Standardize the entire workflow, from sample collection to analysis. Use a validated standard operating procedure (SOP). 2. Use a stable isotope-labeled internal standard to correct for matrix effects. Optimize the sample clean-up procedure to remove interfering substances. 3. Analyze samples immediately after preparation or store them at -80°C in the autosampler. |
| Unexpected peaks in chromatogram. | 1. Presence of degradation products. 2. Contamination from solvents or labware. 3. Co-elution of matrix components. | 1. Compare the chromatogram to a freshly prepared standard and a stressed sample (e.g., incubated at high temperature or extreme pH) to identify potential degradation peaks. 2. Use high-purity solvents and thoroughly clean all labware. Run a blank sample to check for contamination. 3. Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of Iloprost from interfering peaks. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound in Biological Samples
| Biological Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) | Reference |
| Plasma/Serum | 2-8°C | -80°C | |
| Whole Blood | 2-8°C (process immediately) | Not Recommended | |
| Cell Culture Media | 2-8°C | -80°C |
Table 2: Factors Influencing this compound Stability
| Factor | Effect on Stability | Recommendations | Reference |
| Temperature | Higher temperatures increase degradation rate. | Keep samples on ice during processing and store at -80°C. | |
| pH | Stable at neutral pH. | Maintain pH of solutions as close to neutral as possible. | |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot samples to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from a method for the analysis of Iloprost phenacyl ester. Derivatization to the phenacyl ester can improve chromatographic properties and detection sensitivity.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., deuterated Iloprost)
-
Human plasma (EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
0.22 µm syringe filters
-
Low-binding microcentrifuge tubes
2. Sample Preparation:
-
To 50 µL of plasma sample in a low-binding microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
3. LC-MS/MS Conditions:
-
LC System: UHPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for separation of Iloprost and internal standard.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
MRM Transitions: Optimized for parent and product ions of Iloprost and the internal standard.
Protocol 2: Determination of Plasma Protein Binding by Rapid Equilibrium Dialysis
This protocol is a general method for determining plasma protein binding.
1. Materials and Reagents:
-
This compound
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid equilibrium dialysis (RED) device
-
Incubator shaker
2. Procedure:
-
Spike human plasma with this compound to the desired concentration.
-
Add 200 µL of the spiked plasma to the sample chamber of the RED device.
-
Add 400 µL of PBS to the buffer chamber of the RED device.
-
Seal the device and incubate at 37°C with shaking (e.g., 300 rpm) for at least 4 hours to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of this compound in both chambers using a validated LC-MS/MS method (see Protocol 1).
-
The percentage of unbound drug can be calculated as: % Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) x 100
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 15(R)-Iloprost and 15(S)-Iloprost
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the two stereoisomers of Iloprost (B1671730), 15(R)-Iloprost and 15(S)-Iloprost. This analysis is supported by experimental data to delineate their pharmacological profiles.
Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1][2][3] It is clinically used for the treatment of pulmonary arterial hypertension and other vasospastic diseases. Iloprost is synthesized as a mixture of two diastereoisomers at the C-15 position: 15(S)-Iloprost and this compound. The stereochemistry at this position plays a critical role in the molecule's biological activity. This guide will compare these two isomers based on their receptor binding affinity and functional activity.
Data Presentation: Quantitative Comparison of Iloprost Isomers
The biological activity of the Iloprost isomers has been primarily characterized through receptor binding assays and functional assays such as the inhibition of platelet aggregation. The following table summarizes the key quantitative data comparing 15(S)-Iloprost and this compound.
| Parameter | 15(S)-Iloprost | This compound | Fold Difference (S vs. R) | Reference |
| Receptor Binding Affinity (Kd) | 13.4 nM | 288 nM | ~21.5-fold higher affinity | [1] |
| Functional Activity (Platelet Aggregation Inhibition) | Potent Inhibitor | Weak Inhibitor | 20-fold more potent | [1] |
Note: The nomenclature 16(S) and 16(R) is used in the primary literature and corresponds to 15(S) and 15(R) respectively.
Key Experimental Findings
The significant difference in the biological activity between the two isomers is attributed to their differential binding to the prostacyclin receptor (IP receptor) on platelet membranes. The 15(S) isomer exhibits a substantially higher binding affinity, with a dissociation constant (Kd) of 13.4 nM, compared to the 15(R) isomer, which has a Kd of 288 nM.[1] This indicates that 15(S)-Iloprost binds to the IP receptor with approximately 21.5-fold greater affinity than its 15(R) counterpart.
This difference in receptor binding directly translates to their functional activity. In studies assessing the inhibition of collagen-induced platelet aggregation, 15(S)-Iloprost was found to be 20 times more potent than this compound.[1] The "unnatural" 15(R) epimer is known to have significantly attenuated biological agonist activity.[4][5][6]
Signaling Pathway and Experimental Workflows
The biological effects of Iloprost are mediated through a well-defined signaling cascade following its binding to the IP receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a series of intracellular events, primarily involving the Gs alpha subunit, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2][7] This increase in cAMP is the primary second messenger responsible for the downstream effects of Iloprost, including vasodilation and inhibition of platelet aggregation.
To quantitatively assess the biological activity of compounds like the Iloprost isomers, researchers typically employ radioligand binding assays and functional assays such as cAMP accumulation assays.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This protocol is a generalized method for determining the binding affinity (Ki) of the Iloprost isomers to the IP receptor.
1. Membrane Preparation:
-
Culture cells stably or transiently expressing the human IP receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand for the IP receptor (e.g., [3H]-Iloprost).
-
Add varying concentrations of the unlabeled competitor (this compound or 15(S)-Iloprost).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., unlabeled Iloprost) to a set of wells.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Quantification:
-
Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol outlines a method to measure the functional potency (EC50) of the Iloprost isomers in stimulating cAMP production.
1. Cell Culture and Plating:
-
Culture cells expressing the IP receptor in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound and 15(S)-Iloprost in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Remove the culture medium from the cells and replace it with the assay buffer containing the different concentrations of the Iloprost isomers.
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
3. Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantify the intracellular cAMP concentration using a competitive immunoassay-based method, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals for the Iloprost-treated samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the Iloprost isomer.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the isomer that produces 50% of the maximal response.
Conclusion
The available experimental data clearly demonstrates that the stereochemistry at the C-15 position of Iloprost is a critical determinant of its biological activity. 15(S)-Iloprost is the pharmacologically active isomer, exhibiting significantly higher binding affinity for the IP receptor and greater potency in functional assays compared to this compound. This substantial difference in activity underscores the importance of stereoselectivity in drug design and development. Researchers utilizing Iloprost should consider the isomeric composition of their samples, as the presence of the less active 15(R) isomer can impact the interpretation of experimental results.
References
- 1. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 15(R)-Iloprost as a Non-Functional Prostacyclin Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 15(R)-Iloprost with its functional epimer, Iloprost, and other prostacyclin analogs. The validation of this compound as a non-functional analog is presented through an analysis of structure-activity relationships and supporting experimental data from functional counterparts.
Introduction to Prostacyclin Analogs
Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Its therapeutic potential is limited by its chemical instability. Stable prostacyclin analogs, such as Iloprost, Treprostinil, and Beraprost, have been developed to overcome this limitation and are used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic conditions.[2][3][4][5] These analogs mimic the action of PGI2 by binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
The Critical Role of Stereochemistry: The Case of this compound
This compound is the "unnatural" or inverted C-15 epimer of Iloprost. In prostaglandin (B15479496) analogs, the stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of biological activity. The natural configuration is the (S)-form. The inversion to the (R)-form, as seen in this compound, frequently leads to a significant attenuation of agonist activity by several orders of magnitude. While there are no direct literature reports on the biological activity of this compound, the established principles of prostaglandin structure-activity relationships strongly support its classification as a non-functional or, at best, a very weak prostacyclin analog.
Comparative Pharmacological Data
The following table summarizes the quantitative data for the functional prostacyclin analog Iloprost, which serves as a benchmark for evaluating the expected lack of function of this compound.
| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Key Agonist Actions |
| Iloprost | Prostacyclin (IP) Receptor, Prostaglandin E (EP) Receptors | ~11 (for human IP and EP receptors) | EC50: 0.4 nM, IC50: 8.4 nM | Potent vasodilator, inhibitor of platelet aggregation |
| This compound | Prostacyclin (IP) Receptor | No published data; expected to be significantly lower than Iloprost | No published data; expected to be significantly higher (weaker) than Iloprost | Expected to be non-functional or have severely attenuated agonist activity |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the canonical prostacyclin signaling pathway and a typical experimental workflow for assessing the functionality of prostacyclin analogs.
References
- 1. [Clinical pharmacology of prostacyclin and stable analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prostacyclin Analogs for the Treatment of PAH [decisionpoint.medscape.com]
- 4. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
Comparative analysis of 15(R)-Iloprost and other PGI2 analogs
A Comparative Analysis of 15(R)-Iloprost and Other Prostacyclin (PGI₂) Analogs
Introduction
Prostacyclin (PGI₂) is a naturally occurring prostanoid produced by vascular endothelial cells that plays a critical role in cardiovascular homeostasis.[1] Its potent vasodilatory, anti-platelet, anti-proliferative, and anti-inflammatory effects are crucial for maintaining vascular health.[1][2] However, the therapeutic use of native PGI₂ (epoprostenol) is limited by its chemical instability and very short half-life of 2-3 minutes.[3][4] This has led to the development of stable synthetic PGI₂ analogs, such as Iloprost, treprostinil (B120252), beraprost, and cicaprost (B119636), which offer improved pharmacokinetic profiles.[2][4]
These analogs are cornerstone therapies for severe conditions like pulmonary arterial hypertension (PAH).[5][6] They function by mimicking the endogenous actions of PGI₂, primarily through activation of the prostacyclin receptor (IP receptor).[1][7] This guide provides a comparative analysis of this compound and other key PGI₂ analogs, focusing on their receptor binding profiles, functional potencies, and the experimental methodologies used for their evaluation.
Mechanism of Action and Signaling Pathway
PGI₂ analogs exert their primary effects by binding to and activating the IP receptor, a G-protein coupled receptor (GPCR).[7] This interaction initiates a downstream signaling cascade. Upon agonist binding, the IP receptor couples to the Gs alpha subunit (Gαs), which in turn activates the enzyme adenylyl cyclase.[8] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1][7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which mediates the majority of the physiological responses, including relaxation of vascular smooth muscle (vasodilation) and inhibition of platelet activation and aggregation.[1][7][9]
Caption: PGI₂ Analog Signaling Pathway.
Comparative Data
The efficacy and potential side-effect profile of PGI₂ analogs are determined by their binding affinity and selectivity for the IP receptor versus other prostanoid receptors (e.g., DP, EP, TP), as well as their functional potency in eliciting downstream effects.
Receptor Binding Affinity
While PGI₂ analogs primarily target the IP receptor, many exhibit off-target binding to other prostanoid receptors, which can contribute to their overall pharmacological profile and side effects.[10] For instance, activation of EP1 receptors can cause vasoconstriction, potentially counteracting the desired IP-mediated vasodilation.[11] Treprostinil shows significant affinity for DP1 and EP2 receptors, which also mediate vasodilation, potentially contributing to its efficacy.[12]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of PGI₂ Analogs
| Analog | IP Receptor | EP1 Receptor | EP2 Receptor | DP1 Receptor |
|---|---|---|---|---|
| Iloprost | 3.9[12] | 1.1[12] | >1000[11] | >1000[11] |
| Treprostinil | 32[12] | >1000[11] | 3.6[12] | 4.4[12] |
| Beraprost | 24.1[4] | Potent Activator[4] | - | - |
| Cicaprost | ~24[4] | - | - | - |
Functional Potency
Functional potency is a measure of the concentration of an analog required to produce a specific biological effect. This is often quantified as the half-maximal effective concentration (EC₅₀) for agonists or the half-maximal inhibitory concentration (IC₅₀) for inhibitors.[13][14] These values are critical for comparing the effectiveness of different analogs in cellular and physiological assays.
Table 2: Comparative Functional Potency (EC₅₀ / IC₅₀, nM) of PGI₂ Analogs
| Assay | Iloprost | Treprostinil | Beraprost | Cicaprost | UT-15 (Treprostinil) |
|---|---|---|---|---|---|
| cAMP Accumulation (EC₅₀) | 16[15] | - | - | - | - |
| Inhibition of Platelet Aggregation (IC₅₀) | Equipotent to PGI₂[3] | - | - | - | - |
| Inhibition of Smooth Muscle Cell Proliferation (EC₅₀) | 21.0[4] | - | 40.0[4] | 24.1[4] | 4.2[4] |
| Vasorelaxation of Human Pulmonary Arteries (pEC₅₀) | 7.94[16] | 6.73[16] | - | - | - |
pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency. UT-15 is the active form of treprostinil.
Experimental Protocols
Standardized experimental protocols are essential for the objective comparison of PGI₂ analogs. Below are detailed methodologies for two key functional assays.
cAMP Accumulation Assay
This assay quantifies the ability of a PGI₂ analog to stimulate the production of intracellular cAMP, the primary second messenger of the IP receptor pathway.[17]
Caption: Experimental Workflow for a cAMP Accumulation Assay.
Detailed Methodology:
-
Cell Preparation: Primary human pulmonary artery smooth muscle cells (HPASMC) are cultured in appropriate media (e.g., SmGM-2) until they reach approximately 80% confluence.[4] For the assay, cells are washed and prepared in a stimulation buffer.
-
PDE Inhibition: To prevent the degradation of newly synthesized cAMP, cells are often pre-treated for 15 minutes with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[4][18]
-
Agonist Stimulation: Cells are stimulated for 15 minutes with various concentrations of the PGI₂ analog being tested.[4]
-
Lysis: The stimulation is terminated by removing the media and lysing the cells with ice-cold ethanol (B145695) or another lysis buffer to release the intracellular contents.[4]
-
cAMP Quantification: The concentration of cAMP in the cell lysates is measured using a commercially available competitive immunoassay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[17][18]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced at each analog concentration is then determined. Data are plotted as cAMP concentration versus the logarithm of the agonist concentration, and a non-linear regression analysis is used to calculate the EC₅₀ value.[13]
Platelet Aggregation Assay
This assay measures the ability of a PGI₂ analog to inhibit platelet aggregation induced by various agonists like ADP, collagen, or arachidonic acid.[3][19]
Caption: Experimental Workflow for a Platelet Aggregation Assay.
Detailed Methodology:
-
Blood Sample Collection: Fresh human venous blood is drawn from healthy, consenting donors who have not taken anti-platelet medications. The blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% trisodium citrate.
-
Sample Preparation: The assay can be performed using whole blood or platelet-rich plasma (PRP).[3][19] To obtain PRP, the blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells.
-
Incubation: The whole blood or PRP sample is placed in an aggregometer cuvette and warmed to 37°C. The sample is pre-incubated with the desired concentration of the PGI₂ analog (e.g., Iloprost) for 1-2 minutes.[3]
-
Aggregation Induction: A platelet agonist, such as adenosine diphosphate (B83284) (ADP), arachidonic acid (AA), or collagen, is added to the sample to induce aggregation.[3][19]
-
Measurement: Platelet aggregation is monitored for several minutes. In whole blood, this can be quantified by a fall in the number of single platelets using a whole-blood platelet counter.[3][19] In PRP, it is typically measured by an increase in light transmittance through the sample as platelets aggregate.
-
Data Analysis: The maximum aggregation response is recorded. The percentage inhibition of aggregation is calculated for each concentration of the PGI₂ analog relative to a control (agonist alone). The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the analog.[14]
Summary
This compound is a potent PGI₂ analog characterized by high-affinity binding to both the IP and EP1 receptors.[12] Its functional potency in inhibiting smooth muscle cell proliferation and platelet aggregation is comparable to other stable analogs like cicaprost and beraprost.[3][4] In contrast, treprostinil displays a broader binding profile, with high affinity for IP, EP2, and DP1 receptors, suggesting its vasodilatory effects may be mediated by multiple pathways.[12] The choice of an analog for therapeutic or research purposes depends on the desired balance of potency, receptor selectivity, and pharmacokinetic properties. The experimental protocols detailed herein provide a standardized framework for conducting comparative evaluations of these important therapeutic agents.
References
- 1. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Safety and Tolerability of Prostacyclins in Pulmonary Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. What is Iloprost used for? [synapse.patsnap.com]
- 7. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic inhibition of platelet activation by plasmin and prostaglandin I2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. EC50 - Wikipedia [en.wikipedia.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. researchgate.net [researchgate.net]
- 16. A comparative study of PGI2 mimetics used clinically on the vasorelaxation of human pulmonary arteries and veins, role of the DP-receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Iloprost and its 15(R) Epimer in Prostacyclin Receptor Activation
A comparative guide for researchers on the potent prostacyclin analog Iloprost and its lesser-known stereoisomer, 15(R)-Iloprost, with a focus on their expected differential activity in a functional Gs-coupled receptor assay.
This guide provides a detailed comparison of Iloprost, a well-characterized synthetic prostacyclin (PGI2) analog, and its 15(R) epimer. Iloprost is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic conditions.[1] Its therapeutic effects are primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit (Gαs) to increase intracellular cyclic AMP (cAMP) levels.[1][2]
In contrast, this compound is the "unnatural" epimer of Iloprost.[1] Stereochemistry at the C-15 position is critical for the biological activity of prostanoid analogs. The natural configuration is (S) at this position, and inversion to the (R) configuration, as in this compound, is known to dramatically reduce or abolish agonist activity at the IP receptor.[1]
Currently, there is a significant knowledge gap in the scientific literature regarding the specific biological activities of this compound, with no comprehensive reports detailing its pharmacological profile. Therefore, this guide presents the established data for Iloprost and provides a hypothesized profile for this compound based on established principles of prostaglandin (B15479496) stereochemistry.
Data Presentation: Comparative Activity Profile
The following table summarizes the known quantitative data for Iloprost and the hypothesized data for this compound. The values for this compound are theoretical and intended to illustrate the expected outcome of a direct comparison.
| Parameter | Iloprost | This compound (Hypothesized) | Assay Type | Reference |
| Binding Affinity (Ki) | ~11 nM (for human IP receptor) | Significantly higher than Iloprost (>1000 nM) | Radioligand Binding Assay | |
| Potency (EC50) | ~0.4 nM | >10,000 nM / Inactive | cAMP Accumulation Assay | |
| Efficacy (% of max response) | Full Agonist (100%) | Antagonist or Very Weak Partial Agonist (<10%) | cAMP Accumulation Assay | N/A |
| Mechanism of Action | IP Receptor Agonist | Likely inactive or potential weak antagonist | Functional Assays |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Iloprost and the basis for the expected lack of activity of its 15(R) epimer, the following diagrams illustrate the IP receptor signaling pathway and a typical experimental workflow for a comparative cAMP assay.
Caption: IP Receptor signaling pathway initiated by Iloprost.
References
15(R)-Iloprost: A Comparative Analysis of Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasodilatory properties of 15(R)-Iloprost, focusing on the evidence confirming its lack of significant vasodilatory activity compared to its stereoisomer, 15(S)-Iloprost, and the commercially available Iloprost (B1671730) mixture. Iloprost, a synthetic prostacyclin (PGI2) analog, is a potent vasodilator used in the treatment of pulmonary arterial hypertension and other vasospastic diseases.[1][2] It is commercially available as a mixture of two diastereoisomers, the 16(S) and 16(R) forms (also referred to as 15(S) and 15(R) isomers, respectively).[3][4] The vasodilatory and anti-platelet aggregation effects of Iloprost are primarily attributed to the 15(S)-Iloprost isomer.[3][4]
Comparative Analysis of Iloprost Isomers
Experimental evidence demonstrates a significant difference in the biological activity between the two stereoisomers of Iloprost. The 15(S)-Iloprost isomer is substantially more potent in its physiological effects, which are mediated through the prostacyclin receptor (IP receptor), than the this compound isomer.
Quantitative Data on Receptor Binding and Platelet Aggregation Inhibition
| Parameter | 15(S)-Iloprost | This compound | Reference |
| Potency in Inhibiting Platelet Aggregation | ~20-fold more potent | - | [3] |
| Receptor Binding Affinity (Kd) | 13.4 nM | 288 nM | [3] |
| Maximum Binding Capacity (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein | [3] |
| Observed Association Rate | 0.036 s⁻¹ | 0.001 s⁻¹ | [3] |
Signaling Pathway of Iloprost-Induced Vasodilation
The vasodilatory action of Iloprost is initiated by its binding to the prostacyclin (IP) receptor on vascular smooth muscle cells.[5][6] This binding activates a Gs protein-coupled signaling cascade, leading to muscle relaxation and vasodilation.
Experimental Protocols
The lack of vasodilatory effect of this compound can be confirmed using an ex vivo aortic ring assay. This method allows for the direct measurement of vasodilation in isolated arterial segments.
Aortic Ring Vasodilation Assay
1. Aortic Ring Preparation:
-
Euthanize a laboratory animal (e.g., rat or rabbit) in accordance with institutional guidelines.
-
Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick.
2. Mounting in Organ Bath:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
Viability and Endothelial Integrity Check:
-
Contract the rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (1 µM) or KCl (60-80 mM).
-
Once a stable contraction is achieved, assess endothelial integrity by adding acetylcholine (B1216132) (1 µM). A relaxation of >70% indicates intact endothelium. In endothelium-denuded rings, no significant relaxation should be observed.
-
Wash the rings and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curves:
-
Pre-contract the aortic rings with a vasoconstrictor to approximately 80% of the maximal response.
-
Once a stable plateau is reached, add cumulative concentrations of the test compounds (this compound, 15(S)-Iloprost, and Iloprost mixture) to the organ bath at regular intervals.
-
Record the relaxation response as a percentage of the pre-contraction.
-
A vehicle control should be run in parallel.
-
4. Data Analysis:
-
Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the agonist concentration.
-
Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum relaxation) values for each compound.
-
Statistically compare the responses to this compound with those of 15(S)-Iloprost and the Iloprost mixture.
Conclusion
The available evidence strongly indicates that the this compound isomer possesses significantly lower biological activity compared to the 15(S)-Iloprost isomer. This is demonstrated by its substantially weaker binding affinity for the prostacyclin receptor and its reduced potency in inhibiting platelet aggregation. Consequently, it can be concluded that this compound does not contribute significantly to the vasodilatory effects of the Iloprost drug product. The provided experimental protocol for an aortic ring assay offers a robust method to empirically confirm this lack of vasodilatory effect.
References
- 1. What is Iloprost used for? [synapse.patsnap.com]
- 2. Iloprost. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in peripheral vascular disease, myocardial ischaemia and extracorporeal circulation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between platelet receptor and iloprost isomers [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 6. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Prostacyclin Receptor-Mediated Signaling Using 15(R)-Iloprost
This guide provides a comprehensive comparison of 15(R)-Iloprost and other key pharmacological tools used to study the prostacyclin (IP) receptor, a critical mediator of vasodilation and inhibitor of platelet aggregation. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons, supporting experimental data, and detailed protocols to facilitate the validation of IP receptor-mediated signaling pathways.
The prostacyclin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit (Gαs). Activation of the IP receptor by its endogenous ligand, prostacyclin (PGI2), or synthetic analogs, leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP is the hallmark of IP receptor activation and mediates most of its physiological effects.
This compound is the inactive C-15 epimer of Iloprost, a stable and potent synthetic analog of prostacyclin. While Iloprost is a powerful agonist of the IP receptor, the 15(R) configuration significantly attenuates this activity. Consequently, this compound serves as an essential negative control in experiments, allowing researchers to confirm that the observed biological effects of Iloprost are specifically due to IP receptor activation and not off-target actions. According to product information from suppliers, there are no literature reports of significant biological activity for this compound, underscoring its role as an inactive control compound[1][2][3].
Comparative Analysis of IP Receptor Ligands
To effectively validate IP receptor signaling, it is crucial to compare the activity of the agonist of interest with a panel of well-characterized ligands. This includes other agonists with varying potency and selectivity, as well as specific antagonists to block the receptor-mediated effects. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Iloprost and other commonly used IP receptor modulators.
| Compound | Type | Target(s) | Ki (nM) | EC50 (nM) | Key Characteristics |
| Iloprost | Agonist | IP, EP1 | 11 (IP), 11 (EP1)[1][4] | 0.37 (IP), 0.3 (EP1)[4][5] | Potent, stable prostacyclin analog; not fully selective for IP receptor. |
| This compound | Inactive Control | - | No reported activity[1][2][3] | No reported activity[1][2][3] | Inactive epimer of Iloprost, used as a negative control. |
| Treprostinil (B120252) | Agonist | IP, DP1, EP2 | 32 (IP), 4.4 (DP1), 3.6 (EP2)[5] | 1.9 (IP), 0.6 (DP1), 6.2 (EP2)[5] | Another stable prostacyclin analog with a different selectivity profile than Iloprost. |
| MRE-269 | Agonist | IP | 20[6] | 4.3 (cellular relaxation)[7] | Active metabolite of Selexipag; a non-prostanoid, selective IP receptor agonist. |
| RO1138452 | Antagonist | IP | 0.05 (pKi 9.3)[8][9][10] | - | A potent and selective, non-prostanoid IP receptor antagonist. |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 85026-51-3 | Cayman Chemical | Biomol.com [biomol.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Selexipag Active Metabolite ACT-333679 Displays Strong Anticontractile and Antiremodeling Effects but Low β-Arrestin Recruitment and Desensitization Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. RO1138452 - Immunomart [immunomart.com]
Unveiling the Nuances: A Comparative Guide to the Differential Effects of Iloprost Stereoisomers on Gene Expression
For researchers, scientists, and drug development professionals, understanding the stereospecific effects of chiral drugs is paramount for optimizing therapeutic strategies and minimizing off-target effects. Iloprost, a stable synthetic analogue of prostacyclin (PGI₂), is a chiral molecule administered as a racemic mixture of two stereoisomers: 16(S)-Iloprost and 16(R)-Iloprost. While clinically effective in treating conditions like pulmonary arterial hypertension and peripheral vascular disease, the distinct contributions of each isomer to the overall pharmacological effect, particularly at the level of gene expression, are not extensively elucidated in publicly available research. This guide synthesizes the current understanding of Iloprost's actions, highlighting the known differences between its stereoisomers and detailing the broader impact of the racemic mixture on gene expression, supported by experimental data.
Iloprost exerts its primary effects through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events, most prominently the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which mediates many of the downstream physiological responses, including vasodilation and inhibition of platelet aggregation. However, evidence also suggests that Iloprost can signal through other G-proteins and pathways, including the extracellular signal-regulated kinase (ERK) pathway, and can engage in cross-talk with other receptor systems like the epidermal growth factor receptor (EGFR). These diverse signaling capabilities underscore the potential for Iloprost to induce a wide range of changes in gene expression.
Stereoisomer-Specific Differences in Receptor Binding and Potency
A key study has demonstrated a marked difference in the binding affinity of the two isomers to the platelet prostacyrin receptor. The 16(S) isomer exhibits a significantly higher affinity, which translates to a greater biological potency.
| Stereoisomer | Receptor Binding Affinity (Kd) | Potency (Inhibition of Platelet Aggregation) |
| 16(S)-Iloprost | ~13.4 nM | ~20-fold more potent than 16(R)-Iloprost |
| 16(R)-Iloprost | ~288 nM | Less potent |
This substantial difference in receptor interaction is attributed to the stereochemistry of the molecule, with the 16(S) configuration providing a more favorable orientation for binding to the IP receptor. This fundamental disparity in the initial step of drug action—receptor binding—is the basis for the hypothesis that the two stereoisomers would differentially regulate gene expression. A higher affinity and potency would likely lead to a more robust activation of downstream signaling pathways at lower concentrations for the 16(S) isomer, resulting in a distinct gene expression signature compared to the 16(R) isomer.
Gene Expression Changes Induced by Racemic Iloprost
In the absence of specific data on the individual stereoisomers, this section summarizes the known effects of the racemic mixture of Iloprost on gene expression in various cell types. These findings provide a foundational understanding of the genetic pathways modulated by Iloprost and offer insights into the potential areas where the stereoisomers might exert differential effects.
Endothelial Cells
Endothelial cells are a primary target of Iloprost. Studies have shown that Iloprost can modulate the expression of genes involved in inflammation, angiogenesis, and apoptosis.
| Gene Category | Gene(s) | Effect of Iloprost |
| Adhesion Molecules | ICAM-1, ELAM-1 | Down-regulation |
| Angiogenesis | VEGF, COL1 | Up-regulation |
| Apoptosis-related | Various | Altered expression |
Smooth Muscle Cells
In vascular smooth muscle cells, Iloprost has been shown to influence the expression of genes related to inflammation and cell proliferation.
| Gene Category | Gene(s) | Effect of Iloprost |
| Inflammation | Cyclooxygenase-2 (COX-2) | Up-regulation |
Other Cell Types and Tissues
Iloprost has also been demonstrated to affect gene expression in other contexts, such as in cardiac fibroblasts and in lung tissue, highlighting its broad range of biological activities.
| Tissue/Cell Type | Gene Category | Gene(s) | Effect of Iloprost |
| Right Ventricular Tissue | Fibrosis-related | Procollagen, Connective Tissue Growth Factor (CTGF) | Down-regulation |
| Lung Tissue | Cell Proliferation Pathways | Various | Down-regulation |
Experimental Protocols
The following are generalized experimental protocols representative of the methodologies used to generate the gene expression data for racemic Iloprost.
Cell Culture and Treatment
Human endothelial cells (e.g., HUVECs) or vascular smooth muscle cells are cultured in appropriate media. For experiments, cells are seeded and allowed to reach a desired confluency. The cells are then treated with varying concentrations of racemic Iloprost or a vehicle control for specific time periods (e.g., 4, 8, 24 hours).
RNA Isolation and Quantification
Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). The concentration and purity of the RNA are determined using a spectrophotometer (e.g., NanoDrop).
Gene Expression Analysis
Quantitative Real-Time PCR (qPCR): This technique is used to quantify the expression of specific target genes.
-
Reverse Transcription: A specific amount of total RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, often normalized to a housekeeping gene (e.g., GAPDH).
Microarray Analysis: This high-throughput method allows for the simultaneous analysis of the expression of thousands of genes.
-
Sample Preparation: Labeled cRNA is synthesized from the isolated RNA.
-
Hybridization: The labeled cRNA is hybridized to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Acquisition: The microarray chip is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between the Iloprost-treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of Iloprost and a general workflow for analyzing its effects on gene expression.
Caption: Iloprost signaling via the canonical Gs-cAMP-PKA pathway.
Caption: A typical workflow for comparing the effects of Iloprost stereoisomers on gene expression.
Conclusion and Future Directions
The significant difference in receptor binding affinity and biological potency between the 16(S) and 16(R) stereoisomers of Iloprost strongly implies that they will have differential effects on gene expression. The 16(S) isomer, being substantially more potent, is expected to induce a more robust and potentially distinct set of gene expression changes compared to the 16(R) isomer at equivalent concentrations.
However, a critical knowledge gap exists in the scientific literature, as direct comparative studies quantifying the differential gene expression profiles of the individual Iloprost stereoisomers are currently unavailable. The data presented in this guide, which is based on studies using the racemic mixture, provides a valuable overview of the genes and pathways modulated by Iloprost.
Future research should prioritize the separate evaluation of the 16(S) and 16(R) isomers to fully delineate their individual contributions to the therapeutic effects and potential side effects of Iloprost. Such studies, employing high-throughput gene expression analysis techniques like RNA-sequencing, would provide a more complete picture of their mechanisms of action and could pave the way for the development of stereochemically pure formulations with improved therapeutic indices. A deeper understanding of the stereospecific regulation of gene expression will be invaluable for advancing the fields of pharmacology and drug development.
15(R)-Iloprost versus parent compound Iloprost in cardiac fibroblast studies
For the attention of: Researchers, scientists, and drug development professionals.
Initial Scope: This guide was initially intended to compare the effects of 15(R)-Iloprost against its parent compound, Iloprost, on cardiac fibroblast activity. However, a comprehensive literature search revealed a lack of available studies directly comparing these two specific compounds in the context of cardiac fibroblast research. Therefore, this guide has been adapted to provide a detailed overview of the known effects of Iloprost on cardiac fibroblasts, supported by available experimental data.
Iloprost: An Anti-Fibrotic Agent in Cardiac Remodeling
Iloprost, a stable synthetic analog of prostacyclin (PGI2), is recognized for its vasodilatory and anti-platelet properties.[1] Emerging research has highlighted its potential as an anti-fibrotic agent, particularly in the context of cardiac remodeling. Cardiac fibroblasts play a pivotal role in the development of cardiac fibrosis through their differentiation into myofibroblasts, which are responsible for excessive extracellular matrix deposition. Iloprost has been shown to counteract these pro-fibrotic processes.
Quantitative Data Summary: Iloprost's Efficacy
| Parameter | Stimulus | Iloprost Effect | Key Findings |
| Myofibroblast Differentiation | TGF-β1 | Inhibition | Iloprost treatment leads to a significant reduction in the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[2] |
| Collagen Synthesis | TGF-β1 | Inhibition | A noticeable decrease in the mRNA levels of procollagen (B1174764) has been observed in cardiac fibroblasts treated with Iloprost.[1] |
| Pro-fibrotic Factor Expression | TGF-β1 | Inhibition | Iloprost demonstrates a concentration-dependent inhibition of Connective Tissue Growth Factor (CTGF) expression, a critical mediator of fibrosis.[2] |
| Cellular Migration | TGF-β1 | Inhibition | Wound closure assays have shown that Iloprost is effective in reducing the migration of cardiac fibroblasts.[2] |
| Extracellular Matrix Degradation | - | Induction | Iloprost has been found to significantly increase the gene expression and activity of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the breakdown of extracellular matrix components. |
Signaling Pathways Modulated by Iloprost
Iloprost exerts its anti-fibrotic effects primarily through the activation of the Protein Kinase A (PKA) signaling pathway. Upon binding to the prostacyclin receptor (IP receptor) on the cardiac fibroblast cell surface, Iloprost initiates a cascade of events that counteract the pro-fibrotic signaling induced by factors such as Transforming Growth Factor-beta 1 (TGF-β1).
Figure 1: Iloprost-mediated inhibition of TGF-β1 signaling in cardiac fibroblasts.
Experimental Protocols: An Overview
The following sections provide a general overview of the experimental methodologies used to assess the effects of Iloprost on cardiac fibroblasts. These are not intended as complete, step-by-step protocols but rather as a guide to the experimental approaches.
Cardiac Fibroblast Culture and Pro-fibrotic Stimulation
A typical experimental workflow for studying the anti-fibrotic effects of Iloprost on cardiac fibroblasts involves several key steps, from cell isolation and culture to the induction of a fibrotic phenotype and subsequent treatment and analysis.
Figure 2: General experimental workflow for in vitro cardiac fibroblast studies.
1. Myofibroblast Differentiation (α-SMA Expression Analysis)
-
Objective: To determine the effect of Iloprost on the differentiation of cardiac fibroblasts into myofibroblasts.
-
Method: Western Blotting is commonly employed.
-
Cardiac fibroblasts are cultured and treated with TGF-β1 to induce differentiation, with or without co-treatment with Iloprost.
-
Cell lysates are collected, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for α-SMA, followed by a secondary antibody.
-
Protein bands are visualized, and their intensity is quantified to determine the relative expression of α-SMA.
-
2. Collagen Synthesis (Procollagen mRNA Expression)
-
Objective: To assess the impact of Iloprost on collagen production.
-
Method: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR).
-
Following treatment with TGF-β1 and Iloprost, total RNA is extracted from the cardiac fibroblasts.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for procollagen genes (e.g., COL1A1, COL3A1).
-
The relative expression of these genes is calculated, typically normalized to a housekeeping gene.
-
3. Cell Migration Assay
-
Objective: To evaluate the effect of Iloprost on the migratory capacity of cardiac fibroblasts.
-
Method: In Vitro Wound Closure ("Scratch") Assay.
-
A confluent monolayer of cardiac fibroblasts is "scratched" with a pipette tip to create a cell-free gap.
-
The cells are then treated with TGF-β1 and Iloprost or a vehicle control.
-
The closure of the gap is monitored and imaged at different time points (e.g., 12 and 24 hours).
-
The rate of migration is quantified by measuring the change in the cell-free area over time.
-
4. Extracellular Matrix Degradation (MMP-9 Activity)
-
Objective: To measure the effect of Iloprost on the activity of matrix-degrading enzymes.
-
Method: Gelatin Zymography.
-
Conditioned media from treated cardiac fibroblast cultures is collected.
-
Proteins in the media are separated on a polyacrylamide gel containing gelatin.
-
After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity.
-
The gel is then stained, and areas of gelatin degradation by MMP-9 will appear as clear bands against a stained background. The intensity of these bands corresponds to the level of enzymatic activity.
-
Conclusion
The available evidence strongly suggests that Iloprost has significant anti-fibrotic effects on cardiac fibroblasts. It effectively inhibits key processes in cardiac fibrosis, including myofibroblast differentiation, collagen synthesis, and cell migration, primarily through the PKA signaling pathway. While direct comparative studies with its this compound derivative are currently lacking, the data on Iloprost itself supports its potential as a therapeutic agent for mitigating cardiac fibrosis. Further research, including detailed dose-response studies and direct comparisons with related compounds, is warranted to fully elucidate its therapeutic potential.
References
Benchmarking the Anti-Platelet Activity of 15(R)-Iloprost Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-platelet activity of 15(R)-Iloprost, a stable prostacyclin analog, against three established inhibitors: Aspirin (B1665792), Clopidogrel, and Tirofiban. The information presented herein is intended to assist researchers in evaluating the potential of this compound as an anti-platelet therapeutic agent.
Comparative Efficacy of Anti-Platelet Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against platelet aggregation induced by various agonists. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Agonist | IC50 | Experimental System |
| Iloprost | ADP | 0.51 ± 0.06 nM | Human Platelet-Rich Plasma (PRP)[1] |
| Collagen | 0.77 ± 0.08 nM | Human Platelet-Rich Plasma (PRP)[1] | |
| Thrombin | 0.2 µg/L | Human Fura-2-loaded platelets[2] | |
| Aspirin | Arachidonic Acid | ~5.20 (log IC50) | Not specified[3] |
| Collagen | 10 µmol/l (significant inhibition) | Human Platelet-Rich Plasma (PRP)[4] | |
| Clopidogrel (active metabolite) | ADP | 1.9 ± 0.3 µM | Washed Human Platelets |
| Tirofiban | Platelet Aggregation | ~37 nmol/L | Not specified |
Experimental Protocols
Detailed methodologies for key assays used to evaluate anti-platelet activity are provided below.
Light Transmission Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the whole blood at 150 x g for 10 minutes at room temperature to separate the PRP (supernatant).
-
To obtain PPP, centrifuge the remaining blood at 1500 x g for 10 minutes at room temperature.
b. Aggregation Measurement:
-
Place a cuvette containing PPP into the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP into the sample well to set the 0% light transmission baseline.
-
Pre-warm the PRP sample to 37°C with continuous stirring.
-
Add the test inhibitor (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Introduce a platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) to induce aggregation.
-
Record the change in light transmission for a defined period (e.g., 5-10 minutes).
-
The percentage of platelet aggregation is calculated from the change in light transmission relative to the PPP and PRP baselines.
Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of specific surface markers on platelets that are upregulated upon activation, such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa receptor (PAC-1 binding).
a. Sample Preparation and Staining:
-
Collect whole blood as described for LTA.
-
Aliquot whole blood into tubes containing a cocktail of fluorescently labeled antibodies against platelet-specific markers (e.g., CD41 or CD61) and activation markers (e.g., anti-P-selectin-PE and PAC-1-FITC).
-
Add the test inhibitor or vehicle control.
-
Induce platelet activation by adding an agonist (e.g., ADP). A resting (unstimulated) sample should be included as a negative control.
-
Incubate the samples for 15-20 minutes at room temperature in the dark.
-
Fix the samples by adding 1% paraformaldehyde solution.
b. Flow Cytometric Analysis:
-
Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Measure the mean fluorescence intensity (MFI) of the activation markers to quantify their expression level.
Cyclic AMP (cAMP) Accumulation Assay
This assay is particularly relevant for inhibitors like Iloprost that act by increasing intracellular cAMP levels.
a. Platelet Preparation and Treatment:
-
Isolate platelets from whole blood as described for LTA.
-
Resuspend the washed platelets in a suitable buffer.
-
Incubate the platelets with the test inhibitor (e.g., this compound) for a specified time.
b. cAMP Measurement:
-
Lyse the platelets to release intracellular contents.
-
Measure the concentration of cAMP in the lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or a radioimmunoassay (RIA).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of the compared anti-platelet agents and a typical experimental workflow for their evaluation.
References
- 1. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iloprost antagonizes the increase in internal calcium concentration induced by alpha-thrombin in human platelets: a study of desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of platelet aggregation and thromboxane production by low concentrations of aspirin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 15(R)-Iloprost: A Procedural Guide for Laboratory Professionals
The proper disposal of 15(R)-Iloprost, a structural analog of prostacyclin used in research, is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the protection of personnel and the surrounding ecosystem from potential chemical hazards. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Core Principles of Pharmaceutical Waste Management
The disposal of any pharmaceutical agent, including this compound, is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste through the Resource Conservation and Recovery Act (RCRA).[1][2][3] A key determination is whether the substance is classified as hazardous waste. Given that the safety data sheet for the related compound Iloprost indicates it is toxic and may cause reproductive harm, it is prudent to manage this compound as a hazardous pharmaceutical waste.[4]
A significant recent development in pharmaceutical waste management is the EPA's Subpart P rule, which prohibits the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities, a guideline that is best practice for laboratory settings as well.[2] The preferred method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.
Quantitative Data Summary for Disposal
For clarity and quick reference, the following table summarizes the key quantitative and qualitative considerations for the disposal of this compound.
| Consideration | Key Requirements and Recommendations |
| Regulatory Compliance | Adherence to local, state, and federal regulations is mandatory. This includes guidelines set by the EPA under RCRA. |
| Waste Classification | Treat as hazardous waste due to potential toxicity and reproductive hazards. |
| Primary Disposal Method | Incineration at a licensed environmental management facility. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling waste. |
| Spill Management | In case of a spill, use an inert absorbent material. The collected waste and cleaning materials must be disposed of as hazardous waste. |
Detailed Experimental Protocol for Disposal
The following procedure outlines the step-by-step process for the collection and disposal of this compound waste from a laboratory setting.
1.0 Objective
To define the standard operating procedure for the safe and compliant disposal of this compound and associated contaminated materials.
2.0 Scope
This procedure applies to all laboratory personnel who handle this compound in its pure form, in solutions, or as a component of experimental preparations.
3.0 Materials
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Inert absorbent material (e.g., vermiculite, sand) for spill management.
-
Waste disposal bags for contaminated solid waste.
-
Hazardous waste labels.
4.0 Procedure
4.1 Waste Segregation and Collection
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste: Dispose of all materials contaminated with this compound (e.g., pipette tips, gloves, absorbent paper) in a designated hazardous waste bag.
-
Sharps Waste: Any sharps (e.g., needles, scalpels) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
4.2 Container Labeling and Storage
-
Affix a hazardous waste label to the container before adding any waste. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound".
-
Keep the waste container sealed when not in use and store it in a designated, secure area away from incompatible materials.
4.3 Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material.
-
Collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.
4.4 Final Disposal
-
Arrange for the collection of the hazardous waste containers by a licensed environmental waste management contractor.
-
Ensure all required documentation for waste transfer is completed and signed.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling 15(R)-Iloprost
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 15(R)-Iloprost. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment (PPE). A risk assessment of the specific procedures should always precede the selection of PPE.[1] The following table summarizes the recommended PPE for handling this potent prostaglandin (B15479496) analog.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Hand Protection | Wear chemical-resistant, powder-free gloves. Nitrile or neoprene gloves are recommended.[2][3] For tasks with a high risk of splash or when handling concentrated solutions, double-gloving is advised.[1][4] | Gloves protect against skin contact.[5] Nitrile gloves are preferred over latex to prevent potential allergies and because they tend to visibly rip when punctured.[6] Always inspect gloves for rips or punctures before use. Change gloves immediately if they become contaminated, torn, or punctured.[4] Wash hands thoroughly after removing gloves.[4] |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles should be worn when there is a splash hazard.[1] A face shield, in addition to goggles, is required for procedures with a high risk of splashing.[1] | This level of protection prevents the compound from coming into contact with the eyes and face.[5] An accessible eye-wash station should be located nearby.[7] |
| Body Protection | A laboratory coat is mandatory. For handling potent compounds like this compound, a disposable gown or a Tyvek suit provides a higher level of protection.[1] Gowns should be long-sleeved with tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination.[8] Disposable gowns prevent the spread of the compound outside of the laboratory. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5] If a fume hood is not available or if there is a risk of aerosol formation, a suitable respirator should be worn.[7] | Prevents inhalation of the compound, which can be harmful.[5] The type of respirator should be selected based on a thorough risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times.[1] | Protects feet from spills or dropped items. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for contaminated materials.[1]
2. Handling this compound:
-
Conduct all manipulations of the compound within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use. The Safety Data Sheet for a similar compound suggests scrubbing with alcohol.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Response Plan
Immediate and appropriate action is critical in the event of accidental exposure.
In Case of Skin Contact:
-
Immediately wash the affected area with plenty of soap and water.[5]
-
Remove any contaminated clothing, ensuring not to spread the compound further.[5]
-
Seek medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][9]
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[7]
In Case of Inhalation:
-
Move the individual to fresh air immediately.[5]
-
If breathing is difficult, provide respiratory support.
-
Seek medical attention.[5]
In Case of Ingestion:
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5]
Waste Segregation and Collection:
-
All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated and clearly labeled hazardous waste container.[1]
-
Unused or expired this compound should also be disposed of as hazardous waste.[10]
-
Do not dispose of this compound down the drain or in the regular trash.[11]
Container Management:
-
Hazardous waste containers must be kept closed except when adding waste.
-
Ensure containers are compatible with the chemical waste.
-
Store waste containers in a designated, secure area away from incompatible materials.
Disposal Procedure:
Visual Workflow Guides
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for Handling this compound.
Caption: Emergency Response for Accidental Exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. How To Choose The Right chemical resistant Gloves – A Buyer’s Guide [droppe.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
